molecular formula C17H11N3O6S B15608583 ML221

ML221

Katalognummer: B15608583
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: UASIRTUMPRQVFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester is a nitrobenzoic acid.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIRTUMPRQVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ML221, a Selective Apelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML221, a potent and selective small-molecule antagonist of the apelin (APJ) receptor. Discovered through a high-throughput screening campaign, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the apelin/APJ system.[1][2] This document details its mechanism of action, presents key quantitative data with detailed experimental methodologies, and provides visual diagrams of the core signaling pathways and experimental workflows.

The Apelin Receptor (APJ) Signaling Cascade

The apelin receptor, also known as APJ or AGTRL1, is a class A (rhodopsin-like) G-protein coupled receptor (GPCR).[3] Its endogenous ligands are a family of peptides derived from the preproapelin precursor, with apelin-13 (B560349) and apelin-36 (B1139625) being among the most studied isoforms.[4] The apelin/APJ system is a critical regulator of cardiovascular homeostasis, energy metabolism, fluid balance, and angiogenesis.[3][5]

Upon activation by an apelin peptide, the APJ receptor initiates two primary downstream signaling cascades:

  • G-Protein Dependent Pathway : The APJ receptor predominantly couples to the inhibitory G-protein, Gαi.[6][7] This interaction leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][6] The receptor can also couple to other G-proteins, such as Gαq, to mediate different cellular responses.[2]

  • β-Arrestin Dependent Pathway : Following agonist binding and G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular tail of the receptor.[6][8] β-arrestin recruitment sterically hinders further G-protein coupling, leading to signal desensitization.[6] Furthermore, β-arrestin acts as a scaffold protein to initiate a second wave of G-protein-independent signaling, including the activation of pathways like the extracellular signal-regulated kinase (ERK) cascade, and promotes receptor internalization.[8][9][10]

APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates GRK GRK APJ->GRK Activates P P APJ->P AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Apelin Apelin Apelin->APJ ATP ATP ATP->AC Substrate GRK->APJ Phosphorylates beta_arrestin β-Arrestin P->beta_arrestin Recruits ERK_pathway ERK Pathway Activation beta_arrestin->ERK_pathway Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified signaling pathways of the apelin (APJ) receptor.

This compound: Mechanism of Antagonism

This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335), is a potent and selective functional antagonist of the APJ receptor.[1][5] As a functional antagonist, it inhibits the cellular responses induced by apelin rather than simply blocking the ligand binding site.[1][4] Its mechanism involves the inhibition of both major downstream signaling pathways:

  • Antagonism of G-Protein Signaling : this compound effectively blocks the apelin-induced, Gαi-mediated inhibition of adenylyl cyclase.[2][6] In the presence of this compound, the addition of an apelin agonist fails to produce the characteristic decrease in intracellular cAMP levels.[6][11]

  • Antagonism of β-Arrestin Recruitment : this compound also potently inhibits the recruitment of β-arrestin to the activated APJ receptor.[6][11] This prevents receptor desensitization and blocks the initiation of β-arrestin-mediated downstream signaling.[6]

While some reports describe this compound as a competitive antagonist, radioligand binding assays have shown that it does not directly compete for the same binding site as the apelin peptide, suggesting a non-competitive or allosteric mode of inhibition.[6][12] This means this compound likely binds to a different site on the receptor, inducing a conformational change that prevents apelin from activating it.

APJ APJ Receptor G_protein_pathway G-Protein Signaling (e.g., ↓cAMP) APJ->G_protein_pathway Initiates beta_arrestin_pathway β-Arrestin Signaling (e.g., ERK Activation) APJ->beta_arrestin_pathway Initiates Apelin Apelin Apelin->APJ This compound This compound This compound->APJ Binds This compound->G_protein_pathway Blocks This compound->beta_arrestin_pathway Blocks block_g block_b

Caption: Mechanism of this compound as a functional antagonist of the APJ receptor.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized in several cell-based functional assays. It is a potent antagonist with an IC50 in the sub-micromolar to low-micromolar range and displays high selectivity over the structurally related angiotensin II type 1 (AT1) receptor.[13][14]

Assay TypeDescriptionParameterValue (μM)SelectivityReference(s)
cAMP Inhibition Assay Measures the ability of this compound to block apelin-13-induced inhibition of cAMP production.IC500.70>37-fold vs. AT1[11][13][14]
β-Arrestin Recruitment Assay Measures the ability of this compound to block apelin-13-induced recruitment of β-arrestin to the APJ receptor.IC501.75>37-fold vs. AT1[11][13][14]
GPCR Panel Screen Assesses off-target activity against a panel of other G-protein coupled receptors.% Inhibition at 10 µM<50% for κ-opioid, <70% for benzodiazepine (B76468)Generally selective[5][15]

Detailed Experimental Protocols

Reproducible data relies on meticulous experimental execution. The following are detailed methodologies for key assays used to characterize this compound's antagonistic activity.

cluster_workflow General In Vitro Antagonist Workflow start Seed APJ-Expressing Cells in Assay Plate incubate1 Incubate Overnight start->incubate1 add_antagonist Add this compound (Varying Concentrations) incubate1->add_antagonist incubate2 Pre-incubate with this compound add_antagonist->incubate2 add_agonist Add Apelin Agonist (Fixed EC80 Concentration) incubate2->add_agonist incubate3 Incubate for Signal Development add_agonist->incubate3 detect Add Detection Reagents & Measure Signal (e.g., Luminescence, HTRF) incubate3->detect analyze Data Analysis: Dose-Response Curve & IC50 Calculation detect->analyze end Determine Potency analyze->end

Caption: A typical workflow for the in vitro evaluation of this compound's activity.
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the inhibition of ligand-induced β-arrestin recruitment to the APJ receptor.[4][16]

  • Principle : This assay often uses a technology like DiscoverX's PathHunter®, where the APJ receptor is fused to a small enzyme fragment (ProLink™) and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[16][17] Agonist-induced recruitment of β-arrestin to the receptor forces the complementation of the two fragments, creating an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[16][17] Antagonists block this interaction, reducing the signal.

  • Methodology :

    • Cell Seeding : CHO-K1 or HEK293 cells engineered to co-express the APJ-ProLink and β-arrestin-Enzyme Acceptor fusion proteins are seeded into white, opaque 384-well microplates and incubated overnight.[16]

    • Compound Addition : Varying concentrations of this compound (typically in a 10-point, 3-fold serial dilution) are added to the wells. The plate is incubated for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Agonist Stimulation : An EC80 concentration of an apelin agonist (e.g., apelin-13) is added to all wells (except negative controls) to stimulate β-arrestin recruitment.[11]

    • Incubation : The plate is incubated for 90 minutes at 37°C to allow for receptor activation and enzyme complementation.[11]

    • Detection : Detection reagents, including the chemiluminescent substrate, are added to the wells. The plate is incubated for a further 60 minutes at room temperature.[4][11]

    • Data Acquisition : Chemiluminescence is measured using a suitable plate reader.

    • Data Analysis : The raw data is normalized to controls and plotted against the logarithm of the this compound concentration. A four-parameter logistic equation is used to fit the dose-response curve and calculate the IC50 value.[4]

Protocol 2: cAMP Inhibition Assay (HTRF-based)

This assay quantifies this compound's ability to reverse the apelin-induced inhibition of cAMP production.[2]

  • Principle : Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure intracellular cAMP levels. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer (conjugated to d2) for binding to a specific anti-cAMP antibody (conjugated to a Europium cryptate). When the antibody is bound to the tracer, FRET occurs. Native cAMP produced by the cells displaces the tracer, disrupting FRET. Since APJ activation inhibits cAMP production, apelin stimulation leads to a high FRET signal. An antagonist like this compound will reverse this effect, leading to a decrease in the FRET signal.[2]

  • Methodology :

    • Cell Seeding : Cells stably expressing the human APJ receptor are seeded into a 384-well plate and cultured overnight.[2]

    • Compound and Agonist Addition : Cells are first incubated with varying concentrations of this compound. Subsequently, a fixed EC80 concentration of apelin-13 is added to stimulate the receptor and induce a decrease in intracellular cAMP.[2]

    • Lysis and Detection : A lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody) is added to each well to stop the reaction and release intracellular cAMP.[2]

    • Incubation : The plate is incubated for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.[2]

    • Data Acquisition : The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[2]

    • Data Analysis : The ratio of the two fluorescence signals, which is inversely proportional to the intracellular cAMP concentration, is calculated. The data is used to generate a dose-response curve and determine the IC50 value for this compound.[2]

Protocol 3: Radioligand Binding Assay

This assay is used to determine if a compound competes with a radiolabeled ligand for binding to the receptor.[18]

  • Principle : Cell membranes containing the APJ receptor are incubated with a fixed concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-Apelin-13) and increasing concentrations of an unlabeled competitor (the test compound). The amount of radioligand bound to the membranes is measured. A compound that competes for the same binding site will displace the radioligand in a dose-dependent manner.

  • Methodology :

    • Membrane Preparation : Membranes are prepared from CHO-K1 or HEK293 cells overexpressing the human apelin receptor.[18]

    • Competition Binding : In a suitable assay buffer (e.g., 25 mM Hepes, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA), the cell membranes are incubated with a fixed concentration of [¹²⁵I]-Apelin-13 and increasing concentrations of this compound.[18]

    • Incubation & Separation : The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.

    • Quantification : The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis : Competition curves are generated by plotting the percentage of specifically bound radioligand against the log concentration of the competitor. The IC50 value is determined, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[18]

Structure, Selectivity, and Limitations

This compound is based on a kojic acid scaffold.[1] Structure-activity relationship (SAR) studies have revealed that the 4-nitrobenzoate ester linkage is critical for its antagonistic activity.[1][5] Unfortunately, this ester bond is also a metabolic liability, being susceptible to hydrolysis by esterases in plasma and liver microsomes.[13][19]

  • Selectivity : this compound is highly selective for the APJ receptor over the AT1 receptor (>37-fold).[13] It shows limited cross-reactivity against a broader panel of GPCRs, with only minor inhibitory activity observed at the κ-opioid and benzodiazepine receptors at high concentrations.[5][15]

  • Limitations : The primary limitation of this compound is its poor pharmacokinetic profile. It exhibits moderate to poor stability in plasma and is rapidly metabolized in liver microsomes, with as little as 4-5% of the compound remaining after 60 minutes in human and mouse liver homogenates.[13][19] This instability restricts its utility in chronic in vivo studies, making it best suited for in vitro applications and acute in vivo experiments where the compound is administered intravenously.[20][21]

Conclusion

This compound is a well-characterized, potent, and selective small-molecule functional antagonist of the apelin receptor.[1][5] It acts by inhibiting both the G-protein-dependent (cAMP) and β-arrestin-mediated signaling pathways initiated by apelin binding.[1][6] Despite its limitations in metabolic stability, this compound remains an indispensable research tool for probing the complex biology of the apelin/APJ system in vitro and in acute physiological studies.[1][4] It has served as a foundational chemical probe that has significantly advanced the field and provides a critical starting point for the development of next-generation APJ antagonists with improved drug-like properties.[19]

References

ML221: A Technical Guide to a Selective Apelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ML221, a potent and selective small-molecule functional antagonist of the apelin receptor (APJ). Discovered through high-throughput screening, this compound has become a critical pharmacological tool for investigating the physiological and pathological roles of the apelin/APJ system, a key regulator in cardiovascular homeostasis, angiogenesis, and fluid balance.[1][2][3] This guide details its discovery, synthesis, mechanism of action, and key experimental protocols.

Discovery of this compound

This compound was identified from a high-throughput screening (HTS) of approximately 330,600 compounds from the NIH's Molecular Libraries Small Molecule Repository (MLSMR).[3][4] The screening campaign utilized a cell-based β-arrestin recruitment assay to identify functional antagonists of the apelin (APJ) receptor.[3] this compound, with its 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) structure, emerged as a potent and selective antagonist, derived from a kojic acid scaffold.[2][3] It was the first non-peptide antagonist reported for the APJ receptor, making it a valuable tool for studying the apelin/APJ system.[2][5]

Synthesis of this compound

The synthesis of this compound is a three-step process starting from commercially available kojic acid. The general synthetic scheme is outlined below.[3][6]

Experimental Protocol: Synthesis of this compound

  • Step 1: Chlorination of Kojic Acid. Kojic acid (A) is treated with neat thionyl chloride to produce the chlorinated intermediate, 5-hydroxy-2-(chloromethyl)-4H-pyran-4-one (B).

  • Step 2: Thiol Alkylation. The chlorinated intermediate (B) is then used to alkylate pyrimidine-2-thiol (B7767146) in the presence of a base like sodium methoxide (B1231860) in acetonitrile. This reaction yields 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one (C).

  • Step 3: Esterification. The final compound, this compound (D), is obtained by reacting intermediate (C) with 4-nitrobenzoyl chloride in the presence of cesium carbonate in acetonitrile.[6]

Synthesis_of_this compound Kojic_Acid Kojic Acid (A) Intermediate_B Intermediate (B) Kojic_Acid->Intermediate_B SOCl₂ Intermediate_C Intermediate (C) Intermediate_B->Intermediate_C Pyrimidine-2-thiol, NaOMe, MeCN This compound This compound (D) Intermediate_C->this compound 4-nitrobenzoyl chloride, Cs₂CO₃, MeCN

A high-level schematic of the this compound synthesis pathway.

Physicochemical and Pharmacokinetic Properties

This compound has been characterized to determine its fundamental chemical and pharmacokinetic properties. While it is a potent in vitro tool, its properties, such as moderate plasma and poor microsomal stability, may limit its use in chronic in vivo studies.[7][8]

PropertyValueReference
IUPAC Name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate[2][9]
Molecular Formula C₁₇H₁₁N₃O₆S[2][10]
Molecular Weight 385.35 g/mol [2][10]
CAS Number 877636-42-5[2]
Aqueous Solubility Poor, pH-dependent[6]
Permeability (PAMPA) Moderate[7]
Plasma Stability Moderate to Poor[7]
Microsomal Stability Poor (4.2% and 4.9% remaining at 60 min in human and mouse, respectively)[7]
Hepatocyte Toxicity No toxicity observed at concentrations >50 µM[7]

In Vitro Pharmacology and Mechanism of Action

This compound is a functional antagonist of the APJ receptor.[3][11] It non-competitively blocks the intracellular signaling pathways initiated by the binding of the endogenous ligand, apelin.[1] The APJ receptor, a G protein-coupled receptor (GPCR), primarily signals through two main pathways upon activation: the Gαi-dependent pathway and the β-arrestin pathway. This compound effectively inhibits both of these signaling cascades.[1][2]

  • Gαi-Dependent Pathway: Apelin binding to the APJ receptor activates the inhibitory G protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] this compound blocks this action, preventing the apelin-induced decrease in cAMP.[5]

  • β-Arrestin Pathway: Ligand binding also promotes the recruitment of β-arrestin to the APJ receptor, a process involved in receptor desensitization, internalization, and G protein-independent signaling.[1][2] this compound inhibits the recruitment of β-arrestin to the receptor.[5]

APJ_Signaling_Pathway cluster_membrane Plasma Membrane APJ APJ Receptor Gai Gαi Protein APJ->Gai Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling Beta_Arrestin->Signaling

APJ receptor signaling and the inhibitory action of this compound.

Quantitative In Vitro Activity

The potency and selectivity of this compound have been quantified in cell-based functional assays. It shows significant selectivity for the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor.[7][11]

Assay TypeParameterValue (µM)Cell LineReference
cAMP Assay IC₅₀0.70CHO-K1[7][11][12]
β-Arrestin Recruitment Assay IC₅₀1.75CHO-K1 / U2OS[7][11][12]
AT1 Receptor Assay IC₅₀>79CHO-K1[11]

Key Experimental Protocols

Detailed protocols for the primary assays used to characterize this compound are provided below.

5.1. cAMP Accumulation Assay

This assay measures the ability of this compound to counteract the apelin-induced, Gαi-mediated decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor into a 96-well or 384-well plate and culture overnight.[12]

  • Compound Treatment: Serially dilute this compound to create a dose-response range. Pre-treat the cells with the varying concentrations of this compound for 15-30 minutes.[8]

  • Agonist Stimulation: Add a fixed concentration of an apelin agonist (e.g., apelin-13 (B560349) at EC₈₀ concentration) to the wells, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Incubation & Lysis: Incubate the plate for 30-60 minutes at room temperature.[8] Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit, which typically involves a competitive immunoassay format.[8]

  • Data Analysis: Plot the signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]

cAMP_Assay_Workflow Start Seed APJ-expressing cells Step1 Pre-treat with this compound (dose-response) Start->Step1 Step2 Stimulate with Apelin Agonist (EC₈₀ concentration) Step1->Step2 Step3 Incubate & Lyse Cells Step2->Step3 Step4 Measure cAMP Levels (e.g., LANCE kit) Step3->Step4 End Calculate IC₅₀ Step4->End

Workflow for the cAMP accumulation assay.

5.2. β-Arrestin Recruitment Assay

This assay quantifies the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor, often using enzyme fragment complementation technology.[6]

Protocol:

  • Cell Culture: Use a cell line engineered for β-arrestin recruitment assays, such as U2OS or CHO-K1 cells co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[6][8] Seed cells in 384-well plates and incubate overnight.[8]

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • Agonist Stimulation: Add an apelin agonist at its EC₈₀ concentration to all wells.

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow for receptor-β-arrestin interaction and enzyme fragment complementation.[8][11]

  • Signal Detection: Add the detection reagents containing the β-galactosidase substrate. Incubate for 60 minutes in the dark to allow for the development of a luminescent signal.[1][11]

  • Measurement & Analysis: Read the luminescence on a plate reader.[1] Determine the IC₅₀ value by plotting the signal against the log concentration of this compound.[1]

Beta_Arrestin_Workflow Start Seed engineered cells (APJ-ProLink, β-arrestin-EA) Step1 Add this compound (dose-response) Start->Step1 Step2 Stimulate with Apelin Agonist Step1->Step2 Step3 Incubate (90 min) for protein interaction Step2->Step3 Step4 Add Substrate & Incubate (60 min) Step3->Step4 Step5 Read Luminescence Step4->Step5 End Calculate IC₅₀ Step5->End

Workflow for the β-arrestin recruitment assay.

Conclusion

This compound is a well-characterized, potent, and selective functional antagonist of the apelin (APJ) receptor.[1][2] Its ability to block both G protein-dependent and β-arrestin-mediated signaling has made it an indispensable tool for in vitro and acute in vivo research.[2] This guide provides the foundational data and methodologies for researchers and drug development professionals to effectively utilize this compound in elucidating the complex biology of the apelin/APJ system and exploring its potential as a therapeutic target.[1][8]

References

The Apelin/APJ Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ (Apelin Receptor) and its endogenous peptide ligands, apelin and Elabela (ELA), has emerged as a critical regulator of a wide array of physiological and pathological processes. Initially identified in 1993 as an orphan receptor with sequence homology to the angiotensin II type 1 receptor, the discovery of its first ligand, apelin, in 1998 unlocked a burgeoning field of research.[1] The subsequent identification of a second ligand, Elabela, has added another layer of complexity and therapeutic potential to this signaling axis. The Apelin/APJ system is extensively distributed throughout the central nervous system and peripheral tissues, including the heart, lungs, kidneys, and adipose tissue.[2] This widespread expression underscores its involvement in a multitude of functions, from cardiovascular homeostasis and fluid balance to angiogenesis and energy metabolism.[2][3] Dysregulation of this pathway has been implicated in a variety of diseases, including heart failure, hypertension, metabolic disorders, and cancer, making it a promising target for novel therapeutic interventions.[4]

This technical guide provides a comprehensive overview of the core components of the Apelin/APJ signaling pathway, its downstream effectors, and its multifaceted physiological and pathophysiological roles. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of the pathway's intricate mechanisms.

Core Components of the Apelin/APJ Signaling Pathway

The primary components of this signaling system are the APJ receptor and its two known endogenous ligands, apelin and Elabela.

The APJ Receptor (APLNR)

The apelin receptor, APJ (also known as APLNR), is a class A G protein-coupled receptor (GPCR).[1] It shares approximately 31% amino acid identity with the angiotensin II type 1 receptor (AT1R), although it does not bind angiotensin II.[5] The human APJ gene is located on chromosome 11 and encodes a protein of 380 amino acids.[6] Upon activation, APJ can couple to multiple G protein subtypes, primarily the inhibitory Gαi/o and the Gαq/11 subunits, leading to the initiation of diverse downstream signaling cascades.[7][8]

Apelin

Apelin was the first endogenous ligand identified for the APJ receptor.[1] It is synthesized as a 77-amino acid prepropeptide, which is subsequently cleaved into several biologically active C-terminal fragments. The most well-characterized isoforms include apelin-36, apelin-17, and apelin-13 (B560349), with a pyroglutamated form of apelin-13 ([Pyr1]apelin-13) being one of the most potent and stable isoforms.[9] These different isoforms exhibit varying tissue distribution, receptor binding affinities, and potencies.[10]

Elabela (ELA)/Toddler

Elabela, also known as Toddler, was more recently discovered as a second endogenous ligand for the APJ receptor.[11] Encoded by a gene previously considered a non-coding RNA, Elabela is a 54-amino acid prepropeptide that is processed into smaller active forms, such as ELA-32 and ELA-21.[3] Despite having no sequence similarity to apelin, Elabela binds to and activates the APJ receptor, often eliciting similar, but in some cases distinct, physiological responses.[12][13] This dual-ligand system allows for complex, context-dependent regulation of APJ signaling.

Quantitative Data: Ligand Binding and Functional Potency

The following tables summarize key quantitative data for the interaction of various endogenous and synthetic ligands with the APJ receptor.

LigandReceptor SpeciesAssay TypeKi (nM)Reference
Apelin-13HumanRadioligand Binding0.7[3]
[Pyr1]apelin-13HumanRadioligand Binding0.35 ± 0.08[14]
Apelin-17HumanRadioligand Binding4.651[14]
Apelin-36HumanRadioligand Binding1.735[14]
Elabela-21HumanRadioligand Binding4.364[14]
Elabela-32HumanRadioligand Binding1.343[14]
ELA23-32HumanRadioligand Binding4.6[13]
MM07 (agonist)HumanRadioligand BindingK_D_ = 172[15]
ML221 (antagonist)HumanRadioligand Binding-[15]
BMS-986224 (agonist)HumanRadioligand BindingK_d_ = 0.3[16]

Table 1: Binding Affinities (Ki/Kd) of Apelin/Elabela Isoforms and Synthetic Ligands for the APJ Receptor.

LigandCell LineAssay TypeEC50/IC50 (nM)Reference
Apelin-13CHO-K1cAMP InhibitionIC50: -7.817 ± 0.363 (log)[14]
Apelin-13-Gα12 ActivationEC50: 43[3]
Apelin-13-β-arrestin2 RecruitmentEC50: 40[3]
[Pyr1]apelin-13CHO-K1cAMP InhibitionIC50: -7.978 ± 0.409 (log)[14]
Apelin-17CHO-K1cAMP InhibitionIC50: -7.419 ± 0.341 (log)[14]
Apelin-36HEK293cAMP InhibitionEC50: 20[15]
Elabela-21CHO-K1cAMP InhibitionIC50: -7.589 ± 0.352 (log)[14]
Elabela-32CHO-K1cAMP InhibitionEC50: 11.1[10]
Elabela-32CHO-K1ERK1/2 PhosphorylationEC50: 14.3[10]
MM07 (agonist)CHO-K1G protein pathwayBiased agonist[17]
This compound (antagonist)-cAMP AssayIC50: 700[15]
This compound (antagonist)-β-arrestin AssayIC50: 1750[15]
Apelin agonist 2-cAMP AccumulationEC50: 10[15]

Table 2: Functional Potency (EC50/IC50) of Apelin/Elabela Isoforms and Synthetic Ligands.

Quantitative Tissue Distribution

While the widespread expression of the Apelin/APJ system is well-documented, comprehensive quantitative data on protein or mRNA levels across a broad range of human tissues is limited. The available data is often semi-quantitative or focused on specific tissues.

TissueReceptor Density (Bmax) (fmol/mg protein)Ligand ConcentrationMethodReference
Human Left Ventricle4.3 ± 0.9-Radioligand Binding ([¹²⁵I]-(Pyr¹)Apelin-13)[14]
Human Right Atria3.1 ± 0.6-Radioligand Binding ([¹²⁵I]-(Pyr¹)Apelin-13)[14]
Human Kidney (Cortex)-Apelin: 0.45 ± 0.17 ng/mLELISA
Human Kidney (Cortex)-Elabela: 1.24 ± 0.29 ng/mLELISA
Human Plasma (Healthy)-Apelin: 208 - 466 pg/mLImmunoassay[18]
Human Plasma (Healthy)-[Pyr1]apelin-13: Not detectedLC-MS/MS[15][18]
Human Plasma (Healthy, after infusion)-[Pyr1]apelin-13: 58.3 ± 10.5 ng/mLLC-MS/MS[13]

Table 3: Quantitative Expression of APJ and Apelin/Elabela in Human Tissues and Plasma. Note: The discrepancy in plasma apelin levels between immunoassays and LC-MS/MS suggests potential issues with the specificity of some immunoassays.

Core Signaling Pathways

Activation of the APJ receptor by apelin or Elabela initiates a complex network of intracellular signaling cascades. The primary pathways involve G protein-dependent and β-arrestin-dependent mechanisms.

G Protein-Dependent Signaling

Upon ligand binding, APJ couples to Gαi/o and Gαq/11 proteins, leading to:

  • Inhibition of Adenylyl Cyclase (via Gαi/o): This results in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • Activation of Phospholipase C (PLC) (via Gαq/11): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[19]

  • Activation of PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Akt can further phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasodilation.[2]

  • Activation of MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and migration.[2]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin / Elabela APJ APJ Receptor Apelin->APJ G_protein Gαi/q, Gβγ APJ->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival, Anti-apoptosis Akt->Survival NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation, Migration ERK->Proliferation

G Protein-Dependent Signaling Pathways of the APJ Receptor.
β-Arrestin-Dependent Signaling and Biased Agonism

Following ligand-induced activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2), which not only desensitize G protein signaling and mediate receptor internalization but also act as scaffolds to initiate G protein-independent signaling cascades.[20] This can lead to the activation of pathways like ERK in a sustained manner, distinct from the transient activation by G proteins.

The concept of "biased agonism" is particularly relevant to the Apelin/APJ system. This refers to the ability of different ligands to preferentially activate either G protein-dependent or β-arrestin-dependent pathways. For instance, some synthetic agonists have been designed to be "G protein-biased," aiming to maximize the beneficial effects of G protein signaling (e.g., vasodilation) while minimizing potential adverse effects associated with β-arrestin signaling.[13] Elabela and different apelin isoforms have also been shown to exhibit biased agonism, adding to the complexity of APJ signaling regulation.[12][15]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin / Elabela APJ APJ Receptor Apelin->APJ GRK GRK APJ->GRK activates APJ_P Phosphorylated APJ GRK->APJ phosphorylates beta_arrestin β-Arrestin APJ_P->beta_arrestin recruits ERK ERK1/2 beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization Signaling Sustained Signaling ERK->Signaling

β-Arrestin-Dependent Signaling and Receptor Internalization.

Physiological and Pathophysiological Roles

The Apelin/APJ system plays a pivotal role in numerous physiological processes, and its dysregulation is implicated in various diseases.

Cardiovascular System
  • Cardiac Contractility and Blood Pressure: Apelin is a potent inotrope, increasing cardiac contractility. It also exerts vasodilatory effects, primarily through the PI3K/Akt/eNOS pathway, leading to a reduction in blood pressure.[2] This dual action makes it a key regulator of cardiovascular homeostasis.

  • Angiogenesis: The Apelin/APJ system is a significant driver of angiogenesis (the formation of new blood vessels). It promotes the proliferation, migration, and tube formation of endothelial cells.[3][12][18]

  • Cardiac Fibrosis: Apelin has been shown to have anti-fibrotic effects in the heart by inhibiting the activation of cardiac fibroblasts and the production of collagen.[10][21][22]

  • Heart Failure: In heart failure, circulating apelin levels are often reduced. Therapeutic administration of apelin or APJ agonists has shown promise in improving cardiac function in preclinical models and early clinical trials.[5][7][9][13]

Metabolic Regulation
  • Glucose Metabolism: The Apelin/APJ system is involved in regulating glucose uptake and insulin (B600854) sensitivity, suggesting a role in metabolic disorders like diabetes.[14]

  • Adipose Tissue: As an adipokine, apelin is secreted by adipose tissue and is involved in the regulation of adipogenesis and energy metabolism.[3]

Other Systems
  • Central Nervous System: Apelin and APJ are expressed in various brain regions, where they are involved in regulating fluid homeostasis, neuroprotection, and potentially mood and behavior.[19][23]

  • Kidney Function: The system plays a role in renal physiology, including the regulation of fluid and electrolyte balance.[5][17][21]

  • Cancer: The role of the Apelin/APJ system in cancer is complex and context-dependent. It can promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation in some cancers, while in others, it may have anti-tumor effects.[11]

  • Immune System: Emerging evidence suggests that the Apelin/APJ system can modulate inflammatory responses and leukocyte trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Apelin/APJ signaling pathway.

Radioligand Binding Assay for APJ Receptor

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to the APJ receptor.

Materials:

  • Cell membranes expressing the APJ receptor (e.g., from transfected CHO or HEK293 cells, or tissue homogenates).

  • Radioligand (e.g., [¹²⁵I]-(Pyr¹)Apelin-13).

  • Unlabeled competitor ligand (e.g., unlabeled apelin-13).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Saturation Binding:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.

    • Add increasing concentrations of the radioligand (e.g., 0.01 to 5 nM).

    • For non-specific binding determination, add a high concentration of unlabeled competitor (e.g., 1 µM apelin-13) to a parallel set of wells.

    • Incubate at room temperature for 60-90 minutes.

  • Competition Binding:

    • Add a fixed amount of membrane protein and a fixed concentration of radioligand (typically at its Kd value) to each well.

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration. Use non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare APJ-expressing membranes Start->Prepare_Membranes Incubate Incubate membranes with radioligand ± competitor Prepare_Membranes->Incubate Filter Filter and wash to separate bound/free ligand Incubate->Filter Count Quantify radioactivity (scintillation counting) Filter->Count Analyze Analyze data to determine Ki, Kd, Bmax Count->Analyze End End Analyze->End

References

The Apelin System: A Comprehensive Technical Guide to its Role in Cardiovascular Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin system, comprising the G protein-coupled receptor APJ and its endogenous peptide ligands, apelin and Elabela/Toddler, has emerged as a critical regulator of cardiovascular homeostasis.[1][2] This system is widely distributed throughout the cardiovascular system, including in the heart and blood vessels, and plays a pivotal role in a range of physiological processes.[3] Activation of the apelin receptor (APJ) elicits a spectrum of beneficial cardiovascular effects, including increased cardiac contractility (inotropic effect), vasodilation, and lowering of blood pressure.[2][4] Consequently, the apelin system is a promising therapeutic target for a variety of cardiovascular diseases, such as heart failure, hypertension, and pulmonary arterial hypertension.[1][3] This technical guide provides an in-depth overview of the apelin system's core components, its signaling pathways, its multifaceted role in cardiovascular physiology and pathophysiology, and detailed methodologies for its investigation.

Core Components of the Apelin System

The apelin system consists of the apelin receptor (APJ) and its two known endogenous ligands: apelin and Elabela (also known as Toddler).[4]

Apelin Peptides: The APLN gene encodes a 77-amino acid preproprotein that is proteolytically cleaved to generate a series of biologically active apelin peptides.[1][5] The major isoforms include apelin-36, apelin-17, and apelin-13.[4] A pyroglutamated form of apelin-13, [Pyr¹]apelin-13, is the predominant isoform in the human cardiovascular system and plasma and is more resistant to degradation.[4][6] These isoforms exhibit varying potencies and tissue distributions but share similar biological functions.[1] However, their short half-life of less than eight minutes in circulation presents a challenge for therapeutic applications.[7][8]

Elabela/Toddler: Discovered more recently, Elabela is a 32-amino acid peptide hormone that also acts as an endogenous ligand for the APJ receptor.[9][10] Despite having little sequence similarity to apelin, Elabela recapitulates many of the cardiovascular effects of apelin, including the promotion of cardiac development, vasodilation, and increased cardiac contractility.[11][12] Elabela itself is processed from a 54-amino acid precursor into shorter, active forms.[12]

APJ Receptor: The APJ receptor, encoded by the APLNR gene, is a class A G protein-coupled receptor (GPCR).[9] It is widely expressed in the cardiovascular system, including on cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[3]

Data Presentation: Ligand-Receptor Interactions and Functional Potency

The following tables summarize the quantitative data on the binding affinities and functional potencies of various apelin and Elabela isoforms at the APJ receptor.

LigandReceptorAssay TypeK i (nM)IC 50 (nM)Reference
Apelin-36Human APJRadioligand Binding1.7351.9[9][13]
Apelin-17Human APJRadioligand Binding4.651-[9]
Apelin-13Human APJRadioligand Binding8.336-[9]
[Pyr¹]apelin-13Human APJRadioligand Binding14.366-[9]
Elabela-32Human APJRadioligand Binding1.343-[9]
Elabela-21Human APJRadioligand Binding4.364-[9]
ELA23-32Human APJRadioligand Binding4.6-[14]
Ape13 Analogue (d-Tic)Human APJRadioligand Binding0.07-[15]
Ape13 Analogue (1Nal)Human APJRadioligand Binding0.08-[15]

Table 1: Binding Affinities of Apelin and Elabela Ligands to the APJ Receptor.

LigandAssay TypeCell LineEC 50 (nM)pD 2 (-logEC 50 )Reference
Apelin-36cAMP InhibitionHEK293-APJ--7.865 ± 0.346[9]
Apelin-17cAMP InhibitionHEK293-APJ--7.419 ± 0.341[9]
Apelin-13cAMP InhibitionHEK293-APJ--7.817 ± 0.363[9]
[Pyr¹]apelin-13cAMP InhibitionHEK293-APJ--7.978 ± 0.409[9]
Elabela-32cAMP InhibitionHEK293-APJ--7.59 ± 0.474[9]
Elabela-21cAMP InhibitionHEK293-APJ--7.589 ± 0.352[9]
Apelin-17β-arrestin 2 RecruitmentHEK293-APJ--8.333 ± 0.157[9]
Elabela-32β-arrestin 2 RecruitmentHEK293-APJ--7.878 ± 0.284[9]
Elabela-14β-arrestin Recruitment--9.08±0.04[16]
Apelin-16Inotropic Effect (Isolated Rat Heart)-0.033-[17]
[Pyr¹]apelin-13Vasodilation (Human Mammary Artery)-0.6 - 1.6-[17]

Table 2: Functional Potency of Apelin and Elabela Ligands.

Signaling Pathways of the Apelin System

Upon ligand binding, the APJ receptor can signal through two main pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This dual signaling capability allows for a diverse and nuanced cellular response.

G Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G protein, Gαi.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Downstream of Gαi activation, the apelin system can also activate other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[3][17] These pathways are crucial for mediating many of the cardiovascular effects of apelin, such as vasodilation and increased cardiac contractility.[3][17]

β-Arrestin-Dependent Signaling: In addition to G protein coupling, the activated APJ receptor can recruit β-arrestins (β-arrestin 1 and 2).[4] β-arrestin recruitment leads to receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[4] Furthermore, β-arrestins can act as signal transducers themselves, initiating signaling cascades independent of G proteins.[4] For instance, β-arrestin-mediated signaling can contribute to the activation of extracellular signal-regulated kinases (ERK1/2).[4] The concept of "biased agonism," where a ligand preferentially activates either the G protein or the β-arrestin pathway, is an active area of research for developing more targeted therapeutics.[10]

Apelin_Elabela Apelin / Elabela APJ APJ Receptor Apelin_Elabela->APJ Binds G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization cAMP ↓ cAMP AC->cAMP PKC PKC PLC->PKC Cardiovascular_Effects Cardiovascular Effects (Inotropy, Vasodilation) PKC->Cardiovascular_Effects Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO ↑ NO eNOS->NO NO->Cardiovascular_Effects ERK->Cardiovascular_Effects

Apelin System Signaling Pathways.

Role in Cardiovascular Physiology

The apelin system exerts a wide range of effects on the cardiovascular system, contributing to the maintenance of physiological homeostasis.

Cardiac Function: Apelin is a potent positive inotropic agent, meaning it increases the force of myocardial contraction.[18] This effect is mediated through the activation of PLC and PKC in cardiomyocytes.[17] Studies in both animal models and humans have demonstrated that apelin administration leads to an increase in cardiac output and stroke volume.[18][19]

Vascular Tone and Blood Pressure: The apelin system plays a dual role in regulating vascular tone.[19] In endothelial cells, apelin stimulates the production of nitric oxide (NO) via the PI3K/Akt pathway, leading to vasodilation and a decrease in blood pressure.[2][3] Conversely, apelin can also induce vasoconstriction by directly acting on APJ receptors expressed on vascular smooth muscle cells.[1] The net effect on blood pressure is typically a reduction due to the predominant vasodilatory action in healthy individuals.[3]

Angiogenesis: The apelin system is involved in the formation of new blood vessels (angiogenesis), a critical process in development and tissue repair.[11]

Involvement in Cardiovascular Disease

Dysregulation of the apelin system is implicated in the pathophysiology of several cardiovascular diseases.

Heart Failure: In the early stages of heart failure, there is often an upregulation of apelin and its receptor, which may be a compensatory mechanism to maintain cardiac function.[4] However, as the disease progresses to more severe stages, the expression of both apelin and APJ receptor is downregulated, contributing to declining cardiac performance.[9][13] Administration of apelin has been shown to improve cardiac function in patients with chronic heart failure.[18]

Hypertension: The vasodilatory effects of apelin suggest a protective role in hypertension.[2] The apelin system counteracts the vasoconstrictor and pro-hypertensive actions of the renin-angiotensin system.[2]

Atherosclerosis: The role of the apelin system in atherosclerosis is complex and appears to be context-dependent.[9] While some studies suggest a protective role through its anti-inflammatory and vasodilatory effects, others indicate that apelin may contribute to plaque formation.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the apelin system. The following sections provide outlines for key experimental protocols.

Radioligand Binding Assay for APJ Receptor

This protocol is used to determine the binding affinity of ligands to the APJ receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human APJ receptor to confluency.

  • Harvest the cells and homogenize them in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.[20]

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-[Pyr¹]apelin-13) to each well.

  • Add increasing concentrations of the unlabeled competitor ligand.

  • To determine non-specific binding, add a high concentration of unlabeled [Pyr¹]apelin-13.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[21]

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.[20]

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the competitor ligand.

  • Fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Start Start Membrane_Prep Prepare APJ Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow.
In Vivo Hemodynamic Measurement in Rats

This protocol is used to assess the in vivo cardiovascular effects of apelin peptides.

1. Animal Preparation:

  • Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).

  • Intubate the rat and provide mechanical ventilation.

  • Catheterize the femoral vein for drug infusion and the carotid artery for blood pressure monitoring.[18]

2. Hemodynamic Monitoring:

  • Perform a median sternotomy to expose the heart and ascending aorta.

  • Place a perivascular flow probe around the ascending aorta to continuously measure cardiac output.

  • Insert a pressure-volume conductance catheter into the left ventricle to measure intraventricular pressure and volume.[5][19]

3. Apelin Infusion and Data Acquisition:

  • After obtaining stable baseline hemodynamic measurements, begin a continuous intravenous infusion of the apelin peptide or vehicle control at a defined rate and duration (e.g., 0.01 µ g/min for 20 minutes).[5][19]

  • Continuously record hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, and left ventricular end-diastolic and end-systolic pressures, throughout the infusion and for a post-infusion period.[19]

4. Data Analysis:

  • Analyze the recorded hemodynamic data to determine the effects of apelin on cardiovascular function compared to the vehicle control.

  • Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed changes.

Cell-Based Signaling Assays

1. cAMP Inhibition Assay:

  • Seed HEK293 cells stably expressing the APJ receptor in a 96-well plate.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Simultaneously treat the cells with increasing concentrations of the apelin or Elabela ligand.

  • After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).[9]

  • Plot the inhibition of cAMP production against the log concentration of the ligand to determine the IC₅₀ value.

2. β-Arrestin Recruitment Assay:

  • Utilize a cell line engineered to express the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin assay).[7][22]

  • Seed the cells in a 96-well plate.

  • Treat the cells with increasing concentrations of the apelin or Elabela ligand.

  • Ligand-induced receptor activation will lead to β-arrestin recruitment, causing the two protein fragments to come into proximity and generate a detectable signal (e.g., chemiluminescence).[7][22]

  • Measure the signal and plot it against the log concentration of the ligand to determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

The apelin system is a multifaceted and crucial regulator of cardiovascular physiology, with significant implications for the development and treatment of cardiovascular diseases. Its ability to enhance cardiac contractility, promote vasodilation, and lower blood pressure makes the APJ receptor an attractive therapeutic target. A thorough understanding of the system's components, signaling pathways, and physiological roles, coupled with robust experimental methodologies, is essential for advancing research and drug development in this promising field. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the full therapeutic potential of the apelin system.

References

ML221: A Comprehensive Technical Guide for Studying GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent, selective, and cell-permeable small molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] The apelin/APJ system is a critical regulator of numerous physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance, making it a significant target for drug discovery.[2][3] this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of this system by competitively blocking the downstream signaling cascades initiated by its endogenous ligand, apelin.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in GPCR signaling research.

Mechanism of Action

This compound functions as a competitive functional antagonist at the apelin receptor.[4] It binds to the receptor, preventing the conformational changes necessary for activation by apelin. This blockade inhibits the two primary signaling pathways initiated by the APJ receptor: the G protein-dependent pathway and the β-arrestin-mediated pathway.[2][4] The APJ receptor is known to couple to inhibitory G proteins (Gαi) and Gαq proteins.[1][5]

  • Gαi-Mediated Pathway: Upon apelin binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this inhibition, thereby maintaining basal cAMP levels in the presence of an agonist.[4][6]

  • Gαq-Mediated Pathway: Apelin-induced activation of Gαq stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[4][5] this compound is expected to inhibit this calcium mobilization.

  • β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[3][4] this compound prevents this β-arrestin recruitment.[4]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various cell-based functional assays. The following tables summarize the key quantitative data.

Assay TypeParameterValue (µM)Cell LineReference
cAMP Inhibition AssayIC500.70CHO-K1[3][6]
β-Arrestin Recruitment AssayIC501.75U2OS, CHO-K1[3][6]
Angiotensin II Type 1 (AT1) Receptor AssayIC50>79Cells[7]
Selectivity ProfileValueReference
Fold Selectivity (AT1/APJ)>37-fold[7][8]
Kappa Opioid Receptor<50% inhibition at 10 µM[8]
Benzodiazepine Receptor<70% inhibition at 10 µM[8]
Other 27 GPCRsNo significant binding[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the apelin receptor and the points of inhibition by this compound, as well as typical experimental workflows.

APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi/q | Gβγ APJ->G_protein Activates GRK GRK APJ->GRK Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PI3K PI3K G_protein->PI3K cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt GRK->APJ Phosphorylates Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKA->Cellular_Response Ca2 [Ca2+]i IP3->Ca2 Releases from ER PKC PKC DAG->PKC Ca2->Cellular_Response ERK ERK1/2 PKC->ERK Akt->ERK beta_arrestin->ERK ERK->Cellular_Response

Apelin Receptor Signaling and this compound Inhibition.

cAMP_Assay_Workflow start Start seed_cells Seed APJ-expressing cells in a microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_this compound Add serial dilutions of this compound incubate_overnight->add_this compound incubate_this compound Incubate add_this compound->incubate_this compound add_agonist_forskolin Add Apelin agonist (e.g., EC80) + Forskolin (B1673556) incubate_this compound->add_agonist_forskolin incubate_agonist Incubate add_agonist_forskolin->incubate_agonist add_detection_reagents Add cAMP detection reagents incubate_agonist->add_detection_reagents incubate_detection Incubate add_detection_reagents->incubate_detection read_signal Read signal (e.g., HTRF, Luminescence) incubate_detection->read_signal analyze_data Analyze data and determine IC50 read_signal->analyze_data end End analyze_data->end

Workflow for a cAMP Accumulation Assay.

bArrestin_Assay_Workflow start Start seed_cells Seed U2OS-APJ-β-arrestin cells in a microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_this compound Add serial dilutions of this compound incubate_overnight->add_this compound incubate_this compound Incubate add_this compound->incubate_this compound add_agonist Add Apelin agonist (e.g., EC80) incubate_this compound->add_agonist incubate_agonist Incubate add_agonist->incubate_agonist add_detection_reagents Add detection reagents incubate_agonist->add_detection_reagents incubate_detection Incubate add_detection_reagents->incubate_detection read_signal Read chemiluminescent signal incubate_detection->read_signal analyze_data Analyze data and determine IC50 read_signal->analyze_data end End analyze_data->end

Workflow for a β-Arrestin Recruitment Assay.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ).[5]

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[9]

  • This compound.[6]

  • Apelin-13 (B560349) peptide.[6]

  • Forskolin.[6]

  • Phosphodiesterase inhibitor (e.g., IBMX).[9]

  • cAMP assay kit (e.g., HTRF, LANCE Ultra).[1][3]

  • 384-well white opaque microplates.[3]

Protocol:

  • Cell Preparation: Culture CHO-APJ cells to ~80-90% confluency. Harvest the cells and resuspend them in serum-free medium to a density of 2 x 10^5 cells/mL. Seed 5 µL of the cell suspension into each well of a 384-well plate.[3]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.[5]

  • Assay Procedure: a. Add 5 µL of the this compound dilution series to the respective wells.[3] b. Incubate for 30 minutes at room temperature.[3] c. Prepare a solution containing an EC80 concentration of Apelin-13 and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in the presence of forskolin to elevate basal cAMP levels.[5][6][9] d. Add 10 µL of the apelin/forskolin solution to each well.[3] e. Incubate for 30 minutes at room temperature.[3] f. Add the cAMP detection reagents according to the manufacturer's protocol.[3] g. Incubate for 1 hour at room temperature.[3]

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).[1]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (Apelin-13 alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.[3][5]

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.

Materials:

  • U2OS cells stably co-expressing the human APJ receptor and β-arrestin fused to complementary enzyme fragments (e.g., PathHunter® β-Arrestin Assay).[3][10]

  • Assay medium (e.g., Opti-MEM).[3]

  • Apelin-13 peptide.[3]

  • This compound.[3]

  • Detection reagents for the specific assay system.[3]

  • 384-well white opaque microplates.[3]

Protocol:

  • Cell Preparation: Plate U2OS-APJ-β-arrestin cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.[3]

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium.[10]

  • Assay Procedure: a. Add 5 µL of the this compound dilution series to the wells.[3] b. Incubate for 30 minutes at 37°C.[3] c. Prepare a solution of Apelin-13 at its EC80 concentration.[3] d. Add 5 µL of the Apelin-13 solution to the wells.[3] e. Incubate for 90 minutes at 37°C.[3] f. Add the detection reagents according to the manufacturer's instructions.[3] g. Incubate for 60 minutes at room temperature.[3]

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.[3]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.[3]

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit apelin-induced increases in intracellular calcium, a hallmark of Gq-coupled GPCR activation.

Materials:

  • HEK293 or CHO cells stably expressing the human apelin receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Apelin-13 peptide.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (optional, to prevent dye leakage).[6]

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Seeding: Seed cells into a black, clear-bottom microplate to form a confluent monolayer on the day of the assay.[6]

  • Dye Loading: a. Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate for 30-60 minutes at 37°C.[6]

  • Compound Addition: a. Prepare serial dilutions of this compound in assay buffer. b. Add the this compound dilutions to the cell plate and incubate for a specified pre-treatment time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition: a. Place the cell plate into the fluorescence plate reader. b. Prepare an apelin-13 solution in assay buffer at a concentration that elicits a robust response (e.g., EC80). c. Establish a baseline fluorescence reading for a few seconds. d. Inject the apelin-13 solution into the wells and continue to measure the fluorescence intensity over time (e.g., for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. To determine the inhibitory effect of this compound, the response in the presence of the antagonist is normalized to the response with the agonist alone. Plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized and selective functional antagonist of the apelin receptor, making it an indispensable tool for investigating the complex signaling and physiological roles of the apelin/APJ system. Its ability to potently inhibit both G protein-dependent and β-arrestin-mediated pathways provides a robust means to dissect the multifaceted functions of this receptor. The detailed quantitative data and experimental methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing our understanding of GPCR biology and its therapeutic potential.

References

Endogenous ligands for the APJ receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Endogenous Ligands of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ, or APLNR) is a Class A G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of pathologies, including cardiovascular diseases, metabolic disorders, and cancer.[1][2] Initially identified in 1993 as an orphan receptor due to its sequence homology with the angiotensin II receptor (AT1R) but lack of binding to angiotensin II, its first endogenous ligand, Apelin, was discovered in 1998.[1][2][3] More recently, a second, structurally distinct endogenous ligand named Elabela (also known as Toddler or Apela) was identified.[2] This guide provides a comprehensive overview of these two endogenous ligands, their quantitative interaction with the APJ receptor, the signaling pathways they initiate, and the key experimental protocols used for their characterization.

The Endogenous Ligands: Apelin and Elabela

The APJ receptor is activated by two distinct families of endogenous peptide ligands that arise from larger precursor proteins.[4]

  • Apelin: The human apelin gene (APLN) encodes a 77-amino acid preproprotein.[5] Post-translational cleavage by endopeptidases results in several biologically active C-terminal fragments.[5] Major isoforms include apelin-36, apelin-17, and apelin-13.[3] A pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is also a potent, and more stable, isoform.[6] These isoforms exhibit varying tissue distribution and functional potencies.[1]

  • Elabela (ELA)/Toddler: Discovered as a crucial factor in embryonic development, Elabela is the second identified endogenous ligand for APJ.[2] It is encoded by a gene previously considered non-coding and is translated into a 54-amino acid precursor.[7] This precursor is processed into smaller active peptides, such as Elabela-32 and Elabela-21.[7] Despite activating the same receptor, Elabela shares very little sequence homology with apelin.[4]

Quantitative Ligand Binding and Functional Data

The characterization of ligand-receptor interactions relies on quantitative measurements of binding affinity and functional potency. The data below, compiled from studies using recombinant human APJ receptors expressed in cell lines like HEK-293 or CHO, illustrates the distinct profiles of various apelin and elabela isoforms.

Data Presentation

Table 1: Binding Affinities of Endogenous Ligands at the APJ Receptor

LigandAssay TypeRadioligandCell LineBinding Affinity (Kᵢ, nM)Citation(s)
Apelin-36Competition[¹²⁵I]-apelin-13HEK-2931.735[7]
Apelin-17Competition[¹²⁵I]-apelin-13HEK-2934.651[7]
Apelin-13Competition[¹²⁵I]-apelin-13HEK-2938.336[7]
pGlu¹-apelin-13Competition[¹²⁵I]-apelin-13HEK-29314.366[7]
Elabela-32Competition[¹²⁵I]-apelin-13HEK-2931.343[7]
Elabela-21Competition[¹²⁵I]-apelin-13HEK-2934.364[7]

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Table 2: Functional Potencies of Endogenous Ligands at the APJ Receptor

LigandAssay TypeParameterCell LinePotency (EC₅₀, nM)Citation(s)
Apelin-13β-arrestin 2 Recruitment (BRET)logEC₅₀ = -6.813HEK-293~154
Apelin-17β-arrestin 2 Recruitment (BRET)logEC₅₀ = -8.333HEK-293~4.6
Apelin-36β-arrestin 2 Recruitment (BRET)logEC₅₀ = -6.708HEK-293~196
Elabela-32β-arrestin 2 Recruitment (BRET)logEC₅₀ = -7.878HEK-293~13.2
Elabela-21β-arrestin 2 Recruitment (BRET)logEC₅₀ = -7.175HEK-293~66.8
ElabelacAMP InhibitionEC₅₀CHO11.1[8]
ElabelaERK1/2 PhosphorylationEC₅₀CHO14.3[8]
ELA-32β-arrestin RecruitmentpD₂ = 9.07CHO~0.085[9]
ELA-21β-arrestin RecruitmentpD₂ = 8.87CHO~0.135[9]
[Pyr¹]apelin-13β-arrestin RecruitmentpD₂ = 8.89CHO~0.129[9]

EC₅₀ (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. pD₂ is the negative logarithm of the EC₅₀.

APJ Receptor Signaling Pathways

Activation of the APJ receptor by apelin or elabela initiates downstream signaling through two primary, and at times distinct, pathways: G-protein dependent and β-arrestin dependent signaling.[4]

G-Protein Dependent Signaling: The APJ receptor predominantly couples to the inhibitory G-protein subunit, Gαi.[4] This coupling leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Activation of Phospholipase C (PLC): This pathway can also be activated, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[3][10]

  • Activation of Kinase Cascades: The APJ receptor activates the PI3K/Akt and MAPK/ERK (Extracellular signal-regulated kinase) pathways, which are crucial for processes like cell proliferation, migration, and angiogenesis.[11]

β-Arrestin Dependent Signaling: Following agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), APJ recruits β-arrestins (β-arrestin 1 and 2).[1][12] This interaction has two major consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, terminating the initial signal. It then acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits.[1][12]

  • Scaffolding for Downstream Signaling: β-arrestins can act as scaffolds to initiate a second wave of G-protein-independent signaling, which can also lead to the activation of the ERK/MAPK pathway.[1][4]

Biased Agonism: A key feature of the APJ system is biased agonism, where different ligands preferentially activate one pathway over another. For example, some studies suggest Elabela and Apelin-17 show a bias towards the β-arrestin pathway compared to other apelin isoforms.[7] This functional selectivity opens avenues for developing drugs that target specific downstream effects.

APJ_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G-Protein Dependent Signaling cluster_arrestin β-Arrestin Dependent Signaling APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activation GRK GRK APJ->GRK Activates Ligands Apelin / Elabela Ligands->APJ Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ERK1 ERK1/2 Activation G_protein->ERK1 cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization G_protein_effects Cell Growth Angiogenesis Vasodilation PI3K_Akt->G_protein_effects ERK1->G_protein_effects P_APJ P-APJ GRK->P_APJ Phosphorylation Beta_Arrestin β-Arrestin P_APJ->Beta_Arrestin Recruitment Internalization Receptor Internalization Desensitization Beta_Arrestin->Internalization ERK2 ERK1/2 Activation Beta_Arrestin->ERK2 Arrestin_effects Signal Termination Scaffolding Internalization->Arrestin_effects ERK2->Arrestin_effects

Caption: APJ Receptor Signaling Cascade.

Key Experimental Protocols

Characterizing the interaction of endogenous ligands with the APJ receptor involves a suite of standardized in vitro assays.

Experimental Workflow Visualization

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Start: APJ Receptor Gene transfection Transfection into Heterologous Cells (e.g., HEK-293, CHO) start->transfection membrane_prep Cell Culture & Membrane Preparation transfection->membrane_prep Ca_assay Calcium Mobilization Assay transfection->Ca_assay BRET_assay β-Arrestin Recruitment (BRET/BRET2) transfection->BRET_assay ERK_assay ERK1/2 Phosphorylation (Western Blot / ELISA) transfection->ERK_assay binding_assay Radioligand Competition Binding Assay membrane_prep->binding_assay cAMP_assay cAMP Inhibition Assay membrane_prep->cAMP_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result functional_result Determine Functional Potency (EC₅₀ / IC₅₀) & Biased Agonism cAMP_assay->functional_result Ca_assay->functional_result BRET_assay->functional_result ERK_assay->functional_result

Caption: Workflow for APJ Ligand Characterization.

Detailed Methodologies

1. Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled ligand.[13]

  • Objective: To measure the ability of a test ligand (e.g., Elabela-32) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13) for binding to the APJ receptor.[14]

  • Materials:

    • Cell membranes from a cell line stably expressing the human APJ receptor (e.g., HEK-293 or CHO cells).[14]

    • Radioligand: [¹²⁵I]-Apelin-13 at a fixed concentration (typically at or below its Kₑ).

    • Unlabeled test ligands at a range of concentrations.

    • Binding Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[14]

    • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

    • Glass fiber filters (e.g., GF/C) and a cell harvester.[15]

  • Protocol:

    • Incubate a fixed amount of cell membrane preparation with the radioligand and varying concentrations of the unlabeled test ligand in a 96-well plate.[15]

    • Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[7][15]

    • Rapidly terminate the reaction by filtering the mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[15]

    • Measure the radioactivity trapped on the filters using a gamma counter.[14]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[16]

2. β-Arrestin Recruitment Assay (BRET)

This assay measures the direct interaction between the activated APJ receptor and β-arrestin in live cells.[17]

  • Objective: To quantify ligand-induced recruitment of β-arrestin to the APJ receptor.

  • Materials:

    • HEK-293 cells transiently co-transfected with two constructs:

      • APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).[18]

      • β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[18]

    • BRET substrate (e.g., coelenterazine-h).

    • Test ligands at various concentrations.

  • Protocol:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.[17]

    • Replace the culture medium with a buffer (e.g., PBS with Ca²⁺/Mg²⁺).

    • Add the BRET substrate and incubate for 5-10 minutes.[18]

    • Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., at ~480 nm for Rluc and ~530 nm for Venus).

    • Add the test ligand at various concentrations and immediately begin kinetic measurements of the BRET signal for 15-30 minutes.[7]

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the log concentration of the ligand to determine the EC₅₀.[18]

3. ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling pathway.[19]

  • Objective: To detect the level of phosphorylated ERK1/2 (p-ERK) following receptor activation.

  • Materials:

    • APJ-expressing cells (e.g., HEK-293).[20]

    • Test ligands.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE and Western blotting equipment.

  • Protocol:

    • Culture cells to ~90% confluency and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[19]

    • Stimulate the cells with various concentrations of the test ligand for a short period (typically 5-15 minutes).[19]

    • Immediately place the plate on ice and lyse the cells.[20]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[20]

    • Probe the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[19]

    • Data Analysis: Quantify band intensity using densitometry. Normalize the p-ERK signal to the total ERK signal. Plot the normalized values against ligand concentration to determine EC₅₀.[20]

4. Intracellular Calcium Mobilization Assay

This assay is used to measure Gq-mediated signaling, though APJ can also couple to this pathway.[21]

  • Objective: To measure the increase in intracellular calcium concentration following ligand stimulation.

  • Materials:

    • APJ-expressing cells (e.g., CHO, HEK-293).[8]

    • A cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[22]

    • Assay buffer (e.g., HBSS).

    • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[23]

  • Protocol:

    • Plate cells in a black, clear-bottom 96-well plate and grow overnight.[24]

    • Load the cells with the calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C.[24]

    • Wash the cells to remove excess extracellular dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Use the integrated fluidics to inject the test ligand at various concentrations into the wells.

    • Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).[22]

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the ligand to determine the EC₅₀.[21]

References

Apelin Receptor Function: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a critical regulator of a wide array of physiological and pathological processes. Initially identified as an orphan receptor, its endogenous ligand, apelin, was discovered in 1998. Since then, the apelin/APJ system has been implicated in cardiovascular homeostasis, fluid balance, energy metabolism, and angiogenesis.[1][2][3] Dysregulation of this system is associated with numerous diseases, including heart failure, hypertension, obesity, and diabetes, making it a promising therapeutic target.[2][3] This technical guide provides an in-depth overview of apelin receptor function across various tissues, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development.

Apelin Receptor Distribution and Function in Tissues

The apelin receptor is widely distributed throughout the body, with its expression and function varying significantly between different tissues.[4][5][6]

Cardiovascular System

The cardiovascular system exhibits high expression of the apelin receptor, where it plays a pivotal role in regulating blood pressure, cardiac contractility, and angiogenesis.[3][7] In blood vessels, apelin binding to its receptor on endothelial cells stimulates the production of nitric oxide (NO), leading to vasodilation and a decrease in blood pressure.[7] In the heart, the apelin/APJ system exerts a positive inotropic effect, enhancing cardiac contractility.[3]

Central Nervous System

Within the central nervous system (CNS), the apelin receptor and its ligand are expressed in various regions, including the hypothalamus and pituitary gland.[6] The system is involved in the regulation of fluid homeostasis, food and water intake, and the stress response.

Adipose Tissue

As a key regulator of energy metabolism, the apelin/APJ system is expressed in adipose tissue.[6] It has been shown to influence adipogenesis and lipolysis.[7] Studies have indicated that apelin can enhance glucose uptake in adipocytes.

Kidney

In the kidney, the apelin receptor is involved in the regulation of fluid and electrolyte balance.[6] It has been shown to counteract the effects of angiotensin II, a key component of the renin-angiotensin system that regulates blood pressure and fluid balance.

Liver

The liver also expresses the apelin/APJ system, where it is implicated in processes such as liver fibrosis and regeneration.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding apelin receptor expression and ligand binding affinities.

Table 1: Apelin Receptor (APJ) mRNA Expression in Human Tissues

TissueRelative Expression LevelReference
LungHigh[6]
HeartHigh[3]
KidneyHigh[3]
Adipose TissueModerate[6]
BrainModerate[6]
LiverLow[6]
Skeletal MuscleLow[6]

Expression levels are qualitative summaries from cited sources and may vary based on the specific detection method.

Table 2: Binding Affinities (Ki) of Apelin Isoforms for the Apelin Receptor

Apelin IsoformKi (nM)Cell Line/TissueReference
Apelin-361.735HEK293 cells[8][9]
Elabela-321.343HEK293 cells[8][9]
Apelin-174.651HEK293 cells[8][9]
Elabela-214.364HEK293 cells[8][9]
Apelin-138.336HEK293 cells[8][9]
pGlu1-apelin-1314.366HEK293 cells[8][9]
[Pyr1]apelin-130.08 ± 0.01Human Heart[10]
Apelin-36~10.28Human Heart[10]
Apelin-17~9.57 (pKi)Human Heart[11]
[Pyr1]apelin-13~8.83 (pKi)Human Heart[11]

pKi is the negative logarithm of the Ki value.

Apelin Receptor Signaling Pathways

Activation of the apelin receptor by its ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi/o and Gq/11 G proteins, leading to the modulation of several downstream pathways.[1][2][12]

Gαi/o-Mediated Pathway

Upon ligand binding, the apelin receptor couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12]

Gαq/11-Mediated Pathway

Coupling to Gαq/11 proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

PI3K/Akt and ERK1/2 Pathways

The apelin receptor also activates the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2][12] These pathways are crucial for cell survival, proliferation, and migration.

β-Arrestin Pathway

In addition to G protein-dependent signaling, the apelin receptor can signal through a β-arrestin-dependent pathway.[2] β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the activation of ERK1/2.

Below are diagrams illustrating these key signaling pathways.

Apelin_Signaling_Overview cluster_membrane Plasma Membrane cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi/o, Gαq/11 APJ->G_protein activates PI3K PI3K APJ->PI3K activates ERK ERK1/2 APJ->ERK activates beta_arrestin β-Arrestin APJ->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq/11) cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes Apelin Apelin Apelin->APJ binds PKA PKA cAMP->PKA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ release PKC PKC DAG->PKC activates Akt Akt PI3K->Akt activates beta_arrestin->ERK activates

Overview of Apelin Receptor Signaling Pathways.

G_Protein_Signaling Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

G Protein-Coupled Signaling Pathways.

PI3K_ERK_Signaling Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ PI3K PI3K APJ->PI3K ERK ERK1/2 APJ->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation ERK->Proliferation

PI3K/Akt and ERK1/2 Signaling Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the apelin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the apelin receptor.[10][13][14][15]

Materials:

  • Cell membranes expressing the apelin receptor (e.g., from transfected CHO or HEK293 cells)

  • Radiolabeled apelin ligand (e.g., [¹²⁵I]-Apelin-13)

  • Unlabeled competitor ligands

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add cell membranes (e.g., 10-50 µg protein/well), radiolabeled ligand at a fixed concentration (e.g., 0.1 nM), and varying concentrations of unlabeled competitor ligand.

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki or IC50 values of the competitor ligands.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Competitor Ligand prepare_membranes->setup_assay incubate Incubate at Room Temperature setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Ki/IC50) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate intracellular cAMP levels, typically through the Gαi/o pathway.[16][17][18]

Materials:

  • Cells expressing the apelin receptor (e.g., CHO-K1/APJ)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test ligands

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Cell culture medium and reagents

Procedure:

  • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Pre-treat cells with test ligands at various concentrations for a specific time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the ligand concentration to determine the EC50 or IC50 value.

cAMP_Assay_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells pretreat Pre-treat with Ligands seed_cells->pretreat stimulate Stimulate with Forskolin pretreat->stimulate lyse_and_measure Lyse Cells and Measure cAMP stimulate->lyse_and_measure analyze Data Analysis (EC50/IC50) lyse_and_measure->analyze end End analyze->end ERK_Phosphorylation_Workflow start Start starve_cells Serum-starve Cells start->starve_cells treat_ligands Treat with Ligands starve_cells->treat_ligands lyse_cells Lyse Cells and Quantify Protein treat_ligands->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page antibody_incubation Incubate with p-ERK and t-ERK Antibodies sds_page->antibody_incubation detection Detect and Quantify Bands antibody_incubation->detection analyze Normalize p-ERK to t-ERK detection->analyze end End analyze->end Beta_Arrestin_Workflow start Start seed_cells Seed Engineered Cells start->seed_cells add_ligands Add Test Ligands seed_cells->add_ligands incubate Incubate add_ligands->incubate add_detection Add Detection Reagents incubate->add_detection measure_signal Measure Signal add_detection->measure_signal analyze Data Analysis (EC50) measure_signal->analyze end End analyze->end

References

The Discovery of ML221: A High-Throughput Screening Approach to Apelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of ML221, a potent and selective small-molecule antagonist of the apelin receptor (APJ). This compound was identified through a high-throughput screening campaign and has since become a critical tool for investigating the physiological and pathological roles of the apelin/APJ system.[1][2] This document details its mechanism of action, presents key quantitative data from its characterization, provides detailed experimental methodologies, and visualizes the core signaling pathways and workflows involved in its discovery.

Mechanism of Action

This compound is a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][3][4] It selectively blocks the signaling cascades initiated by the binding of the endogenous ligand, apelin.[1] The APJ receptor is known to couple to inhibitory G proteins (Gαi), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and also initiates a distinct signaling cascade through the recruitment of β-arrestin.[2][3][5] this compound effectively inhibits both the G protein-dependent and β-arrestin-mediated signaling pathways.[2][3]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were quantified through various in vitro cell-based functional assays. The data demonstrates its efficacy in blocking the primary signaling arms of the APJ receptor.[6]

Assay TypeCell LineParameterThis compound Activity (IC50)SelectivityReference
cAMP Inhibition AssayCHO cells expressing human APJIC500.70 µM>37-fold vs. AT1 Receptor[4][5][6][7]
β-Arrestin Recruitment AssayU2OS cells expressing human APJIC501.75 µM>37-fold vs. AT1 Receptor[4][5][6][7]

Core Signaling Pathway and Inhibition by this compound

The apelin receptor triggers two main downstream signaling pathways upon activation by its ligand, apelin. This compound acts by blocking the initial receptor activation, thereby preventing these subsequent signaling events.

cluster_membrane Cell Membrane cluster_gprotein G Protein Pathway cluster_barrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) Gai Gαi Activation APJ->Gai Couples to GRK GRK Phosphorylation APJ->GRK Initiates Apelin Apelin (Ligand) Apelin->APJ Activates This compound This compound (Antagonist) This compound->APJ Inhibits AC Adenylyl Cyclase (Inhibition) Gai->AC cAMP ↓ cAMP Levels AC->cAMP Barr β-Arrestin Recruitment GRK->Barr Signaling G Protein-Independent Signaling (e.g., ERK) Barr->Signaling

Apelin/APJ signaling and this compound inhibition.

Discovery Through High-Throughput Screening

This compound was identified from the Molecular Libraries Small Molecule Repository (MLSMR) following a high-throughput screening campaign of approximately 330,600 compounds.[1] The workflow for such a discovery process involves several stages, from the initial large-scale screen to identify "hits" to subsequent validation and characterization assays.

cluster_discovery HTS Discovery Workflow Lib Compound Library (~330,600 compounds) HTS Primary HTS Assay (e.g., cAMP functional assay) Lib->HTS Hits Initial Hits HTS->Hits Identifies Dose Dose-Response Confirmation Hits->Dose Confirmed Confirmed Hits Dose->Confirmed Selects Ortho Orthogonal Assay (e.g., β-Arrestin assay) Confirmed->Ortho Validated Validated Hit (this compound) Ortho->Validated Validates

Conceptual workflow for the discovery of an APJ antagonist.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research. The following protocols are representative of the key assays used to characterize this compound as an APJ receptor antagonist.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to counteract the apelin-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation.[1][6]

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ).[5][6]

  • Assay buffer.

  • This compound, serially diluted.

  • Apelin-13 peptide.

  • Forskolin (to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF or LANCE Ultra).[1][8]

  • 384-well white opaque microplates.[3][8]

Workflow:

cluster_cAMP cAMP Assay Workflow A Seed APJ-expressing CHO cells in 384-well plate B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate (e.g., 30 mins) C->D E Add Apelin-13 (EC80) + Forskolin solution D->E F Incubate (e.g., 30 mins) E->F G Add cAMP detection reagents F->G H Incubate (e.g., 60 mins) G->H I Read signal on plate reader (e.g., TR-FRET) H->I J Analyze data and determine IC50 value I->J

Workflow for a representative cAMP assay.

Procedure:

  • Cell Plating: Seed the APJ-expressing cells into a 384-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and culture overnight.[3][8]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Antagonist Incubation: Add the diluted this compound solutions to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.[3][6]

  • Agonist Stimulation: Add a solution of Apelin-13 at a concentration that elicits 80% of its maximal response (EC80), typically mixed with forsklin.[3][8]

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for the modulation of cAMP production.[1]

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate for 60 minutes.[1][5]

  • Measurement: Read the luminescence or fluorescence (e.g., TR-FRET) signal on a compatible plate reader.[3][8]

  • Data Analysis: Plot the signal against the log concentration of this compound and fit the curve to determine the IC50 value.[3]

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor, a key event in receptor desensitization and G protein-independent signaling.[1][3]

Materials:

  • U2OS or CHO cells engineered to co-express the apelin receptor and β-arrestin, often as part of an enzyme fragment complementation (EFC) system (e.g., PathHunter®).[3][5]

  • Assay medium (e.g., Opti-MEM).[5]

  • This compound, serially diluted.

  • Apelin-13 peptide.

  • Detection reagents for the specific assay system.

  • 384-well white opaque microplates.[5]

Workflow:

cluster_barrestin β-Arrestin Assay Workflow A Plate U2OS-APJ-β-arrestin cells in 384-well plate B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate (e.g., 30 mins) C->D E Add Apelin-13 (EC80) solution D->E F Incubate (e.g., 90 mins) E->F G Add EFC detection reagents F->G H Incubate (e.g., 60 mins) G->H I Read chemiluminescent signal H->I J Analyze data and determine IC50 value I->J

Workflow for a β-arrestin recruitment assay.

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in a 384-well plate at a density of approximately 5,000 cells/well and incubate overnight.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium.

  • Antagonist Incubation: Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.[5]

  • Agonist Stimulation: Add Apelin-13 (at its EC80 concentration) to the wells.

  • Incubation: Incubate for 90 minutes at 37°C to allow for β-arrestin recruitment.[5]

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.[5]

  • Measurement: Read the chemiluminescent signal using a plate reader.[5]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and plot the results against the log of the this compound concentration to determine the IC50 value.[5]

Conclusion

This compound, discovered via a comprehensive high-throughput screening effort, is a well-characterized functional antagonist of the apelin receptor, potently inhibiting both G protein-dependent and β-arrestin-mediated signaling.[3] Its identification has provided the scientific community with an invaluable tool for investigating the complex biology of the apelin/APJ system.[1][2] The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in elucidating the role of this pathway and in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for ML221 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] The apelin/APJ signaling system is a critical regulator in a variety of physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance.[2][4] Dysregulation of this system has been implicated in numerous diseases, making the APJ receptor a compelling target for drug discovery.[4] this compound serves as an invaluable chemical probe for investigating the biological functions of the apelin/APJ system and for validating it as a therapeutic target.[4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro experiments to study its inhibitory effects on the apelin/APJ signaling cascade.

Mechanism of Action

This compound functions as a competitive antagonist at the apelin receptor.[1] It binds to the receptor, blocking the binding of the endogenous ligand, apelin, and thereby inhibiting the activation of downstream signaling pathways.[1][5] The primary signaling cascades initiated by the apelin receptor are the G protein-dependent pathway, which modulates cyclic adenosine (B11128) monophosphate (cAMP) levels, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and G protein-independent signaling.[1][2]

Quantitative Data Summary

The in vitro efficacy of this compound has been characterized in various cell-based functional assays. The following table summarizes the key quantitative data regarding its potency and selectivity.

Assay TypeCell LineParameterThis compound Activity (IC₅₀)Reference
cAMP Inhibition AssayCHO cells expressing human APJIC₅₀0.70 µM[3][5]
β-Arrestin Recruitment AssayU2OS cells expressing human APJIC₅₀1.75 µM[3][5]
Angiotensin II Type 1 (AT1) Receptor Assay-IC₅₀>79 µM[3][6]

Note: The selectivity for the apelin receptor over the closely related angiotensin II type 1 (AT1) receptor is greater than 37-fold.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

APJ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ Binds & Activates This compound This compound This compound->APJ Binds & Inhibits G_protein Gαi/o APJ->G_protein Activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ERK_AKT ERK/AKT Signaling Beta_arrestin->ERK_AKT Initiates Signaling

Apelin/APJ Signaling and this compound Inhibition.

Functional_GPCR_Assay_Workflow start Start: Seed APJ-expressing cells prepare_compounds Prepare serial dilutions of this compound start->prepare_compounds pre_incubation Pre-incubate cells with this compound prepare_compounds->pre_incubation stimulate Stimulate cells with Apelin-13 (EC80) pre_incubation->stimulate incubation Incubate for a defined period stimulate->incubation detection Add detection reagents incubation->detection readout Measure signal (e.g., luminescence, fluorescence) detection->readout analysis Data Analysis: Plot dose-response curve and calculate IC50 readout->analysis end End analysis->end

Workflow for Functional GPCR Assays.

Experimental Protocols

cAMP Functional Antagonism Assay

This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cyclic AMP (cAMP) levels.[5]

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (CHO-APJ).[7]

  • Cell culture medium and serum.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Apelin-13.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).[5]

  • 384-well white opaque microplates.[5]

Protocol:

  • Cell Preparation: Culture CHO-APJ cells to approximately 80-90% confluency. Harvest the cells and resuspend them in serum-free medium to a density of 2 x 10^5 cells/mL.[5]

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in assay buffer. Create a serial dilution to test a range of concentrations (e.g., 1 nM to 100 µM).[5]

    • Prepare a 4X stock solution of Apelin-13 at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).[5]

  • Assay Procedure:

    • Add 5 µL of the 2X this compound dilution series to the wells of a 384-well plate.[5]

    • Add 5 µL of the CHO-APJ cell suspension to each well.[5]

    • Incubate for 30 minutes at room temperature.[5]

    • Add 10 µL of the 4X Apelin-13 solution to each well.[5]

    • Incubate for 30 minutes at room temperature.[6]

  • Signal Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.[5]

    • Incubate for 1 hour at room temperature.[5]

  • Measurement: Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (Apelin-13 alone).[5]

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.[5]

Materials:

  • U2OS or CHO-K1 cells stably co-expressing the human apelin receptor and a β-arrestin fusion protein (e.g., from DiscoveRx).[4][6]

  • Cell culture medium and serum.

  • Assay buffer.

  • This compound.

  • Apelin-13.

  • β-arrestin assay kit (e.g., PathHunter® β-Arrestin GPCR Assay).

  • 384-well white, solid-bottom assay plates.[4]

Protocol:

  • Cell Preparation: Seed the cells in 384-well plates and incubate overnight.[4]

  • Compound Preparation: Prepare a 5X serial dilution of this compound in assay buffer.[5]

  • Assay Procedure:

    • Add 5 µL of the 5X this compound dilution series to the wells.[5]

    • Incubate for 30 minutes at 37°C.[5]

    • Add 5 µL of a 5X solution of Apelin-13 to the wells.[5]

    • Incubate for 90 minutes at 37°C.[5]

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's instructions.[5]

    • Incubate for 60 minutes at room temperature.[5]

  • Measurement: Read the chemiluminescent signal using a plate reader.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.[5]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.[5]

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the proliferation of cells responsive to apelin/APJ signaling.[4]

Materials:

  • Endothelial cells or cancer cell lines expressing the APJ receptor.

  • 96-well plates.

  • This compound.

  • Apelin-13 (optional, for stimulation).

  • MTT reagent (5 mg/mL).

  • Solubilization solution (e.g., DMSO).[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and Apelin-13 if investigating antagonism of stimulated proliferation) for 24-48 hours.[9]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[4][9]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis (p-Akt, p-ERK)

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt and ERK.[9]

Materials:

  • Cells expressing the APJ receptor.

  • 6-well plates.

  • This compound.

  • Apelin-13.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[9]

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2).[9]

  • HRP-conjugated secondary antibodies.[9]

  • Chemiluminescence substrate.[9]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[9]

    • Serum-starve the cells for 12-24 hours.[9]

    • Pre-treat cells with the desired concentration of this compound for 1-2 hours.[9]

    • Stimulate the cells with Apelin-13 (e.g., 100 nM) for 5-30 minutes.[9]

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).[9]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.[9]

    • Transfer the proteins to a PVDF membrane.[9]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[9]

    • Wash and incubate with HRP-conjugated secondary antibodies.[9]

  • Visualization: Visualize the protein bands using a chemiluminescence detection system.[9]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[9]

Concluding Remarks

This compound is a well-characterized and selective antagonist of the apelin receptor that has proven to be an invaluable tool for in vitro research.[2] Its ability to block both G protein and β-arrestin signaling pathways provides a means to investigate the multifaceted roles of the apelin/APJ system in various physiological and pathological contexts.[2] The protocols provided herein offer a foundation for utilizing this compound to further elucidate the complexities of apelin/APJ signaling.

References

Application Notes and Protocols for ML221 in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including wound healing and cancer. The apelin/APJ signaling pathway has emerged as a key regulator of angiogenesis.[1][2] ML221 is a potent and selective, non-peptide functional antagonist of the apelin receptor (APJ, also known as APLNR).[3][4][5] It acts by inhibiting the cellular responses induced by apelin, making it an invaluable tool for studying the role of the apelin/APJ system in angiogenesis and for screening potential anti-angiogenic therapies.[4][5][6] These notes provide detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays.

Mechanism of Action

This compound specifically targets the APJ receptor, a G-protein coupled receptor (GPCR).[2] Upon binding of its ligand, apelin, the APJ receptor activates downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which promote endothelial cell proliferation, migration, and survival—key steps in angiogenesis.[1][6] this compound functions by blocking these apelin-induced downstream signals, thereby inhibiting the pro-angiogenic effects.[4][6] It has been shown to decrease the expression of crucial angiogenic factors such as Vascular Endothelial Growth Factor A (VEGF-A), Angiopoietin-1 (Ang-1), and Angiopoietin-2 (Ang-2) in cancer cells.[1] Notably, some studies suggest its anti-angiogenic effects can be independent of the VEGF-VEGFR2 signaling pathway.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APJ APJ Receptor PLC PLCγ APJ->PLC Activates PI3K PI3K APJ->PI3K Activates Apelin Apelin Apelin->APJ Binds & Activates This compound This compound This compound->APJ Binds & Inhibits PKC PKCα PLC->PKC ERK ERK PKC->ERK AKT Akt PI3K->AKT AKT->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis ERK->Angiogenesis

Figure 1: this compound inhibits the Apelin/APJ signaling pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in various cell-based functional assays. The following tables summarize key quantitative data regarding its potency and effective concentrations used in angiogenesis-related assays.

Table 1: In Vitro Potency of this compound

Assay Type Parameter Value (µM) Reference(s)
cAMP Inhibition Assay IC₅₀ 0.70 [3][4][5][8]

| β-arrestin Recruitment Assay | IC₅₀ | 1.75 |[3][4][5][8] |

Table 2: Effective Concentrations of this compound in Angiogenesis-Related Assays

Cell Type Assay Effective Concentration (µM) Observed Effect Reference(s)
Cholangiocarcinoma Cells Gene Expression 7.5 - 15 Decreased expression of VEGF-A, Ang-1, Ang-2 [1]
Cholangiocarcinoma Cells Migration/Proliferation 10 Significant decrease in cell migration and proliferation [1]
Mouse Endothelial Cells (bEnd.3) Proliferation (MTT/BrdU) 0 - 30 (Dose-dependent) Inhibition of endothelial cell proliferation [6]
Human Umbilical Vein Endothelial Cells (HUVEC) Migration 30 Significant reduction of apelin-induced migration [9]

| Ovarian Cancer Cells | Migration/Invasion | 5 - 10 | Decrease in cell migration and invasion |[10] |

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

start Seed Endothelial Cells in 96-well plate starve Serum-starve cells (optional, to synchronize) start->starve treat Treat with this compound ± Angiogenic Factor (e.g., Apelin) starve->treat incubate Incubate (e.g., 24-48h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (2-4h) (Formazan formation) mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (~570 nm) solubilize->read

Figure 2: Workflow for the MTT Cell Proliferation Assay.

Materials:

  • Endothelial cells (e.g., HUVECs, bEnd.3)

  • Complete growth medium

  • Serum-free or low-serum basal medium

  • This compound (stock solution in DMSO)

  • Pro-angiogenic stimulus (e.g., Apelin-13, VEGF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Synchronization (Optional): To synchronize the cell cycle, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5-1%) medium. Incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium. Also prepare your pro-angiogenic stimulus. Aspirate the medium from the wells and add 100 µL of the treatment media. Include appropriate controls:

    • Vehicle control (medium with DMSO, equivalent concentration to the highest this compound dose)

    • Positive control (medium with pro-angiogenic stimulus + vehicle)

    • Test conditions (medium with pro-angiogenic stimulus + varying concentrations of this compound)

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell proliferation relative to the positive control. Plot the percentage of proliferation against the log concentration of this compound to determine the IC₅₀ value.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer of endothelial cells.[12] The rate at which cells migrate to close the gap is monitored over time, and the inhibitory effect of this compound on this process is quantified.

start Seed cells to form a confluent monolayer scratch Create a 'scratch' with a pipette tip start->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with This compound ± chemoattractant wash->treat image0 Image at T=0 treat->image0 incubate Incubate and image at time points (e.g., 6, 12, 24h) image0->incubate analyze Measure wound area and calculate closure % incubate->analyze

Figure 3: Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • Endothelial cells

  • Complete growth medium

  • Low-serum basal medium

  • This compound

  • Chemoattractant (e.g., Apelin-13)

  • 6- or 12-well cell culture plates

  • Sterile 200 µL pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a 6- or 12-well plate and grow until they form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with low-serum medium containing the desired concentrations of this compound, a chemoattractant, or both. Include vehicle controls.

  • Imaging: Immediately capture images of the scratch in marked regions for each well (Time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked regions at regular intervals (e.g., 6, 12, 24 hours).[1]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula:

    • % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Endothelial Cell Tube Formation Assay

Principle: This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize to form three-dimensional, capillary-like networks.[11][13] When plated on a basement membrane extract (BME), such as Matrigel®, endothelial cells will form these tubular structures. The effect of this compound on this process can be quantified.

start Coat 96-well plate with BME/Matrigel gel Incubate at 37°C to allow gelation start->gel prep Prepare cell suspension in medium with This compound ± stimulus gel->prep seed Seed cells onto the gelled matrix prep->seed incubate Incubate (4-18h) seed->incubate image Image tube network (phase contrast or fluorescence) incubate->image analyze Quantify tube length, branch points, loops image->analyze start Dissect thoracic aorta from a mouse clean Clean fat and connective tissue start->clean slice Slice aorta into ~1 mm thick rings clean->slice embed Embed rings in matrix (Collagen or BME) in 48-well plate slice->embed treat Add medium with This compound ± growth factors embed->treat incubate Incubate for 7-14 days (change medium every 2-3 days) treat->incubate analyze Image and quantify microvessel sprouting incubate->analyze

References

Application Notes and Protocols for ML221 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ML221, a potent and selective antagonist of the apelin receptor (APJ). This document includes detailed protocols for various animal models, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling system is implicated in a variety of physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis.[1] Dysregulation of this pathway has been linked to several diseases, making this compound a valuable tool for preclinical research and therapeutic development.[1][2] this compound functions by blocking the binding of the endogenous ligand, apelin, thereby inhibiting downstream signaling.[2][3]

Mechanism of Action

This compound is a functional antagonist of the apelin receptor (APJ), which means it inhibits the receptor's activity in the presence of the natural ligand, apelin.[4] It has been shown to be more than 37-fold selective for the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor.[4] The primary signaling cascades initiated by the apelin receptor are the G protein-dependent pathway, which modulates cyclic adenosine (B11128) monophosphate (cAMP) levels, and the β-arrestin-mediated pathway.[3][5] this compound effectively blocks both of these pathways.[5]

Apelin/APJ Signaling Pathway and this compound Inhibition

The binding of apelin to its receptor, APJ, triggers a cascade of intracellular events. This includes the inhibition of adenylyl cyclase through the Gαi subunit, leading to decreased cAMP levels.[3] Additionally, it promotes the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.[3] this compound, by blocking apelin's access to the receptor, prevents these downstream effects.[2]

Apelin_APJ_Signaling_and_ML221_Inhibition cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates Beta_Arrestin β-Arrestin Recruitment APJ->Beta_Arrestin Promotes Apelin Apelin Apelin->APJ Binds & Activates This compound This compound This compound->APJ Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Physiological_Effects Physiological Effects (e.g., Angiogenesis, Proliferation) cAMP->Physiological_Effects ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling ERK_Signaling->Physiological_Effects In_Vivo_Workflow start Study Design & Animal Model Selection formulation This compound Formulation (Vehicle Preparation) start->formulation dosing This compound Administration (e.g., i.p., i.v.) formulation->dosing monitoring Monitoring of Animals (Health & Behavior) dosing->monitoring data_collection Data Collection (e.g., Tumor Volume, Behavioral Tests) monitoring->data_collection endpoint Endpoint Determination & Tissue Collection data_collection->endpoint analysis Data Analysis & Interpretation endpoint->analysis

References

Application Note: High-Throughput Screening of ML221 Activity Using a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key modulators of cAMP levels. GPCRs that couple to Gs proteins stimulate adenylyl cyclase, increasing cAMP production, while those that couple to Gi proteins inhibit the enzyme, leading to decreased cAMP levels. The measurement of intracellular cAMP is a cornerstone of drug discovery for screening compounds that modulate GPCR activity.

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a GPCR that primarily couples to the inhibitory G protein, Gαi.[1][2][3] Upon activation by its endogenous ligand, apelin, the APJ receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][3] this compound blocks this action, thereby restoring cAMP levels in the presence of an apelin agonist.[2] This application note provides a detailed protocol for determining the antagonist activity of this compound on the apelin receptor using a competitive immunoassay-based cyclic AMP (cAMP) assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay.

Principle of the Assay

Commercially available cAMP assays, including HTRF, LANCE, and AlphaScreen, are based on the principle of competitive immunoassay.[4][5][6][7] In this format, cAMP produced by cells competes with a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The detection method varies between technologies, utilizing principles like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence.[4][8] In a TR-FRET assay, for instance, a fluorescent donor (e.g., Europium cryptate) is conjugated to the antibody, and a fluorescent acceptor is linked to the cAMP tracer. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An increase in intracellular cAMP leads to less binding of the tracer to the antibody, causing a decrease in the FRET signal. This signal is inversely proportional to the concentration of intracellular cAMP.[4][6]

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified in various cell-based functional assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound.

Assay TypeParameterValue
cAMP AssayIC500.70 µM
β-arrestin Recruitment AssayIC501.75 µM
Angiotensin II Type 1 (AT1) Receptor AssayIC50>79 µM

Table 1: In vitro activity and selectivity of this compound. Data sourced from multiple references.[9][10][11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

G_protein_signaling Apelin Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Apelin Apelin (Agonist) Apelin->APJ Binds & Activates This compound This compound (Antagonist) This compound->APJ Binds & Blocks ATP ATP ATP->AC

Apelin receptor signaling and this compound inhibition.

experimental_workflow cAMP Assay Workflow for this compound Antagonist Activity start Start cell_culture 1. Cell Culture & Seeding (Cells expressing APJ Receptor) start->cell_culture compound_prep 2. Prepare this compound Serial Dilutions cell_culture->compound_prep incubation1 4. Add this compound to Cells Incubate compound_prep->incubation1 agonist_prep 3. Prepare Apelin Agonist Solution (at EC80 concentration) incubation2 5. Add Apelin Agonist to Cells Incubate (e.g., 30 min) agonist_prep->incubation2 incubation1->incubation2 detection 6. Add cAMP Detection Reagents (e.g., HTRF Lysis Buffer, d2-cAMP, anti-cAMP-Cryptate) incubation2->detection incubation3 7. Incubate for Signal Development (e.g., 60 min at RT) detection->incubation3 read_plate 8. Read Plate on HTRF-compatible Reader incubation3->read_plate data_analysis 9. Data Analysis (Calculate IC50 for this compound) read_plate->data_analysis end End data_analysis->end

Workflow for determining this compound antagonist activity.

Experimental Protocol: Antagonist Dose-Response for this compound

This protocol is a generalized procedure for determining the IC50 value of this compound using a commercially available TR-FRET-based cAMP assay in a 384-well format. It is essential to consult the specific manufacturer's instructions for the chosen cAMP assay kit.[4][5][12]

Materials:

  • Cells stably or transiently expressing the human apelin (APJ) receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM/F12).

  • Phosphate-Buffered Saline (PBS).

  • Cell dissociation reagent (e.g., Trypsin-EDTA).

  • Assay buffer (e.g., Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[13][14]

  • This compound.

  • Apelin peptide agonist (e.g., Apelin-13).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Dynamic 2 Kit).[4][6]

  • White, opaque 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Seeding:

    • Culture APJ receptor-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 300,000 cells/mL).[12]

    • Dispense a small volume of the cell suspension (e.g., 5 µL, for 1500 cells/well) into the wells of a 384-well plate.[12]

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to generate a concentration range that will span the expected IC50 (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.[14]

  • Agonist Preparation:

    • Prepare a working solution of the apelin agonist in assay buffer at a concentration that elicits approximately 80% of its maximal effect (EC80). The EC80 value should be predetermined in a separate agonist dose-response experiment.

  • Compound Addition and Pre-incubation:

    • Add a small volume (e.g., 2.5 µL) of each this compound dilution to the respective wells containing the cells.[12]

    • Include wells with assay buffer only (vehicle control) and wells with a known antagonist as a positive control.

    • Briefly incubate the plate at room temperature.

  • Agonist Stimulation:

    • Add an equal volume (e.g., 2.5 µL) of the apelin agonist solution (at EC80 concentration) to all wells except for the negative control wells (which receive only assay buffer).

    • Seal the plate and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP production.[4][13]

  • cAMP Detection:

    • Following the manufacturer's protocol for the specific cAMP kit, prepare the detection reagents. This typically involves diluting a labeled cAMP tracer (e.g., cAMP-d2) and an anti-cAMP antibody conjugated to a fluorophore (e.g., anti-cAMP-Cryptate) in a lysis buffer.[5][12]

    • Add the detection reagents to each well (e.g., 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP-Cryptate solution).[12]

  • Incubation for Signal Development:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.[5][12]

  • Plate Reading:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[5]

Data Analysis:

  • Calculate the Signal Ratio: For each well, calculate the ratio of the acceptor fluorescence to the donor fluorescence (e.g., 665 nm / 620 nm) and multiply by 10,000.[5]

  • Normalization: Normalize the data to the vehicle control (0% inhibition) and a control representing maximal inhibition (100% inhibition).

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the apelin-induced response.

Conclusion

The described cAMP assay protocol provides a robust and reliable method for characterizing the antagonist activity of this compound at the apelin receptor. This high-throughput adaptable method is crucial for the screening and pharmacological profiling of compounds targeting Gi-coupled GPCRs. By following this detailed protocol, researchers can accurately determine the potency of this compound and other potential modulators of the apelin/APJ signaling pathway, facilitating further drug development efforts.

References

Application Notes: Beta-Arrestin Recruitment Assay Featuring ML221

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for utilizing a beta-arrestin recruitment assay to characterize the activity of ML221, a known positive allosteric modulator of the Follicle-Stimulating Hormone Receptor (FSHR). This document is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) signaling and drug discovery.

Introduction: The Role of Beta-Arrestin in GPCR Signaling

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon activation by an agonist, GPCRs typically initiate signaling through G-proteins. Concurrently, to regulate and terminate this signal, the receptor is phosphorylated by GPCR kinases (GRKs). This phosphorylation event increases the receptor's affinity for beta-arrestin proteins (β-arr1 and β-arr2). The recruitment of beta-arrestin to the GPCR sterically hinders further G-protein coupling, leading to signal desensitization. Beyond this canonical role, beta-arrestin can also act as a scaffold protein, initiating its own distinct signaling cascades, a concept known as biased agonism.

The beta-arrestin recruitment assay is a powerful tool to quantify this interaction. It is widely used in drug discovery to:

  • Identify and characterize GPCR ligands.

  • Distinguish between G-protein biased and beta-arrestin biased agonists.

  • Screen for allosteric modulators that can fine-tune receptor activity.

This compound is a small molecule identified as a positive allosteric modulator (PAM) of the Follicle-Stimulating Hormone Receptor (FSHR). It enhances the receptor's response to the endogenous ligand, FSH, making it an excellent case study for the application of the beta-arrestin recruitment assay in characterizing allosteric modulators.

Signaling & Assay Principles

GPCR-Mediated Beta-Arrestin Recruitment Pathway

The binding of an agonist to a GPCR induces a conformational change, leading to G-protein activation. Subsequently, GRKs phosphorylate the receptor's intracellular domains, creating a binding site for beta-arrestin. The translocation of cytosolic beta-arrestin to the receptor membrane is the key event measured in the assay.

GPCR_Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR GRK GRK GPCR->GRK Recruits G_Protein G-Protein Signaling GPCR->G_Protein 2. Activation GPCR_P Phosphorylated GPCR GRK->GPCR_P 3. Phosphorylation B_Arrestin_Signal β-Arrestin Signaling GPCR_P->B_Arrestin_Signal 5. Signaling Agonist Agonist Agonist->GPCR 1. Binding B_Arrestin β-Arrestin B_Arrestin->GPCR_P 4. Recruitment

Fig. 1: GPCR activation and beta-arrestin recruitment pathway.
Mechanism of this compound as a Positive Allosteric Modulator (PAM)

This compound does not activate the FSHR on its own but binds to an allosteric site, distinct from the binding site of the endogenous agonist (FSH). This binding event potentiates the receptor's response to FSH, increasing the signal output (e.g., beta-arrestin recruitment) for a given concentration of the agonist.

PAM_Mechanism cluster_0 Without PAM cluster_1 With PAM (this compound) Agonist_A Agonist (FSH) Receptor_A FSH Receptor Agonist_A->Receptor_A Binds Response_A Basal Response Receptor_A->Response_A Leads to Agonist_B Agonist (FSH) Receptor_B FSH Receptor Agonist_B->Receptor_B PAM PAM (this compound) PAM->Receptor_B Binds to allosteric site Response_B Potentiated Response Receptor_B->Response_B Leads to

Fig. 2: Action of a Positive Allosteric Modulator (PAM).

Quantitative Data for this compound

The potency of this compound was determined in a cell-based beta-arrestin recruitment assay using U2OS cells co-expressing the human FSHR and a beta-arrestin2 fusion protein. This compound demonstrated significant potentiation of the FSH-induced response.

CompoundAssay TypeCell LineAgonistEC50 of Agonist (Alone)EC50 of Agonist (with this compound)This compound Potentiation (EC50)Fold ShiftReference
This compoundBeta-Arrestin2 RecruitmentU2OS-FSHRFSH~3.5 nM~0.4 nM4.3 µM~9-fold

Note: EC50 values can vary based on specific assay conditions, cell lines, and reagent batches.

Experimental Protocol: Enzyme Complementation Assay

This protocol describes a common method for measuring beta-arrestin recruitment, such as the PathHunter® assay (DiscoverX). The principle involves genetically engineering the GPCR with a small enzyme fragment (ProLink™, PK) and fusing beta-arrestin with a larger, complementing fragment (Enzyme Acceptor, EA). Upon recruitment, the fragments combine to form an active beta-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Experimental Workflow

Assay_Workflow Start Start: Engineered Cells (GPCR-PK + β-arr-EA) Seed 1. Seed Cells into Assay Plate Start->Seed Incubate1 2. Incubate (e.g., 24-48h) Seed->Incubate1 Add_PAM 3. Add PAM (this compound) and/or Agonist (FSH) Incubate1->Add_PAM Incubate2 4. Incubate (e.g., 60-90 min) Add_PAM->Incubate2 Add_Substrate 5. Add Detection Reagents (Lysis Buffer + Substrate) Incubate2->Add_Substrate Incubate3 6. Incubate at RT (e.g., 60 min) Add_Substrate->Incubate3 Read 7. Read Chemiluminescence Incubate3->Read

Fig. 3: Workflow for a beta-arrestin recruitment assay.
Materials

  • Cells: U2OS or CHO-K1 cells stably expressing the human FSHR tagged with a ProLink (PK) fragment and beta-arrestin2 fused to an Enzyme Acceptor (EA) fragment.

  • Culture Medium: McCoy's 5A or F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and relevant selection antibiotics (e.g., hygromycin, geneticin).

  • Assay Plates: 96-well or 384-well white, solid-bottom cell culture plates.

  • Compounds:

    • Follicle-Stimulating Hormone (FSH), human recombinant.

    • This compound (PubChem CID: 44237191).

  • Reagents:

    • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).

    • PathHunter Detection Reagents (or equivalent).

    • DMSO (for compound dilution).

Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest and count the FSHR-expressing cells.

  • Resuspend cells in culture medium to a final density of 100,000 - 200,000 cells/mL.

  • Dispense 100 µL (for 96-well) or 20 µL (for 384-well) of the cell suspension into each well of the assay plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Compound Addition and Incubation

  • Prepare Compound Plates:

    • Agonist (FSH): Prepare a serial dilution of FSH in Assay Buffer. For a 10-point curve, a starting concentration of 1 µM is typical.

    • PAM (this compound): Prepare a serial dilution of this compound in Assay Buffer containing a fixed, sub-maximal concentration of FSH (e.g., the EC₂₀, approximately 0.5 nM). Also, prepare a dilution series of this compound alone to test for agonist activity.

    • Ensure the final DMSO concentration in the assay is ≤0.5%.

  • Compound Addition:

    • Carefully remove the culture medium from the cell plate.

    • Add the prepared compound dilutions to the respective wells. Include "agonist alone" and "vehicle control" wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.

Day 2: Signal Detection

  • Equilibrate the detection reagents and the assay plate to room temperature.

  • Prepare the detection reagent solution according to the manufacturer's instructions (e.g., mix Galacton Star substrate, Emerald II solution, and lysis buffer).

  • Add the detection reagent solution to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the chemiluminescent signal on a plate reader (e.g., EnVision®, SpectraMax®).

Data Analysis
  • Normalization: Normalize the raw data (Relative Light Units, RLU). Set the vehicle control wells as 0% activity and the wells with the maximum concentration of agonist as 100% activity.

    • % Activity = 100 * (RLU_sample - RLU_vehicle) / (RLU_max - RLU_vehicle)

  • Curve Fitting: Plot the normalized data against the log of the compound concentration.

  • EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or R to calculate the EC50 values for FSH in the absence and presence of this compound. The EC50 for this compound's potentiation effect is determined from the dose-response curve of this compound in the presence of a fixed FSH concentration.

  • Fold Shift: Calculate the fold shift in agonist potency by dividing the EC50 of the agonist alone by the EC50 of the agonist in the presence of the PAM.

Conclusion

The beta-arrestin recruitment assay is an indispensable tool in modern pharmacology for characterizing GPCR-ligand interactions. As demonstrated with this compound, the assay is highly effective for identifying and quantifying the activity of allosteric modulators. By providing a robust and high-throughput compatible method, it enables a deeper understanding of receptor biology and facilitates the discovery of novel therapeutics with potentially more nuanced and safer profiles.

Application Notes and Protocols: ML221 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent and selective small-molecule functional antagonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling axis has been implicated in a variety of physiological and pathological processes, including angiogenesis, cell proliferation, and migration, making it a compelling target in cancer research.[1] this compound inhibits the functional responses induced by apelin, the endogenous ligand for APJ, rather than directly competing for the ligand-binding site.[2] Its utility as a research tool has been demonstrated in various in vitro and in vivo models to dissect the role of apelin/APJ signaling in cancer progression.[2][3]

Mechanism of Action

Upon activation by apelin, the APJ receptor initiates downstream signaling cascades primarily through G protein-dependent pathways (e.g., inhibiting adenylyl cyclase and decreasing cAMP levels via Gαi) and β-arrestin-mediated pathways. This compound functions by blocking these apelin-induced signaling events.[4] In cancer models, this inhibition has been shown to affect key cellular processes. For instance, in cholangiocarcinoma (CCA) cells, this compound treatment has been observed to decrease the expression of p-ERK (phosphorylated Extracellular signal-Regulated Kinase), indicating a dampening of the ERK1/2 signaling pathway which is crucial for cell proliferation.[5] Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway in hepatocellular carcinoma.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in several functional assays. The following table summarizes key quantitative data.

Assay TypeTargetParameterValue (µM)Cell Line
cAMP AssayApelin Receptor (APJ)IC500.70CHO-K1
β-arrestin Recruitment AssayApelin Receptor (APJ)IC501.75CHO-K1
β-arrestin Recruitment AssayApelin Receptor (APJ)IC503.1Not Reported
β-arrestin Recruitment AssayApelin Receptor (APJ)IC503.2Not Reported

Table 1: In Vitro Functional Activity of this compound and its Analogs.[1][6][7]

Applications in Cancer Research Models

This compound has shown significant anti-tumor activity in various cancer models, most notably in cholangiocarcinoma (CCA).

Cholangiocarcinoma (CCA):

  • In Vitro: In human CCA cell lines such as Mz-ChA-1, HuH-28, and SG231, this compound treatment has been shown to significantly decrease the expression of proliferation markers like Ki-67 and PCNA.[1][5] It also reduces the expression of key angiogenic factors, including Vascular Endothelial Growth Factor A (VEGF-A), VEGF-C, Angiopoietin-1 (Ang-1), and Angiopoietin-2 (Ang-2).[1][5]

  • In Vivo: In a xenograft mouse model using Mz-ChA-1 human CCA cells, administration of this compound (150 μg/kg via tail vein injection) resulted in a significant inhibition of tumor growth compared to untreated controls.[5] Tumors from this compound-treated mice also showed decreased expression of proliferative and angiogenic markers.[3][5]

Other Cancers:

  • Colorectal Cancer: In colon adenocarcinoma cells, apelin has been shown to enhance cell proliferation, an effect that can be antagonized by this compound.[8] However, a study on colorectal cancer fibroblasts (CCD-18Co) indicated that APJ inhibition by this compound could induce a myofibroblast-like phenotype, potentially promoting tumor growth, highlighting the complex role of the apelin/APJ axis in the tumor microenvironment.[9][10]

  • Ovarian Cancer: this compound has been shown to inhibit migration and invasion in high-grade serous ovarian cancer cells.[3][11]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., Mz-ChA-1, HuH-28, SG231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10, 15 µM) for 24 to 48 hours.[6]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2][6]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Express the results as a percentage of the vehicle-treated control.[2][6]

2. Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cancer cell migration.

  • Cell Seeding: Seed cancer cells in 6-well plates and grow them to confluence.[6]

  • Wound Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Wash the wells with PBS to remove detached cells.[6]

  • Compound Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.[6]

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24, and 48 hours).[6]

  • Data Analysis: Measure the width of the scratch at multiple points for each time point and calculate the percentage of wound closure relative to the initial area.[6]

3. Western Blot for ERK1/2 Phosphorylation

This protocol assesses the effect of this compound on key signaling proteins.

  • Cell Culture and Treatment: Grow APJ-expressing cells to near confluency, serum-starve them for 4-6 hours, pre-treat with different concentrations of this compound for 30 minutes, and then stimulate with an apelin agonist for 5-10 minutes.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2), followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Model

This protocol outlines the use of this compound in a mouse xenograft model of cholangiocarcinoma.

  • Cell Implantation: Subcutaneously inject human Mz-ChA-1 CCA cells into the flanks of immunodeficient mice (e.g., nu/nu mice).[5]

  • Tumor Growth and Treatment: Once tumors are established, treat the mice with this compound (e.g., 150 μg/kg) via tail vein injection at specified intervals.[5]

  • Tumor Measurement: Measure tumor volume regularly using calipers.[5][10]

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological analysis (H&E staining) and gene expression analysis (rtPCR) for markers of proliferation and angiogenesis.[5]

Visualizations

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ APJ Receptor Gi Gαi APJ->Gi PI3K PI3K APJ->PI3K ERK ERK1/2 APJ->ERK beta_arrestin β-arrestin APJ->beta_arrestin Apelin Apelin Apelin->APJ This compound This compound This compound->APJ AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Apelin/APJ signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cancer Cell Culture (e.g., Mz-ChA-1, HuH-28) treatment Treatment with this compound (Dose-Response) cell_culture->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay migration_assay Migration Assay (Wound Healing) treatment->migration_assay western_blot Western Blot (p-ERK, p-Akt) treatment->western_blot gene_expression Gene Expression Analysis (rtPCR for Ki-67, VEGF) treatment->gene_expression xenograft Xenograft Model (nu/nu mice) invivo_treatment This compound Administration (e.g., Tail Vein Injection) xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement endpoint Endpoint Analysis (Histology, rtPCR) tumor_measurement->endpoint

Caption: A typical workflow for evaluating this compound in cancer research.

References

Application Notes and Protocols for ML221 in Neuroscience and Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] The apelin/APJ system is widely expressed in the central nervous system and is implicated in various physiological processes, including the regulation of neuroinflammation, neuronal apoptosis, and neuroprotection.[7][8] Dysregulation of this system has been linked to several neurological conditions, such as ischemic stroke and neurodegenerative diseases.[7] As a competitive antagonist, this compound blocks the binding of the endogenous ligand, apelin, thereby inhibiting downstream signaling pathways mediated by both G proteins and β-arrestin.[1][3] This property makes this compound a valuable pharmacological tool for elucidating the role of the apelin/APJ system in neuronal function and pathology, and for exploring its therapeutic potential in neurological disorders.[7]

Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity as an apelin receptor antagonist.

Table 1: In Vitro Potency of this compound at the Human Apelin Receptor (APJ) [1][7][9]

Assay TypeParameterValue (µM)Cell Line
cAMP Functional AssayIC500.70CHO cells expressing human APJ receptor
β-arrestin Recruitment Assay          IC501.75U2OS cells expressing human APJ receptor

Table 2: Selectivity Profile of this compound [1][9]

TargetAssay TypeIC50 (µM)Fold Selectivity (vs. APJ β-arrestin)
Angiotensin II Type 1 (AT1) Receptor          β-arrestin Recruitment>79>37
Kappa Opioid ReceptorBinding Assay<50% inhibition at 10 µM          Not Applicable
Benzodiazepine ReceptorBinding Assay<70% inhibition at 10 µM          Not Applicable

Signaling Pathways and Experimental Workflows

Apelin/APJ Signaling and Inhibition by this compound

The apelin receptor (APJ) is coupled to inhibitory G proteins (Gαi), and its activation by apelin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Additionally, agonist binding promotes the recruitment of β-arrestin, which mediates receptor desensitization and initiates G protein-independent signaling.[3] this compound, as a competitive antagonist, blocks both of these signaling cascades.[1][3]

APJ_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling APJ_Receptor Apelin Receptor (APJ) G_Protein Gαi/o Activation APJ_Receptor->G_Protein Beta_Arrestin β-Arrestin Recruitment APJ_Receptor->Beta_Arrestin Apelin Apelin Apelin->APJ_Receptor Activates This compound This compound This compound->APJ_Receptor Inhibits Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Neuroprotection_Inflammation Neuroprotection / Neuroinflammation Modulation Beta_Arrestin->Neuroprotection_Inflammation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Neuroprotection_Inflammation

Apelin/APJ signaling and this compound inhibition.
Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines a typical workflow for characterizing the antagonistic activity of this compound in vitro.

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293-APJ) Start->Cell_Culture Assay_Plate Seed Cells in Assay Plate Cell_Culture->Assay_Plate Compound_Prep Prepare this compound Serial Dilutions Pre_Incubation Pre-incubate with this compound Compound_Prep->Pre_Incubation Assay_Plate->Pre_Incubation Agonist_Stimulation Stimulate with Apelin-13 (B560349) Pre_Incubation->Agonist_Stimulation Incubation Incubate Agonist_Stimulation->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Signal (e.g., Luminescence, TR-FRET) Detection->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis End End Data_Analysis->End

Workflow for in vitro characterization of this compound.

Experimental Protocols

cAMP Functional Antagonism Assay

This protocol is designed to quantify the ability of this compound to antagonize the apelin-induced inhibition of cAMP production in cells expressing the human apelin receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor (HEK293-APJ)

  • This compound

  • Apelin-13

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • Cell culture medium and supplements

  • 384-well white opaque microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Cell Culture: Maintain HEK293-APJ cells in appropriate culture medium supplemented with antibiotics and serum in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: On the day of the assay, harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at concentrations ranging from 1 nM to 100 µM.

  • Antagonist Incubation: Add the serially diluted this compound to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of apelin-13 at its EC80 concentration (the concentration that elicits 80% of the maximal response) and forskolin. Add this solution to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for receptor stimulation and modulation of cAMP levels.

  • cAMP Detection: Add the cAMP detection reagents from the assay kit to all wells according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the recruitment of β-arrestin to the APJ receptor upon stimulation with apelin.

Materials:

  • U2OS cells stably co-expressing the human APJ receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay, DiscoveRx)

  • This compound

  • Apelin-13

  • Cell culture medium and supplements

  • Assay medium (e.g., Opti-MEM)

  • Detection reagents for the specific assay system

  • 384-well white opaque microplates

  • Luminometer

Procedure:

  • Cell Culture: Culture the U2OS-APJ-β-arrestin cells in the recommended medium and conditions.

  • Cell Plating: Plate the cells in a 384-well plate at a density of approximately 5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium.

  • Antagonist Incubation: Add the this compound dilutions to the cell plate and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a solution of apelin-13 at its EC80 concentration to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the apelin-13-induced signal for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vitro Neuroprotection Assay

This protocol provides a general framework to assess the ability of this compound to modulate neuroprotection, likely by blocking an endogenous apelin effect in a neuronal injury model.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Apelin-13 (optional, to establish a baseline neuroprotective effect to antagonize)

  • Neurotoxic stimulus (e.g., glutamate (B1630785) for excitotoxicity, hydrogen peroxide for oxidative stress, or serum deprivation for apoptosis induction)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom black microplates

  • Appropriate cell culture medium and supplements

Procedure:

  • Cell Culture and Plating: Culture and plate the neuronal cells in 96-well plates at an appropriate density and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing injury. In some experimental setups, co-treatment with apelin-13 might be performed to demonstrate antagonism.

  • Induction of Neuronal Injury: Expose the cells to the chosen neurotoxic stimulus for a predetermined duration (e.g., 24 hours). Include control wells with no toxin and wells with the toxin but no this compound.

  • Cell Viability Assessment: After the incubation period with the neurotoxin, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the control (untreated, no toxin) cells. Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine if this compound modulates the neurotoxic effect. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

References

Application Note: Western Blot Analysis of ML221's Effect on ERK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling system is involved in a multitude of physiological processes, including cardiovascular regulation, angiogenesis, and cell proliferation. Dysregulation of this pathway has been implicated in various diseases, including cancer. One of the key downstream signaling cascades activated by the apelin receptor is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes like proliferation, differentiation, and survival.

This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the ERK signaling pathway. By measuring the levels of phosphorylated ERK (p-ERK), researchers can quantify the antagonistic activity of this compound and elucidate its mechanism of action in cell-based models.

Data Presentation

The inhibitory effect of this compound on ERK signaling is dose-dependent. The following table summarizes the expected quantitative data from a Western blot experiment analyzing the effect of this compound on ERK1/2 phosphorylation in a cancer cell line, such as cholangiocarcinoma cells, following stimulation with an apelin receptor agonist (e.g., Apelin-13). Data is presented as the relative band intensity of phosphorylated ERK (p-ERK) normalized to total ERK (t-ERK) and expressed as a fold change relative to the agonist-treated control.

Treatment GroupThis compound Concentration (µM)Fold Change in p-ERK/t-ERK Ratio (Mean ± SD)
Vehicle Control00.1 ± 0.02
Apelin-13 (100 nM)01.0 ± 0.15
Apelin-13 + this compound0.10.8 ± 0.12
Apelin-13 + this compound10.4 ± 0.08
Apelin-13 + this compound100.15 ± 0.04

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to assess the effect of this compound on ERK1/2 phosphorylation.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cells (e.g., Mz-ChA-1 cholangiocarcinoma cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and replace it with serum-free medium. Incubate the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Add the this compound-containing media to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Agonist Stimulation: Prepare a stock solution of an apelin receptor agonist (e.g., Apelin-13). Add the agonist to the wells (to a final concentration of, for example, 100 nM) to stimulate ERK phosphorylation. Incubate for 10-15 minutes at 37°C.

Protein Lysate Preparation
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled microcentrifuge tubes.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each lysate.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total ERK1/2 (t-ERK). After imaging for p-ERK, wash the membrane and incubate with a stripping buffer. Wash thoroughly and then repeat the blocking and antibody incubation steps starting from step 4, using the t-ERK primary antibody.

Data Analysis
  • Densitometry: Quantify the band intensities for p-ERK and t-ERK from the captured images using densitometry software (e.g., ImageJ).

  • Normalization: For each sample, normalize the p-ERK band intensity to the corresponding t-ERK band intensity.

  • Fold Change Calculation: Calculate the fold change in the normalized p-ERK/t-ERK ratio for each treatment group relative to the agonist-treated control group.

Mandatory Visualization

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ This compound This compound This compound->APJ Inhibition G_protein Gαq/i APJ->G_protein Activation PLC PLC G_protein->PLC PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Apelin/APJ signaling pathway leading to ERK activation and its inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed Cells A2 Serum Starve A1->A2 A3 Pre-treat with this compound A2->A3 A4 Stimulate with Apelin A3->A4 B1 Cell Lysis A4->B1 B2 Protein Quantification B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer (PVDF) C1->C2 C3 Blocking C2->C3 C4 Primary Antibody (p-ERK) C3->C4 C5 Secondary Antibody C4->C5 C6 Detection (ECL) C5->C6 D1 Densitometry C6->D1 D2 Normalize p-ERK to t-ERK D1->D2 D3 Calculate Fold Change D2->D3

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Application Notes: Measuring Cell Proliferation with ML221 using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability and proliferation.[1][2] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of metabolically active cells.

ML221 is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[3][4] The apelin/APJ system is implicated in various physiological and pathological processes, including cell proliferation and angiogenesis.[3][5] By blocking the apelin-induced activation of the APJ receptor, this compound can inhibit downstream signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, leading to a decrease in cell proliferation in certain cell types.[6] These application notes provide a detailed protocol for using the MTT assay to quantify the anti-proliferative effects of this compound.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating cell viability and proliferation. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Application: Evaluating the Anti-proliferative Effects of this compound

The MTT assay is a suitable method for determining the dose-dependent effects of this compound on the proliferation of various cell types, particularly cancer cell lines and endothelial cells where the apelin/APJ system is active.[3][8] By treating cells with increasing concentrations of this compound, a dose-response curve can be generated to determine the concentration at which this compound inhibits cell proliferation by 50% (IC50).

Data Presentation

The following table summarizes representative quantitative data from an MTT assay evaluating the effect of this compound on the viability of a hypothetical cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
11.1880.07995.0
50.9380.06575.0
100.6250.05150.0
250.3130.03325.0
500.1560.02012.5

Note: This data is illustrative. Actual results will vary depending on the cell line, experimental conditions, and this compound batch.

Experimental Protocols

Materials
  • Cells of interest (e.g., cholangiocarcinoma cells, endothelial cells)[3][8]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for MTT Assay with this compound
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).[6]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6] The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Data Analysis (Calculate % Viability & IC50) H->I

Caption: Workflow for the MTT assay to measure cell proliferation.

G cluster_pathway This compound Signaling Pathway Inhibition cluster_downstream Downstream Signaling Apelin Apelin APJ APJ Receptor Apelin->APJ Activates PI3K_Akt PI3K/Akt Pathway APJ->PI3K_Akt ERK1_2 ERK1/2 Pathway APJ->ERK1_2 This compound This compound This compound->APJ Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation ERK1_2->Proliferation

Caption: this compound inhibits apelin-induced signaling pathways.

References

Application Notes and Protocols: Gene Expression Analysis Following ML221 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, and its dysregulation is linked to various diseases.[3][4] this compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, apelin, to the APJ receptor.[1][5] This blockade affects both G protein-dependent pathways, which modulate cyclic adenosine (B11128) monophosphate (cAMP) levels, and β-arrestin-mediated pathways.[1] Understanding the impact of this compound on global gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the apelin/APJ system.

These application notes provide a comprehensive guide to studying the effects of this compound treatment on gene expression. Included are detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the apelin receptor. It binds to the receptor, preventing the conformational changes necessary for its activation. This, in turn, inhibits the binding of apelin and the subsequent activation of downstream signaling pathways.[1] The primary signaling cascades affected are the G protein-dependent pathway, which influences adenylyl cyclase activity and intracellular cAMP levels, and the β-arrestin pathway, which is involved in receptor desensitization and G protein-independent signaling.[1][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeParameterValueCell LineReference
cAMP AssayIC500.70 µMCHO-K1[6]
β-arrestin Recruitment AssayIC501.75 µMU2OS[6]
Cholangiocarcinoma Cell Proliferation (PCNA)InhibitionSignificant at 7.5, 10, 15 µMMz-ChA-1[7]
Angiogenic Factor Expression (VEGF-A)InhibitionSignificant at 7.5, 10, 15 µMMz-ChA-1[7]
Table 2: Reported Gene Expression Changes Induced by this compound Treatment
GeneDirection of ChangeCell/Tissue TypeExperimental ContextReference
VEGF-ADown-regulatedMz-ChA-1 (Cholangiocarcinoma)In vitro[7]
Ang-1Down-regulatedMz-ChA-1 (Cholangiocarcinoma)In vitro[7]
Ang-2Down-regulatedMz-ChA-1 (Cholangiocarcinoma)In vitro[7]
PCNADown-regulatedMz-ChA-1 (Cholangiocarcinoma)In vitro[7]
Ki-67Down-regulatedMz-ChA-1 (Cholangiocarcinoma)In vitro[7]
TGFβ1Up-regulatedCCD-18Co (Colon Fibroblasts)In vitro[8]
ACTA2 (α-SMA)Up-regulatedCCD-18Co (Colon Fibroblasts)In vitro[8]
BCL2Up-regulatedMouse TestisIn vivo[9]
ARUp-regulatedMouse TestisIn vivo[9]
BAXDown-regulatedMouse TestisIn vivo[9]
Active Caspase3Down-regulatedMouse TestisIn vivo[9]

Signaling Pathways and Experimental Workflows

cluster_0 Apelin/APJ Signaling Pathway Apelin Apelin APJ APJ Receptor Apelin->APJ binds & activates G_protein Gαi/Gαq APJ->G_protein activates beta_arrestin β-arrestin APJ->beta_arrestin recruits This compound This compound This compound->APJ binds & inhibits AC Adenylyl Cyclase G_protein->AC inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ERK ERK Pathway beta_arrestin->ERK cAMP cAMP AC->cAMP produces Gene_Expression Gene Expression Changes PI3K_Akt->Gene_Expression ERK->Gene_Expression cluster_1 Gene Expression Analysis Workflow Cell_Culture Cell Culture (e.g., Mz-ChA-1, CCD-18Co) Treatment This compound Treatment (vs. Vehicle Control) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Library_Prep Library Preparation (for RNA-Seq) QC->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation Validation of DEGs (e.g., qPCR) Data_Analysis->Validation

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges and proper handling of ML221, a potent and selective apelin receptor (APJ) antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in experimental settings.

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to at least 10 mM.[2][3] For optimal results, it is crucial to use fresh, high-quality DMSO, as DMSO that has absorbed moisture can reduce the compound's solubility.[4]

Q2: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

A2: Precipitation of this compound in aqueous solutions is a known issue due to its poor aqueous solubility and stability.[1][5] Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is kept low, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[1]

  • Intermediate Dilution: Instead of adding the highly concentrated DMSO stock solution directly to your aqueous buffer, perform one or more intermediate dilution steps in your buffer or medium.[1]

  • Sonication: Gentle sonication of the final solution can help to redissolve small amounts of precipitate.[1][6]

  • Warming: Gently warming the solution may aid in dissolving this compound.[1] However, exercise caution with temperature-sensitive experimental systems.

  • Co-solvents: For in vivo applications, a co-solvent system may be necessary. One described method involves adding the DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding ddH₂O.[4]

Q3: How stable is this compound in aqueous solutions?

A3: this compound demonstrates poor stability in aqueous buffers such as Phosphate Buffered Saline (PBS), where it can degrade rapidly.[1][5] Its stability is improved in a 50% acetonitrile/PBS solution, where it has been shown to be stable for up to 48 hours.[1][5] The ester linkage in this compound's structure contributes to its poor microsomal stability.[2][5]

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most commonly recommended solvent, some datasheets mention solubility in DMF.[7] However, solubility in other common organic solvents like ethanol (B145695) or methanol (B129727) is not well-documented and would require empirical testing. For most cell-based assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotesReference
DMSOup to 10 mM-[2][3]
DMSO6.25 mg/mL (16.22 mM)Sonication is recommended.[6]
DMSO9 mg/mL (23.35 mM)Use fresh, moisture-free DMSO.[4]
DMF10 mg/mL-[7]
DMF:PBS (pH 7.2) (1:30)0.03 mg/mL-[7]
Aqueous Media (pH 7.4)Poorly solubleSolubility is pH-dependent and higher at pH 7.4.[5][8]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.385 mg of this compound (Molecular Weight: 385.35 g/mol ).

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO. To make a 10 mM stock solution with 1 mg of this compound, you will need 259.5 µL of DMSO.[1]

  • Mixing: Vortex or gently sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[6]

Protocol for Diluting this compound in Cell Culture Medium for In Vitro Assays
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the 10 mM stock solution in DMSO to achieve intermediate concentrations.

  • Final Dilution (in Medium): Prepare the final working concentrations by diluting the DMSO stock (or diluted stocks) into pre-warmed cell culture medium. Crucially, ensure the final DMSO concentration does not exceed 0.1%. [1]

    • Example: To achieve a 10 µM final concentration of this compound with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.[1]

Visual Guides

This compound Solubility Troubleshooting Workflow

ML221_Solubility_Troubleshooting start Start: this compound Powder dissolve_dmso Dissolve in high-quality DMSO (e.g., 10 mM stock) start->dissolve_dmso precipitation Precipitation in Aqueous Solution? dissolve_dmso->precipitation success Solution is Clear: Proceed with Experiment precipitation->success No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes low_dmso Keep final DMSO concentration <= 0.1% troubleshoot->low_dmso intermediate_dilution Perform intermediate dilutions in buffer/medium troubleshoot->intermediate_dilution sonicate Gentle Sonication troubleshoot->sonicate warm Gentle Warming troubleshoot->warm co_solvent Consider co-solvents (for in vivo) troubleshoot->co_solvent

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Apelin Receptor (APJ) Signaling and this compound Antagonism

APJ_Signaling_ML221_Antagonism cluster_cell Cell Membrane APJ Apelin Receptor (APJ) G_protein G Protein Signaling (e.g., ↓cAMP) APJ->G_protein Initiates Beta_arrestin β-Arrestin Signaling APJ->Beta_arrestin Initiates Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Antagonizes Cellular_Response Cellular Response G_protein->Cellular_Response Beta_arrestin->Cellular_Response

Caption: this compound antagonizes Apelin-mediated APJ receptor signaling pathways.

References

ML221 Technical Support Center: Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ML221 in aqueous solutions and experimental media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 10 mM.[1][2][3] For optimal results, it is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the compound's solubility.[1][4]

Q2: How stable is this compound in aqueous solutions?

A2: this compound exhibits poor stability in aqueous buffers such as Phosphate Buffered Saline (PBS), where it degrades rapidly.[1][5] This instability is largely attributed to the hydrolysis of its ester linkage by esterases present in plasma and liver microsomes.[6][7] However, its stability is significantly improved in a 50% acetonitrile/PBS solution, where it remains stable for up to 48 hours.[1][5] In water, this compound is stable at 22°C and 37°C, indicating that enzymatic activity, rather than thermal instability or simple hydrolysis, is the primary driver of its degradation in biological media.[6]

Q3: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation of this compound in aqueous solutions is a common issue due to its poor solubility.[1] Here are several troubleshooting steps:

  • Lower the final concentration: Reduce the final working concentration of this compound in your assay.[1]

  • Optimize the dilution: Instead of adding the concentrated DMSO stock solution directly to your aqueous buffer, perform one or more intermediate dilution steps.[1]

  • Control DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is kept low, ideally at or below 0.1%, as higher concentrations can be toxic to cells and cause the compound to precipitate.[1]

  • Use co-solvents: For some applications, a co-solvent system may be necessary. One described method involves adding the DMSO stock solution to PEG300, mixing, then adding Tween80, mixing again, and finally adding ddH₂O.[1][4]

  • Gentle sonication: Brief sonication of the final solution may help to redissolve a small amount of precipitate.[1]

Q4: What are the implications of this compound's poor metabolic stability for my experiments?

A4: The poor metabolic stability of this compound limits its utility in prolonged in vivo studies due to rapid degradation by plasma and liver microsomal esterases.[6][7] However, it remains a valuable tool for in vitro experiments and in vivo studies that involve acute intravenous dosing.[2][7] When designing experiments, it is crucial to consider this instability. For instance, preparing fresh stock solutions for each experiment and minimizing incubation times are recommended practices.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in functional assays.
  • Possible Cause: Degradation of this compound in the aqueous assay buffer during incubation. The ester bond in this compound is susceptible to hydrolysis, leading to a decrease in the effective concentration of the active compound over time.[7]

  • Recommended Solutions:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in DMSO before each experiment.[7]

    • Minimize Incubation Times: Reduce the incubation time of this compound with cells or membranes to the shortest possible duration that is compatible with your assay protocol.[7]

    • Consider More Stable Analogs: If feasible, explore the use of more stable analogs of this compound where the ester linkage is replaced with a more metabolically robust group.[7]

Issue 2: Precipitate formation upon addition of this compound stock to cell culture medium.
  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too high.[1]

  • Recommended Solutions:

    • Decrease Final Concentration: Lower the final working concentration of this compound.[1]

    • Optimize Dilution Strategy: Prepare an intermediate dilution of the this compound stock in the culture medium before adding it to the final cell plate.[1]

    • Vehicle Control: Always include a vehicle control with the same final concentration of DMSO to assess any solvent effects on the cells.[1]

Quantitative Data Summary

The following tables summarize the stability and solubility data for this compound.

Table 1: Stability of this compound in Various Media

MediumConditionStabilityReference
PBS BufferRoom TemperatureDegrades rapidly[5]
50% Acetonitrile/PBSRoom TemperatureStable for up to 48 hours (92% remaining)[5]
Human Plasma37°CVery poor stability (<1% remaining after 3 hours)[5]
Mouse Plasma37°CHalf-life of 2.1 minutes[6]
Mouse Plasma4°CHalf-life of 77 minutes[6]
Human Liver Homogenates-Poor stability (4.2% remaining at 60 min)[4][5]
Mouse Liver Homogenates-Poor stability (4.9% remaining at 60 min)[4][5]
Water22°C and 37°CStable[6]

Table 2: Aqueous Solubility of this compound

pHSolubilityNoteReference
5.0Poor-[5]
6.2Poor-[5]
7.4PoorAlmost three-fold higher than at pH 5.0 or 6.2[5]

Experimental Protocols & Workflows

General Workflow for Preparing this compound Working Solutions for Cell-Based Assays

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application thaw Thaw frozen 10 mM This compound DMSO stock serial_dilution Perform serial dilutions in DMSO (if necessary) thaw->serial_dilution Optional final_dilution Dilute DMSO stock into pre-warmed cell culture medium thaw->final_dilution serial_dilution->final_dilution check_dmso Ensure final DMSO concentration is ≤ 0.1% final_dilution->check_dmso add_to_cells Add final working solution to cell culture check_dmso->add_to_cells

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for this compound Precipitation

G cluster_causes Potential Causes cluster_solutions Solutions start Precipitate observed after adding this compound to aqueous medium cause1 Final concentration too high start->cause1 cause2 Final DMSO concentration too high start->cause2 cause3 Interaction with medium components start->cause3 sol1 Decrease final This compound concentration cause1->sol1 sol2 Optimize dilution (intermediate steps) cause1->sol2 sol3 Ensure final DMSO concentration is ≤ 0.1% cause2->sol3 sol4 Use co-solvents (e.g., PEG300, Tween80) cause3->sol4 sol5 Gentle sonication cause3->sol5

Caption: Troubleshooting logic for this compound precipitation.

References

Preventing ML221 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML221, a potent apelin receptor (APJ) antagonist, in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to prevent and address this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 10 mM.[2][3] For best results, use fresh, high-quality DMSO, as DMSO that has absorbed moisture can reduce the compound's solubility.[1]

Q2: My this compound precipitated after adding it to my cell culture medium. What is the primary cause?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its poor aqueous solubility and stability.[1][3][4] The primary reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.

Q3: What is a safe starting concentration for this compound in cell-based assays to avoid precipitation?

A3: A good starting concentration for this compound in most cell-based assays is in the low micromolar range, typically between 1 µM and 10 µM.[3] The reported IC50 values for this compound are 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[3][5] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a concentrated stock solution of this compound in DMSO, for example, at 10 mM.[3] This stock solution should be stored at -20°C or -80°C for long-term stability.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

Q5: How stable is this compound in aqueous solutions and cell culture media?

A5: this compound has poor stability in aqueous buffers such as Phosphate Buffered Saline (PBS), where it can degrade rapidly.[1][4] Due to its ester linkage, it also has poor stability in human and mouse liver microsomes.[1][5] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from the DMSO stock.[3]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Visual Troubleshooting Workflow

ML221_Troubleshooting cluster_prep Preparation cluster_dilution Dilution Protocol cluster_final_solution Final Working Solution cluster_resolution Resolution start Start: this compound Precipitation Observed check_stock Check Stock Solution: - Is it clear? - Stored correctly? start->check_stock prep_fresh Prepare Fresh Stock Solution in High-Quality DMSO check_stock->prep_fresh No/Doubtful check_dmso Verify Final DMSO Concentration (Should be ≤0.1%) check_stock->check_dmso Yes prep_fresh->check_dmso intermediate_dilution Perform Intermediate Dilution Step in Culture Medium check_dmso->intermediate_dilution Too High check_concentration Is Final this compound Concentration Too High? check_dmso->check_concentration OK direct_addition Avoid Direct Addition of Concentrated Stock to Medium intermediate_dilution->check_concentration lower_concentration Lower Final Working Concentration check_concentration->lower_concentration Yes sonicate Gentle Sonication of Final Solution check_concentration->sonicate No lower_concentration->sonicate resolved Issue Resolved sonicate->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Troubleshooting
  • Verify Stock Solution Integrity :

    • Problem : The issue may originate from the stock solution.

    • Solution : Visually inspect your this compound DMSO stock solution. If it is cloudy or contains particulates, it may have been improperly stored or the DMSO may have absorbed water. Prepare a fresh stock solution using high-quality, anhydrous DMSO.[1]

  • Control Final DMSO Concentration :

    • Problem : High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous cell culture medium.[1]

    • Solution : Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%.[1] Always include a vehicle control with the same final DMSO concentration to assess any solvent effects.[1]

  • Optimize the Dilution Method :

    • Problem : Adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to "crash out" of solution.

    • Solution : Perform one or more intermediate dilution steps. First, dilute the concentrated this compound stock solution into a smaller volume of pre-warmed cell culture medium before adding it to the final culture volume.[1]

  • Lower the Final Working Concentration :

    • Problem : The desired final concentration of this compound may be above its solubility limit in the specific cell culture medium being used.

    • Solution : If precipitation persists, try lowering the final working concentration of this compound in your assay.[1]

  • Consider Gentle Sonication :

    • Problem : Small amounts of precipitate may have formed that could potentially be redissolved.

    • Solution : Gentle sonication of the final working solution can help to redissolve small amounts of precipitate.[1] However, be cautious as this may not be suitable for all experimental setups.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Weighing : Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound (Molecular Weight: 385.35 g/mol ), you will add 259.5 µL of DMSO to make a 10 mM stock solution.[1]

  • Dissolving : Add the appropriate volume of high-quality DMSO to the this compound powder.

  • Mixing : Vortex the solution until the this compound is completely dissolved. Gentle warming may aid in dissolution, but be cautious with temperature-sensitive experiments.[1]

  • Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][3]

Preparation of this compound Working Solution in Cell Culture Medium
  • Thaw Stock : Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Medium : Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution : Prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of the 10 mM stock to 1 mL of medium.[1]

  • Final Dilution : Add the intermediate dilution to your cell culture plates to achieve the desired final concentration.

  • Mix Gently : Gently mix the contents of the wells or flasks to ensure even distribution of the compound.

Quantitative Data Summary

ParameterValueNotesReference
Molecular Weight 385.35 g/mol [2]
Solubility in DMSO Up to 10 mM[2][3]
Aqueous Solubility Poor, pH-dependentHigher solubility at pH 7.4[4][5]
IC50 (cAMP Assay) 0.70 µMIn CHO-K1 cells expressing human apelin receptor[5][7]
IC50 (β-arrestin Assay) 1.75 µMIn U2OS cells expressing human apelin receptor[5][7]
Storage of Stock Solution -20°C or -80°CIn DMSO[1][3]

Signaling Pathway Diagram

Apelin_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling APJ Apelin Receptor (APJ) G_protein Gαi Pathway APJ->G_protein beta_arrestin β-arrestin Pathway APJ->beta_arrestin Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits cAMP ↓ cAMP G_protein->cAMP ERK_MAPK ERK/MAPK Pathway beta_arrestin->ERK_MAPK PI3K_Akt PI3K/Akt Pathway beta_arrestin->PI3K_Akt

Caption: Apelin/APJ signaling and inhibition by this compound.

References

Optimizing ML221 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ML221, a potent and selective antagonist of the Apelin Receptor (APJ), in cell-based assays. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a functional antagonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[1] It operates by blocking the intracellular signaling cascades initiated by apelin, the natural ligand for APJ.[2] Specifically, this compound has been demonstrated to inhibit both the Gαi-mediated pathway, which results in a reduction of cyclic AMP (cAMP), and the β-arrestin recruitment pathway.[1][2]

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A sensible starting point for this compound in most cell-based assays is in the low micromolar range, typically between 1 µM and 10 µM.[1] The reported half-maximal inhibitory concentration (IC50) values for this compound are 0.70 µM in a cAMP assay and 1.75 µM in a β-arrestin assay.[3] However, the optimal concentration is dependent on the specific cell type and assay, so conducting a dose-response experiment is always advised.[1]

Q3: Is this compound cytotoxic to cells?

A3: this compound has demonstrated no toxicity in human hepatocytes at concentrations up to 50 µM.[1][4] Nevertheless, it is best practice to perform a cytotoxicity assay with your specific cell line to establish a non-toxic concentration range.[1] In some cancer cell lines, such as cholangiocarcinoma, a decrease in proliferation markers has been observed at concentrations between 7.5 µM and 15 µM.[5]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO up to 10 mM. For cellular assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Due to its poor aqueous solubility and stability, it is best to prepare fresh dilutions from the DMSO stock for each experiment.[1] The DMSO stock solution should be stored at -20°C.[1] To avoid solvent-induced cytotoxicity, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%).[5]

Q5: What are the known downstream signaling pathways affected by this compound?

A5: By antagonizing the apelin receptor, this compound primarily impacts the PI3K/Akt and ERK1/2 signaling pathways, which are downstream of APJ activation.[5][6] This can result in decreased cell proliferation and angiogenesis.[5]

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Various Cell-Based Assays

Assay TypeRecommended Starting Concentration (µM)Maximum Recommended Concentration (µM)Notes
Cell Proliferation (e.g., MTT, BrdU)1 - 1025A dose-response experiment is recommended to determine the optimal inhibitory concentration.[1]
Cytotoxicity (e.g., LDH)1 - 2050Use to establish the non-toxic concentration range in your specific cell line.[1]
Western Blot (Signaling)0.5 - 1020The effective concentration will depend on the specific signaling pathway under investigation.[1]
Migration/Invasion Assay1 - 1020Titrate to find the optimal concentration for inhibiting cell motility.[1]

Table 2: Reported IC50 Values for this compound

AssayCell Line/ModelIC50 (µM)
cAMP AssayCHO-K1 cells expressing human APJ0.70[3]
β-arrestin RecruitmentCHO-K1 cells expressing human APJ1.75[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

This protocol is designed to establish a dose-response curve and determine the IC50 of this compound for cell viability/proliferation in your cell line of interest.

Materials:

  • Your adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).[1]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[1]

Protocol 2: Western Blot Analysis of Apelin-Induced Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in signaling pathways downstream of the Apelin Receptor.

Materials:

  • Your cell line of interest

  • Serum-free cell culture medium

  • This compound (10 mM stock in DMSO)

  • Apelin-13

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate your cells and grow them to 80-90% confluency. Before treatment, serum-starve the cells for 4-6 hours in serum-free medium.[1]

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[1]

  • Apelin Stimulation: Stimulate the cells with an appropriate concentration of Apelin-13 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).[1]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[1]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

    • Transfer the proteins to a membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]

Visualizations

ML221_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Apelin Apelin APJ_Receptor APJ Receptor Apelin->APJ_Receptor Activates G_Protein Gαi APJ_Receptor->G_Protein Beta_Arrestin β-Arrestin APJ_Receptor->Beta_Arrestin This compound This compound This compound->APJ_Receptor Inhibits AC Adenylyl Cyclase G_Protein->AC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Beta_Arrestin->ERK_MAPK cAMP cAMP AC->cAMP Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation ERK_MAPK->Proliferation

Caption: Apelin/APJ signaling pathway and the inhibitory action of this compound.

ML221_Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Prepare_this compound Prepare serial dilutions of this compound Adherence->Prepare_this compound Treatment Treat cells with this compound (24-72h) Prepare_this compound->Treatment Assay Perform cell-based assay (e.g., MTT, LDH) Treatment->Assay Data_Acquisition Acquire data (e.g., plate reader) Assay->Data_Acquisition Data_Analysis Analyze data and determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the optimal concentration of this compound.

ML221_Troubleshooting_Guide Start Start Troubleshooting High_Cytotoxicity High Cytotoxicity Observed? Start->High_Cytotoxicity No_Effect No Effect Observed? High_Cytotoxicity->No_Effect No Reduce_Concentration Lower this compound concentration. Check DMSO concentration (<0.1%). High_Cytotoxicity->Reduce_Concentration Yes Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Increase_Concentration Increase this compound concentration. Confirm APJ expression in cell line. No_Effect->Increase_Concentration Yes Check_Protocol Standardize cell seeding density. Ensure consistent incubation times. Prepare fresh this compound solutions. Inconsistent_Results->Check_Protocol Yes End End Inconsistent_Results->End No Reduce_Concentration->End Increase_Concentration->End Check_Protocol->End

References

ML221 Dose-Response Curve Interpretation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting ML221 dose-response curve data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It functions by blocking the intracellular signaling cascades initiated by the binding of the endogenous ligand, apelin.[3][4] this compound has been demonstrated to inhibit both the Gαi-mediated pathway, which leads to a decrease in cyclic AMP (cAMP), and the β-arrestin recruitment pathway.[5]

Q2: What is the expected shape of a dose-response curve for this compound?

A2: A typical dose-response curve for this compound, when acting as an antagonist, should be sigmoidal (S-shaped).[6] As the concentration of this compound increases, the measured response (e.g., inhibition of apelin-induced signaling) should increase until it reaches a plateau, indicating the maximum inhibitory effect.[6] The x-axis is typically plotted on a logarithmic scale of the this compound concentration, while the y-axis represents the measured response.[6]

Q3: What are the key parameters to derive from an this compound dose-response curve?

A3: The two primary parameters obtained from a dose-response curve are the IC50 and the Hill slope.[6]

  • IC50 (Half-maximal inhibitory concentration): This represents the concentration of this compound that produces 50% of its maximum inhibitory effect and is a measure of the compound's potency.[6]

  • Hill Slope: This parameter describes the steepness of the curve. A Hill slope of 1.0 suggests a 1:1 binding interaction between this compound and the apelin receptor.[6]

Q4: What is a suitable starting concentration for this compound in cell-based assays?

A4: A good starting point for this compound in most cell-based assays is in the low micromolar range, typically between 1 µM and 10 µM.[5] The optimal concentration will be dependent on the cell type and specific assay, so it is always recommended to perform a dose-response experiment.[5]

Q5: Is this compound cytotoxic?

A5: this compound has shown no toxicity in human hepatocytes at concentrations up to 50 µM.[5][7] However, it is best practice to conduct a cytotoxicity assay in your specific cell line to establish a non-toxic concentration range.[5]

Q6: How should I prepare and store this compound?

A6: this compound is soluble in DMSO up to 10 mM.[5][8] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C.[5] Due to its poor aqueous solubility and stability, fresh dilutions from the DMSO stock should be prepared for each experiment.[5][9] The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9][10]

Data Summary

The inhibitory potency of this compound has been characterized in various cell-based functional assays.

Assay TypeCell LineParameterThis compound Activity (IC50)Reference
cAMP Inhibition AssayCHO-K1IC500.70 µM[3][4][11][12]
β-Arrestin Recruitment AssayCHO-K1 or U2OSIC501.75 µM[3][4][11][12]

Signaling Pathways and Workflows

Apelin/APJ Signaling Pathway

The apelin receptor (APJ) is a class A GPCR that primarily couples to Gαi and can also signal through β-arrestin. This compound acts as an antagonist, blocking these downstream signaling events.[3]

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Activates GRK GRK APJ->GRK Phosphorylates b_arrestin β-Arrestin APJ->b_arrestin Recruits Apelin Apelin Apelin->APJ Binds & Activates This compound This compound This compound->APJ Binds & Inhibits AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates GRK->APJ ERK ERK1/2 b_arrestin->ERK PI3K_Akt PI3K/Akt b_arrestin->PI3K_Akt

Caption: Apelin/APJ signaling pathways and the inhibitory action of this compound.

Experimental Workflow: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cAMP levels.[3]

start Start step1 Seed APJ-expressing cells in a 96-well plate start->step1 step2 Prepare serial dilutions of this compound step1->step2 step3 Pre-treat cells with This compound dilutions step2->step3 step4 Stimulate with an apelin agonist (e.g., Apelin-13) step3->step4 step5 Add cAMP detection reagents step4->step5 step6 Measure luminescence step5->step6 step7 Plot dose-response curve and determine IC50 step6->step7 end End step7->end

Caption: Workflow for a cAMP accumulation assay to determine the IC50 of this compound.

Experimental Workflow: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.[3]

start Start step1 Seed engineered cells co-expressing APJ and β-arrestin components start->step1 step2 Prepare serial dilutions of this compound step1->step2 step3 Pre-incubate cells with This compound dilutions step2->step3 step4 Stimulate with an apelin agonist step3->step4 step5 Add detection reagents step4->step5 step6 Measure luminescence step5->step6 step7 Plot dose-response curve and determine IC50 step6->step7 end End step7->end

Caption: Workflow for a β-arrestin recruitment assay to assess this compound antagonism.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Flat dose-response curve (no inhibition) 1. Incorrect Reagent: Identity or purity of the compound is incorrect.[6] 2. Solubility Issues: this compound is not properly dissolved.[6][9] 3. Inactive Compound: Degradation due to improper storage.[6] 4. Cellular System: Cells do not express the apelin receptor (APJ) or the downstream pathway is unresponsive.[6] 5. Assay Conditions: Agonist concentration is too high.[6]1. Verify the compound's identity and purity. 2. Ensure proper dissolution in DMSO and that the final solvent concentration is not affecting the cells.[9] 3. Store this compound properly at +4°C for short term or -20°C for long term stock.[5][8] 4. Confirm APJ receptor expression and pathway functionality in your cell line. 5. Optimize the agonist concentration (e.g., use an EC80 concentration).[4]
Dose-response curve plateaus at <100% inhibition 1. Partial Antagonism: this compound may have some intrinsic activity at the receptor.[6] 2. Off-Target Effects: At high concentrations, this compound might interact with other cellular targets.[6]1. This may be a characteristic of the compound's pharmacology. 2. Investigate potential off-target effects using control cell lines lacking the primary target.[13]
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate.[6] 2. Pipetting Errors: Inaccurate liquid handling.[6] 3. Edge Effects: Evaporation from wells on the plate's perimeter.[6]1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or ensure proper humidification.
Inconsistent IC50 values between experiments 1. Compound Instability: this compound can degrade in aqueous solutions.[13] 2. Variations in Experimental Conditions: Differences in cell passage number, serum batch, reagent preparation, or incubation times.[6]1. Prepare fresh this compound dilutions for each experiment.[13] 2. Standardize all experimental parameters, including cell culture conditions and reagent preparation.
Precipitation of this compound in culture medium 1. Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.[9] 2. High DMSO Concentration: The final DMSO concentration is too high, causing the compound to precipitate.[9]1. Lower the final working concentration of this compound. Consider preparing an intermediate dilution in culture medium before adding it to the final plate.[9] 2. Ensure the final DMSO concentration is at or below 0.1%.[9]

Detailed Experimental Protocols

cAMP Inhibition Assay

This protocol measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ)

  • Cell culture medium

  • This compound

  • Apelin-13

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation: Culture CHO-APJ cells to ~80-90% confluency. Harvest and resuspend the cells in serum-free medium to a density of 2 x 10^5 cells/mL.[4]

  • Compound Preparation: Prepare a 2X stock solution of this compound in assay buffer and create a serial dilution series.[4]

  • Assay Procedure: a. Add 5 µL of the 2X this compound dilution series to the wells of a 384-well plate.[4] b. Add 5 µL of the CHO-APJ cell suspension to each well.[4] c. Incubate for 30 minutes at room temperature.[4] d. Add 10 µL of a 4X Apelin-13 solution (at its EC80 concentration) to each well.[4] e. Incubate for 30 minutes at room temperature.[4] f. Add the cAMP detection reagents according to the manufacturer's protocol.[4] g. Incubate for 1 hour at room temperature.[4]

  • Data Acquisition: Read the plate using a suitable plate reader.[4]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (Apelin-13 alone) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.

Materials:

  • U2OS cells stably co-expressing the human APJ receptor and a β-arrestin construct (e.g., PathHunter® β-Arrestin Assay)

  • Assay medium

  • This compound

  • Apelin-13

  • Detection reagents for the specific assay system

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation: Plate the engineered U2OS cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.[4]

  • Compound Preparation: Prepare a 5X stock solution of this compound in assay buffer and perform serial dilutions.[4]

  • Assay Procedure: a. Add 5 µL of the 5X this compound dilution series to the wells.[4] b. Incubate for 30 minutes at 37°C.[4] c. Add 5 µL of a 5X Apelin-13 solution (at its EC80 concentration) to the wells.[4] d. Incubate for 90 minutes at 37°C.[4] e. Add the detection reagents according to the manufacturer's instructions.[4] f. Incubate for 60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence signal using a plate reader.[3]

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Viability (MTT) Assay

This protocol is used to determine the effect of this compound on cell viability.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][10]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).[5]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.[5]

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[5]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[5]

References

ML221 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with ML221, a selective antagonist of the apelin receptor (APJ).

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from reagent stability to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.

Flowchart: Troubleshooting Inconsistent this compound Results

G cluster_0 Initial Observation cluster_1 Reagent & Compound Validation cluster_2 Experimental Protocol Review cluster_3 Assay-Specific Troubleshooting cluster_4 Resolution start Inconsistent Results with this compound check_compound Verify this compound Integrity (Purity, Storage, Solubility) start->check_compound check_compound->start If purity/storage issues check_reagents Check Assay Reagents (Buffers, Cells, Ligands) check_compound->check_reagents If compound is OK check_reagents->start If reagent issues review_protocol Review Protocol Parameters (Concentrations, Incubation Times) check_reagents->review_protocol If reagents are OK review_protocol->start If protocol deviates check_controls Analyze Control Data (Positive, Negative, Vehicle) review_protocol->check_controls If protocol is standard check_controls->start If controls fail camp_issues cAMP Assay Specifics (Cell Density, Agonist EC50) check_controls->camp_issues camp_issues->start If cAMP issues persist barrestin_issues β-arrestin Assay Specifics (Signal Window, Kinetics) camp_issues->barrestin_issues If applicable barrestin_issues->start end Consistent Results barrestin_issues->end

Caption: A stepwise guide to troubleshooting inconsistent experimental outcomes with this compound.

Frequently Asked Questions (FAQs)

My IC50 value for this compound is different from published values. What should I check?

Discrepancies in IC50 values are a common source of inconsistency. Here are several factors that can influence this parameter:

  • Assay Format: this compound exhibits different potencies in different assays. For instance, its IC50 is approximately 0.70 μM in a cAMP assay and 1.75 μM in a β-arrestin recruitment assay.[1][2] Ensure you are comparing your results to the appropriate assay type.

  • Cellular Background: The cell line used, its passage number, and the expression level of the apelin receptor can all impact the measured potency of this compound.

  • Agonist Concentration: The concentration of the apelin agonist used to stimulate the receptor will directly affect the IC50 of the antagonist. It is crucial to use a consistent agonist concentration, typically the EC80, for reliable results.

  • Reagent Quality: The purity and stability of this compound, as well as the quality of other reagents like the apelin peptide, can significantly alter results.

Quantitative Data Summary:

Assay TypeReported IC50 (μM)Key Experimental Parameters
cAMP Assay0.70Measures inhibition of apelin-induced decrease in cAMP.
β-arrestin Assay1.75Measures blockage of apelin-induced β-arrestin recruitment.

Data compiled from multiple sources.[1][2]

I am observing high variability between replicate wells. What are the potential causes?
  • Compound Solubility: this compound is a hydrophobic molecule. Poor solubility can lead to inconsistent concentrations in your assay wells. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous media.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques.

  • Cell Seeding Density: Uneven cell distribution in the assay plate can lead to variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Evaporation and temperature gradients at the edges of a microplate can affect cell health and assay performance. Avoid using the outermost wells or take precautions to mitigate these effects.

My positive and/or negative controls are not behaving as expected. What should I do?

Control failures are a critical indicator that the assay is not performing correctly.

  • Negative Control (Vehicle): If the vehicle control (e.g., DMSO) shows a significant effect, it may indicate solvent toxicity or contamination. Test different solvent concentrations to ensure they are not affecting the assay.

  • Positive Control (Apelin): If the apelin agonist does not produce a robust response, it could be due to degraded peptide, incorrect concentration, or issues with the cells' responsiveness. Verify the integrity and concentration of your apelin stock.

Experimental Protocols

To ensure consistency, it is crucial to follow standardized protocols. Below are methodologies for key experiments involving this compound.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to counteract the apelin-induced inhibition of cyclic AMP (cAMP) production.[3]

Methodology:

  • Cell Culture: Culture cells expressing the apelin receptor (APJ) in the appropriate medium.

  • Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a pre-determined time.

  • Agonist Stimulation: Add a fixed concentration of an apelin agonist (e.g., apelin-13 (B560349) at its EC80) to stimulate the receptor.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 value.

β-arrestin Recruitment Assay

This assay measures the ability of this compound to block the interaction of β-arrestin with the activated apelin receptor.[3]

Methodology:

  • Cell Line: Use a cell line engineered to express the apelin receptor and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation).

  • Compound Incubation: Treat the cells with varying concentrations of this compound.

  • Agonist Addition: Stimulate the cells with an apelin agonist.

  • Detection: After incubation, add the detection reagents and measure the signal (e.g., luminescence or fluorescence) which corresponds to β-arrestin recruitment.

  • Data Analysis: Calculate the IC50 of this compound from the dose-response curve.

Signaling Pathway

Understanding the mechanism of action of this compound is key to interpreting experimental results. This compound is a functional antagonist of the apelin receptor, which is a G protein-coupled receptor (GPCR).[3][4]

Diagram: Apelin Receptor Signaling and this compound Inhibition

G cluster_0 Apelin Receptor (APJ) Signaling cluster_1 Inhibition by this compound Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ Binds G_protein Gαi/Gq APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases downstream Downstream Signaling beta_arrestin->downstream This compound This compound This compound->APJ Blocks Binding

Caption: this compound competitively antagonizes the apelin receptor, inhibiting downstream signaling pathways.

References

ML221 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of ML221, a potent apelin receptor (APJ) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4] Its primary mechanism is to block the binding of the endogenous ligand, apelin, to the APJ receptor. This inhibition prevents the downstream signaling pathways initiated by apelin.[1][5]

Q2: Is this compound expected to be cytotoxic?

A2: The cytotoxic profile of this compound is highly dependent on the cell type.[5] While it has shown no significant toxicity toward human hepatocytes at concentrations greater than 50 μM, it can reduce cell proliferation in certain cancer cell lines at lower concentrations.[5][6][7] For instance, in cholangiocarcinoma cells, this compound decreased proliferation markers at concentrations between 7.5 µM and 15 µM.[5][8] Therefore, it is essential to determine the cytotoxic concentration for each specific cell line and experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[5] When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]

Q4: What signaling pathways are affected by this compound that could influence cell viability?

A4: By antagonizing the APJ receptor, this compound blocks the activation of pro-survival and proliferative signaling pathways. The primary cascades affected are the PI3K/Akt and ERK1/2 signaling pathways, which are downstream of APJ activation.[5][8][9] Inhibition of these pathways can lead to decreased cell proliferation and angiogenesis, and in some contexts, may induce apoptosis.[8][9][10]

Quantitative Data Summary: In Vitro Activity of this compound

The following table summarizes key quantitative data for this compound. It is crucial to distinguish between its potency as a functional antagonist in signaling assays and its effect on cell viability or proliferation, which is cell-line specific.

Assay TypeParameterValue (µM)Cell LineNotes
Functional Antagonism
cAMP AssayIC500.70CHO-K1Measures inhibition of apelin-mediated G-protein signaling.[2][6][7]
β-Arrestin RecruitmentIC501.75CHO-K1Measures inhibition of apelin-mediated β-arrestin signaling.[2][6][7]
Cell Proliferation / Viability
Proliferation Marker (PCNA, Ki-67)Effective Concentration7.5 - 15Mz-ChA-1 (Cholangiocarcinoma)Concentrations that significantly decreased expression of proliferation markers.[8]
Hepatocyte ViabilityNo-Observed-Adverse-Effect Level>50Human HepatocytesNo toxicity was observed at concentrations up to and above 50 µM.[6][7]
Granulosa Cell ViabilityNo-Observed-Adverse-Effect Levelup to 10Rat Ovarian Granulosa CellsNo significant cytotoxicity was reported at concentrations up to 10 µM.[5]

Visualizing this compound's Mechanism and Experimental Design

ML221_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ APJ Receptor Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits G_protein Gαi/o beta_arrestin β-Arrestin AC Adenylyl Cyclase cAMP ↓ cAMP PI3K PI3K/Akt Pathway ERK ERK1/2 Pathway Proliferation Cell Proliferation & Survival

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat controls Include vehicle (DMSO) and untreated controls treat->controls incubate2 Incubate for desired duration (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Troubleshooting Guide

Q5: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A5: This issue can arise from several factors. Consider the following troubleshooting steps:

  • Verify Dilutions: Double-check all calculations made during the serial dilution of your this compound stock solution. A simple calculation error can lead to much higher concentrations than intended.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the apelin/APJ pathway for survival.[5] Perform a broader dose-response experiment with smaller concentration increments to accurately determine the cytotoxic range.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding 0.1%.[5] Always run a "vehicle control" (media with the same amount of DMSO but no this compound) to assess the impact of the solvent alone.

  • Compound Stability: While less common for initial high toxicity, ensure the compound has been stored correctly and has not degraded.

Q6: My cytotoxicity assay results are not reproducible between experiments. What should I check?

A6: Lack of reproducibility often points to variability in experimental conditions.[11] Key areas to investigate include:

  • Cell Culture Consistency: Use cells within a consistent and limited passage number range, as high passage numbers can alter cell phenotype and drug sensitivity.[11] Always seed cells at the same density and ensure the confluency of the stock flask is similar for each experiment.[11]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[11]

  • Standardized Timeline: Standardize the timing of all steps, including cell seeding, treatment duration, and assay reagent incubation times.[11]

  • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to treatments.[11]

Q7: My MTT assay results show very low absorbance values or no color change. What is the problem?

A7: Low signal in an MTT assay suggests insufficient metabolic activity. This could be due to:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable formazan (B1609692) signal. Determine the optimal cell seeding density through a titration experiment.

  • Incorrect Incubation Time: The incubation period with the MTT reagent (typically 1-4 hours) may be too short for sufficient formazan formation in your specific cell line.[11]

  • Reagent Issues: Ensure the MTT solution is fresh and has been protected from light; it should be a clear yellow color.[11]

  • Incomplete Solubilization: After incubation, formazan crystals must be fully dissolved. Ensure you are using an appropriate solubilization solution (e.g., DMSO) and mix thoroughly until no purple crystals are visible.[11]

Troubleshooting_Flowchart start Unexpected Cytotoxicity Results q_reproducible Are results reproducible? start->q_reproducible check_sops Review SOPs: - Cell passage & density - Reagent prep - Timelines q_reproducible->check_sops No q_toxicity Is toxicity too high or too low? q_reproducible->q_toxicity Yes test_myco Test for Mycoplasma check_sops->test_myco high_tox High Toxicity Issues q_toxicity->high_tox Too High low_tox Low Signal / No Effect q_toxicity->low_tox Too Low check_conc Verify this compound concentration & dilution calculations high_tox->check_conc check_dmso Check vehicle control for solvent toxicity check_conc->check_dmso check_cells Verify cell density & health low_tox->check_cells check_assay Check assay reagent quality & incubation times check_cells->check_assay

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Wells with cells containing only fresh medium.

    • Vehicle Control: Wells with cells containing medium with the highest concentration of DMSO used in the treatment wells.

    • Media Blank: Wells containing only medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (including controls).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. Visually confirm the formation of crystals under a microscope.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percent viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

References

How to minimize ML221 off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help researchers minimize and troubleshoot off-target binding of ML221, a selective antagonist for the apelin receptor (APJ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, small-molecule functional antagonist of the apelin receptor (APJ), also known as AGTRL1.[1][2][3] It functions by inhibiting the downstream signaling pathways initiated by the binding of the endogenous ligand, apelin, to the APJ receptor.[1] Specifically, it blocks both the G-protein dependent pathway, which modulates cAMP levels, and the β-arrestin-mediated pathway.[1][2]

Q2: What are the known off-targets for this compound?

This compound is highly selective for the apelin receptor over the closely related angiotensin II type 1 (AT1) receptor, with a selectivity of over 37-fold.[4][5][6] However, in broader screening panels against other G-protein coupled receptors (GPCRs), it has shown some limited cross-reactivity. At a concentration of 10 µM, it exhibited less than 50% inhibition at the κ-opioid receptor and less than 70% inhibition at the benzodiazepine (B76468) receptor.[5][7][8]

Q3: What are the common causes of non-specific binding in biochemical or cellular assays?

Non-specific binding can arise from several factors, including:

  • Charge-based interactions: Molecules can stick to surfaces or other proteins due to electrostatic attraction.[9][10]

  • Hydrophobic interactions: Non-polar regions of a molecule can interact with hydrophobic surfaces or other molecules.[9]

  • Compound instability: this compound has been noted to have poor stability in plasma and liver microsomes, which can lead to the formation of metabolites that may have their own off-target activities.[4][11][12]

Q4: How can I minimize non-specific binding in my in vitro assay buffer?

Several strategies can be employed to reduce non-specific binding in your experimental buffer system:

  • Increase Salt Concentration: Adding salts like NaCl can shield charged interactions, reducing electrostatic binding.[9][10]

  • Add a Blocking Protein: Including a generic protein like Bovine Serum Albumin (BSA) in your buffer can occupy non-specific binding sites on surfaces and other proteins.[9][13]

  • Use a Non-ionic Surfactant: Low concentrations of a mild detergent such as Tween 20 can disrupt non-specific hydrophobic interactions.[9]

  • Adjust Buffer pH: Modifying the pH can alter the charge of your analyte or interacting surfaces, which can help minimize unwanted binding.[9][10]

Q5: My results with this compound are inconsistent. Could this be related to compound stability?

Yes, inconsistency can be a result of this compound's poor stability. The compound is rapidly metabolized in plasma and has low stability in liver homogenates.[4][12] In aqueous buffers, the ester bond of this compound can be hydrolyzed.[7] For experiments requiring longer incubation times, it is crucial to assess the stability of this compound under your specific assay conditions. Consider minimizing incubation times or using freshly prepared solutions.

Quantitative Data Summary: this compound Selectivity Profile

The following table summarizes the key inhibitory concentrations (IC50) of this compound, providing a quantitative look at its on-target potency and selectivity.

Target ReceptorAssay TypeParameterValue (µM)Selectivity (vs. APJ)
Apelin Receptor (APJ) cAMP AssayIC500.70-
Apelin Receptor (APJ) β-arrestin AssayIC501.75-
Angiotensin II Type 1 (AT1)β-arrestin AssayIC50>79>37-fold
κ-Opioid ReceptorRadioligand Binding% Inhibition @ 10µM<50%Not Applicable
Benzodiazepine ReceptorRadioligand Binding% Inhibition @ 10µM<70%Not Applicable

Data compiled from multiple sources.[4][5][6][8]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

If you observe a biological effect after treating with this compound, it is critical to confirm that this effect is mediated by the apelin receptor. The following workflow provides a systematic approach to validate the on-target action of this compound.

D_graph cluster_0 Troubleshooting Workflow start Observed Biological Effect with this compound step1 Step 1: Confirm Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) start->step1 result1 Target Engagement Confirmed? step1->result1 step2 Step 2: Use Genetic Controls (APJ Knockout/Knockdown Cells) result2 Effect Abolished in KO/KD Cells? step2->result2 step3 Step 3: Use Chemical Controls (Structurally Similar Inactive Analog) result3 Effect Absent with Inactive Analog? step3->result3 result1->step2  Yes conclusion_off Conclusion: Effect is likely OFF-TARGET or due to non-specific properties of the chemical scaffold. result1->conclusion_off No result2->step3  Yes result2->conclusion_off No conclusion_on Conclusion: Effect is ON-TARGET result3->conclusion_on  Yes result3->conclusion_off No

Caption: A logical workflow for validating the on-target effects of this compound.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to directly confirm that this compound binds to the APJ receptor within a cellular environment.[14] The principle is that ligand binding increases the thermal stability of the target protein.

  • Cell Preparation: Culture cells expressing the APJ receptor (either endogenously or through transfection) to near-confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat one aliquot of cells with this compound (e.g., at 10-20 µM) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of soluble APJ receptor remaining at each temperature point using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble APJ receptor against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

2. Functional Readout in APJ-Null vs. Wild-Type Cells

This is a definitive method to prove that an observed effect of this compound is dependent on its intended target.[11][14]

  • Cell Lines: Obtain or generate a cell line where the APJ receptor gene (AGTRL1) has been knocked out (e.g., using CRISPR/Cas9) or its expression is stably knocked down (e.g., using shRNA). Use the corresponding wild-type parental cell line as the positive control.

  • Assay Performance: Plate both the wild-type and the APJ-null/knockdown cells under identical conditions.

  • Treatment: Treat both cell lines with a dose-response range of this compound. Also include a positive control (e.g., apelin treatment in wild-type cells) and a vehicle control.

  • Functional Measurement: Measure the biological endpoint of interest (e.g., cell proliferation, migration, or a specific signaling event) after an appropriate incubation period.

  • Data Analysis: Compare the dose-response curves for this compound in the wild-type versus the APJ-null/knockdown cells. If the effect of this compound is significantly reduced or completely absent in the cells lacking the APJ receptor, it provides strong evidence for on-target activity.

Signaling Pathway Visualization

The diagram below illustrates the primary signaling pathways of the apelin receptor (APJ) and how this compound acts as an antagonist, while also noting potential off-target interactions.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai GRK GRK APJ->GRK KOR κ-Opioid Receptor (Potential Off-Target) KOR_signal Downstream Signaling KOR->KOR_signal AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP Levels AC->cAMP barrestin β-Arrestin Recruitment GRK->barrestin Apelin Apelin Apelin->APJ Binds & Activates This compound This compound This compound->APJ Antagonist Action This compound->KOR Weak Binding

Caption: this compound on-target antagonism and potential off-target interaction.

References

Validation & Comparative

Validating ML221's On-Target Effects on the APJ Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a pharmacological tool is paramount. This guide provides an objective comparison of methods to validate the activity of ML221, the first-in-class small molecule antagonist for the Apelin Receptor (APJ). We present supporting experimental data, detailed protocols for key assays, and comparisons with alternative antagonists to ensure robust and reliable research outcomes.

This compound is a potent and selective functional antagonist of the APJ receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including cardiovascular homeostasis and angiogenesis.[1][2][3] It functions by inhibiting the downstream signaling cascades initiated by the endogenous ligand, apelin, rather than by directly competing for the ligand-binding site.[4]

Quantitative Performance of this compound

The inhibitory activity of this compound is primarily characterized through cell-based functional assays that measure the downstream consequences of APJ receptor activation. Its potency and selectivity are summarized below.

Table 1: In Vitro Functional Activity of this compound

Assay Type Target Receptor Parameter Value (IC50) Reference
cAMP Inhibition Assay Apelin Receptor (APJ) IC50 0.70 µM [1][5][6]

| β-Arrestin Recruitment Assay | Apelin Receptor (APJ) | IC50 | 1.75 µM |[1][5][6] |

IC50 (Half maximal inhibitory concentration) represents the concentration of a drug required for 50% inhibition in vitro.

Table 2: Selectivity Profile of this compound

Target Assay Type Potency (IC50) Fold Selectivity (vs. APJ) Reference
Apelin Receptor (APJ) β-Arrestin Recruitment 1.75 µM - [1][5]
Angiotensin II Type 1 (AT1) Receptor β-Arrestin Recruitment >79 µM >37-fold [1][3][5]
κ-Opioid Receptor Binding Inhibition <50% Inhibition at 10 µM - [1]

| Benzodiazepine Receptor | Binding Inhibition | <70% Inhibition at 10 µM | - |[1] |

Comparison with Alternative APJ Receptor Antagonists

While this compound is a foundational tool, several alternatives, including peptide-based antagonists and next-generation small molecules with improved metabolic stability, have been developed.

Table 3: Comparison of APJ Receptor Antagonists

Antagonist Type Potency Key Features Reference
This compound Non-peptide small molecule IC50: 0.70 µM (cAMP), 1.75 µM (β-arrestin) First-in-class functional antagonist; >37-fold selectivity over AT1 receptor; poor plasma and microsomal stability. [1][2][5][7]
MM54 Peptide Ki: 82 nM (Binding), KD: 1.32 µM (cAMP) High binding affinity; potential limitations in cell permeability and oral bioavailability typical of peptides. [8]
(Ala13)-Apelin-13 Peptide Not specified Peptide antagonist created by mutating Apelin-13; used in animal models. [9][10]

| Compound 21 | Non-peptide small molecule (this compound analog) | IC50: 3.1 µM (β-arrestin) | Significantly enhanced plasma and liver microsomal stability compared to this compound; retains strong β-arrestin inhibition. |[7][11] |

Signaling Pathways and Experimental Visualization

Understanding the underlying signaling pathways and experimental logic is crucial for designing and interpreting validation studies.

cluster_membrane Plasma Membrane APJ APJ Receptor G_protein Gαi / Gαq APJ->G_protein Activation beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Apelin Apelin (Agonist) Apelin->APJ Binds This compound This compound (Antagonist) This compound->APJ Inhibits Downstream Downstream Signaling cAMP->Downstream beta_arrestin->Downstream

Caption: APJ receptor signaling and inhibition by this compound.

cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis seed Seed APJ-expressing cells in 384-well plate incubate_cells Incubate overnight seed->incubate_cells pretreat Pre-treat cells with varying [this compound] incubate_cells->pretreat Start Experiment stimulate Stimulate with Apelin-13 (EC80 concentration) pretreat->stimulate add_reagents Add detection reagents stimulate->add_reagents Incubate measure Measure chemiluminescent signal (Luminometer) add_reagents->measure analyze Plot dose-response curve & Calculate IC50 measure->analyze Generate Data

Caption: Experimental workflow for a β-arrestin recruitment assay.

Start Observed Cellular Effect with this compound Treatment Question Is the effect due to APJ receptor inhibition? Start->Question Control1 Control 1: Inactive Analog Shows No Effect? Question->Control1 Test Control2 Control 2: APJ Knockout/Null Cells Show No Effect? Question->Control2 Test Control3 Control 3: CETSA confirms This compound binds to APJ? Question->Control3 Test OnTarget Conclusion: On-Target Effect OffTarget Conclusion: Off-Target or Non-Specific Effect Control1->OnTarget Yes Control1->OffTarget No Control2->OnTarget Yes Control2->OffTarget No Control3->OnTarget Yes Control3->OffTarget No

Caption: Logic diagram for validating on-target effects.

Key Experimental Protocols

Reproducible data relies on meticulous protocols. The following are methodologies for the key in vitro assays used to characterize this compound's antagonism of the APJ receptor.

cAMP Inhibition Assay

This assay measures the ability of this compound to counteract the apelin-induced, Gαi-mediated inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Culture: Use Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.[8][12] Culture in a suitable medium (e.g., F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay Preparation: Harvest and seed cells into 384-well assay plates and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Prepare a dose-response curve of this compound in an appropriate assay buffer (e.g., HBSS with HEPES and 0.1% BSA).

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.[4][12]

  • Agonist Stimulation: Add Apelin-13 to the wells at a final concentration that elicits a robust response (e.g., EC80, approximately 10 nM) in the presence of a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.[4][8][12]

  • cAMP Measurement: Incubate for 30-60 minutes.[4] Stop the reaction and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF-based or LANCE Ultra cAMP kits).

  • Data Analysis: Determine the IC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation. The curve will show this compound reversing the apelin-induced decrease in cAMP.[4][12]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a critical event in GPCR signaling and desensitization that is independent of G-protein coupling.

  • Cell Line: Utilize a specialized cell line, such as U2OS or CHO-K1, that co-expresses the APJ receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[2][4][13]

  • Assay Preparation: Seed the cells into 384-well white, solid-bottom assay plates and incubate overnight.[4]

  • Compound Treatment:

    • Serially dilute this compound to create a dose-response range.

    • Pre-treat the cells with this compound for 30-60 minutes at 37°C.[4]

  • Agonist Stimulation: Add Apelin-13 (at its EC80 concentration) to stimulate the recruitment of β-arrestin to the APJ receptor.[4]

  • Signal Detection: Incubate for 60-90 minutes. Add the detection reagents provided with the assay kit. The proximity of the two enzyme fragments on β-arrestin and the APJ receptor generates a chemiluminescent signal.[12][13] Measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve, where increasing concentrations of this compound inhibit the apelin-induced luminescent signal.[4]

References

ML221: A Comparative Selectivity Profile Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of ML221, a known antagonist of the Apelin receptor (APJ), against a panel of other G-protein coupled receptors (GPCRs). The data presented is compiled from publicly available research to facilitate an objective comparison of this compound's performance and to provide supporting experimental context.

Quantitative Selectivity Profile

This compound is a potent antagonist of the Apelin receptor (APJ). Its inhibitory activity has been quantified in cell-based functional assays, revealing its effects on both G-protein and β-arrestin signaling pathways.[1] The selectivity of this compound has been assessed against the structurally related Angiotensin II type 1 (AT1) receptor and a broader panel of GPCRs.

Below is a summary of the quantitative data available for this compound's activity and selectivity.

Table 1: Potency of this compound at the Apelin (APJ) Receptor

Assay TypeParameterValue (µM)
cAMP AssayIC500.70
β-arrestin AssayIC501.75

Table 2: Selectivity of this compound against Angiotensin II Type 1 (AT1) Receptor

ReceptorParameterValue (µM)Fold Selectivity (AT1/APJ)
Angiotensin II Type 1 (AT1)IC50>79>37

Table 3: Selectivity Profile of this compound against a Broader GPCR Panel

To assess its broader selectivity, this compound was screened at a concentration of 10 µM against a panel of 29 other GPCRs through the Psychoactive Drug Screening Program (PDSP).[1][2] The compound exhibited a relatively clean binding profile, with notable inhibitory activity observed only at the kappa opioid and benzodiazepine (B76468) receptors.[3]

Receptor% Inhibition at 10 µM
Kappa Opioid Receptor<50
Benzodiazepine Receptor<70
Other 27 GPCRs*No significant binding

*The complete list of the 29 GPCRs tested in the panel was not specified in the available public-domain literature.

Signaling Pathways

To understand the functional implications of this compound's binding profile, it is crucial to consider the signaling pathways of its primary target and notable off-targets.

Apelin Receptor (APJ) Signaling

The Apelin receptor (APJ) is a class A GPCR that primarily couples to the inhibitory G-protein, Gαi.[1] Activation of APJ by its endogenous ligand, apelin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, APJ activation can trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling cascades. This compound acts as a functional antagonist, blocking both of these signaling arms.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits AC Adenylyl Cyclase Gai->AC Inhibits Downstream_G Downstream G-protein Signaling Gai->Downstream_G cAMP cAMP AC->cAMP Produces Downstream_beta Downstream β-arrestin Signaling beta_arrestin->Downstream_beta cluster_membrane Cell Membrane KOR Kappa Opioid Receptor Gai Gαi KOR->Gai Activates Agonist Agonist Agonist->KOR Activates This compound This compound (off-target) This compound->KOR Inhibits (<50% at 10µM) AC Adenylyl Cyclase Gai->AC Inhibits Ion_Channels Ion Channels Gai->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Neuronal_Activity Neuronal Activity Ion_Channels->Neuronal_Activity Hyperpolarization cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Benzodiazepine Site) Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Potentiates GABA effect This compound This compound (off-target) This compound->GABA_A Inhibits (<70% at 10µM) Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization A Seed cells expressing APJ and β-arrestin fusion proteins B Add this compound (antagonist) A->B C Add Apelin-13 (agonist) B->C D Incubate C->D E Measure β-arrestin recruitment (e.g., luminescence) D->E F Analyze data and determine IC50 E->F A Seed APJ-expressing cells B Pre-incubate with this compound A->B C Stimulate with Apelin-13, Forskolin, and PDE inhibitor B->C D Incubate C->D E Lyse cells and measure intracellular cAMP D->E F Analyze data and determine IC50 E->F

References

A Comparative Guide to ML221 and F13A for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of the apelin/APJ system in various physiological and pathological processes, the choice of a suitable antagonist is critical. This guide provides a detailed comparison of two commonly used apelin receptor (APJ) antagonists, the small molecule ML221 and the peptide-based F13A, to aid in the selection of the appropriate tool for in vivo studies.

Overview and Mechanism of Action

This compound is a potent, selective, and non-peptide functional antagonist of the apelin receptor (APJ).[1][2] Discovered through high-throughput screening, it functions by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, apelin.[1][2] this compound has been shown to inhibit both G protein-dependent pathways, such as the decrease in cyclic adenosine (B11128) monophosphate (cAMP), and β-arrestin-mediated signaling.[1][2] Its small-molecule nature offers potential advantages in terms of cell permeability and oral bioavailability, although its pharmacokinetic profile presents limitations for chronic in vivo studies.[3][4]

F13A is a peptide antagonist of the apelin receptor, derived from the endogenous agonist apelin-13 (B560349) by substituting the C-terminal phenylalanine with an alanine.[5][6] This modification results in a loss of agonist function and confers the ability to competitively block the binding of apelin to its receptor, thereby inhibiting its physiological effects.[5][6] As a peptide, F13A's utility is primarily in in vivo studies where direct administration, such as intravenous or intravitreal injection, is feasible.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and F13A from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature.

Table 1: In Vitro Antagonist Potency of this compound

Assay TypeTargetPotency (IC₅₀)Cell Line
cAMP InhibitionHuman APJ0.70 µMCHO-K1
β-arrestin RecruitmentHuman APJ1.75 µMCHO-K1

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelAdministration RouteDoseTherapeutic Effect
Oxygen-Induced Retinopathy (Mouse)IntraperitonealNot specifiedInhibits pathological angiogenesis
Chronic Constriction Injury (Rat)IntraspinalNot specifiedAlleviates mechanical allodynia and heat hyperalgesia
Adult MiceNot specified150 µg/kgIncreased sperm concentration and testosterone (B1683101) levels

Data sourced from Selleck Chemicals and PubMed.[8][9]

Table 3: In Vivo Efficacy and Dosing of F13A

Animal ModelAdministration RouteDoseTherapeutic Effect
Spontaneously Hypertensive RatsIntravenous30 µg/kgBlocks apelin-13-induced hypotension
Choroidal Neovascularization (Rat)Intravitreal10 µg44% reduction in lesion size
Diabetic RatsNot specifiedNot specifiedReduced retinal gliosis and suppressed GFAP and VEGF expression
Cirrhosis (Rat)Not specifiedNot specifiedAlleviated hepatic fibrosis and vessel density

Data sourced from Endocrinology, IOVS, and other research articles.[6][10][11][12]

Signaling Pathways and Inhibition

The apelin receptor, a G protein-coupled receptor (GPCR), mediates its effects through two primary signaling pathways upon activation by apelin. This compound and F13A, by blocking apelin binding, inhibit these downstream cascades.

cluster_0 Apelin Receptor Signaling cluster_1 Inhibition Apelin Apelin APJ Receptor APJ Receptor Apelin->APJ Receptor Binds and Activates G_protein Gαi/q Activation APJ Receptor->G_protein beta_arrestin β-arrestin Recruitment APJ Receptor->beta_arrestin Downstream_G Downstream Effects (e.g., ↓cAMP) G_protein->Downstream_G Downstream_beta Downstream Effects (e.g., Receptor Internalization) beta_arrestin->Downstream_beta ML221_F13A This compound / F13A APJ_Receptor_Inhibited APJ Receptor ML221_F13A->APJ_Receptor_Inhibited Binds and Inhibits Blocked_Signal Signaling Blocked APJ_Receptor_Inhibited->Blocked_Signal

Caption: Apelin/APJ signaling and its inhibition by this compound and F13A.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative experimental protocols for in vivo studies using this compound and F13A.

In Vivo Administration of this compound (General Protocol)
  • Preparation of this compound Solution: For in vivo administration, this compound can be dissolved in a vehicle suitable for the chosen route. A common formulation involves dissolving this compound in 10% DMSO and 90% Corn Oil to a final concentration that allows for the desired dosage based on the animal's weight.[7]

  • Animal Model: The choice of animal model will depend on the research question. This compound has been used in models of pathological angiogenesis and neuropathic pain.[8]

  • Administration: The route of administration can be intraperitoneal or intraspinal, among others, depending on the target tissue and experimental design.[8]

  • Dosage: The optimal dose of this compound should be determined empirically for each animal model and desired effect.

  • Outcome Measures: Assess the effects of this compound by monitoring relevant physiological or behavioral endpoints at predetermined time points after administration.

In Vivo Antagonism of Apelin-Induced Hypotension with F13A in Spontaneously Hypertensive Rats
  • Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

  • Anesthesia and Cannulation: Rats are anesthetized, and the femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Drug Preparation: Apelin-13 and F13A are dissolved in saline.

  • Administration: A bolus of apelin-13 (e.g., 15 µg/kg) is administered intravenously to induce hypotension. For antagonism studies, F13A (e.g., 30 µg/kg) is co-administered with apelin-13.[5][6]

  • Data Acquisition: Arterial blood pressure is continuously monitored and recorded to assess the antagonistic effect of F13A on the hypotensive response to apelin-13.[5][6]

cluster_0 In Vivo Experiment Workflow Animal_Model Select Animal Model Drug_Prep Prepare Antagonist (this compound or F13A) Animal_Model->Drug_Prep Administration Administer Antagonist Drug_Prep->Administration Outcome_Assessment Assess Physiological/ Behavioral Outcomes Administration->Outcome_Assessment Data_Analysis Analyze and Interpret Data Outcome_Assessment->Data_Analysis

Caption: A generalized workflow for in vivo studies with this compound or F13A.

Comparative Summary and Recommendations

FeatureThis compoundF13A
Type Small MoleculePeptide
Mechanism Functional AntagonistCompetitive Antagonist
Selectivity >37-fold selective for APJ over AT1 receptorSpecific for apelin receptor
In Vivo Half-life Poor (rapidly metabolized)Likely short (typical for peptides)
Administration Potential for oral bioavailability (though limited by stability); IP, intraspinalIntravenous, intravitreal, etc.
Key Advantage Cell-permeable, potential for broader administration routesHigh specificity and potency in blocking apelin binding
Key Limitation Poor pharmacokinetic profile limits chronic in vivo useLimited to parenteral administration, potential for immunogenicity

Recommendations for Researchers:

  • For acute in vivo studies where systemic administration is desired and the short-term blockade of apelin signaling is the primary goal, This compound can be a valuable tool, provided its rapid metabolism is taken into account in the experimental design.

  • For in vivo studies requiring high specificity and direct application to a target tissue (e.g., intraocular or intravenous administration for immediate effects), F13A is a well-validated option. Its peptide nature ensures high target engagement with minimal off-target effects.

  • For chronic in vivo studies, neither this compound in its current form nor F13A are ideal due to poor metabolic stability and the need for repeated parenteral administration, respectively. Researchers should consider these limitations when planning long-term experiments.

References

A Guide to Inactive Analogs of ML221 for Robust Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of the apelin/APJ signaling pathway, the small molecule ML221 has emerged as a critical tool for researchers. As a selective antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR), this compound allows for the detailed investigation of the physiological and pathological roles of this system. However, to ensure the specificity of experimental findings and to distinguish on-target effects from off-target or compound-scaffold-related artifacts, the use of a structurally similar but biologically inactive analog as a negative control is paramount.

This guide provides a comprehensive comparison of this compound with its most suitable inactive analog for negative control experiments, supported by experimental data and detailed protocols.

The Importance of a Negative Control in this compound-Based Studies

A negative control is an essential component of rigorous scientific inquiry. In the context of small molecule probes like this compound, an ideal negative control is a compound that is structurally closely related to the active molecule but is devoid of biological activity at the target of interest. The use of such a control helps to:

  • Confirm On-Target Effects: By demonstrating that a biological effect is observed with this compound but not with the inactive analog, researchers can be more confident that the effect is mediated through the intended target (the APJ receptor).

  • Identify Off-Target Effects: If both this compound and the inactive analog produce a similar biological response, it suggests that the effect may be due to an off-target interaction or a general property of the chemical scaffold.

  • Control for Vehicle and Solubility Effects: Using a structurally similar molecule helps to control for any non-specific effects related to the compound's physicochemical properties, such as solubility and formulation.

Identifying an Inactive Analog of this compound: A Structure-Activity Relationship (SAR) Approach

The discovery and characterization of this compound involved extensive structure-activity relationship (SAR) studies to identify the chemical moieties essential for its antagonist activity. These studies revealed that the ester linkage in this compound is critical for its ability to bind to and antagonize the apelin receptor.[1]

The hydrolysis of this ester bond, which can occur metabolically, results in the formation of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one . This "hydrolyzed this compound" is a truncated analog that lacks the 4-nitrobenzoate (B1230335) group. Crucially, early evaluations during the development of this compound demonstrated that this hydrolyzed product is inactive as an apelin receptor antagonist.[1] This makes it an excellent and readily justifiable negative control for experiments utilizing this compound.

Comparative Performance: this compound vs. Hydrolyzed this compound

The following table summarizes the key differences in the biological activity of this compound and its proposed inactive analog, hydrolyzed this compound.

FeatureThis compoundHydrolyzed this compound (Inactive Analog)Reference
Target Apelin Receptor (APJ)Apelin Receptor (APJ)[1]
Mechanism of Action Functional AntagonistInactive[1]
cAMP Assay (IC50) ~0.70 µMNo significant activity[2]
β-arrestin Assay (IC50) ~1.75 µMNo significant activity[2]
Selectivity >37-fold selective over the angiotensin II type 1 (AT1) receptorNot applicable due to lack of primary target activity[2]
Primary Use To probe the function of the apelin/APJ signaling pathway by blocking the receptor.As a negative control to validate the specificity of this compound's effects.

Experimental Protocols

To effectively utilize hydrolyzed this compound as a negative control, it should be included in parallel with this compound in all relevant functional assays. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the apelin-induced decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of APJ receptor activation through Gαi coupling.

Protocol:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human apelin receptor in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the inactive analog (hydrolyzed this compound) in a suitable assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • Pre-treat the cells with the serial dilutions of this compound, the inactive analog, or vehicle for 15-30 minutes.

    • Stimulate the cells with a known concentration of an apelin agonist (e.g., apelin-13) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compounds. This compound should exhibit a dose-dependent inhibition of the apelin-induced decrease in cAMP, while the inactive analog should show no significant effect at comparable concentrations.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor, a key event in G protein-independent signaling and receptor desensitization.

Protocol:

  • Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays that co-expresses the APJ receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter or Promega Tango).

  • Compound Treatment: Plate the cells in a 96-well or 384-well plate. Pre-incubate the cells with a range of concentrations of this compound, the inactive analog, and a vehicle control.

  • Agonist Stimulation: Stimulate the cells with an APJ receptor agonist (e.g., apelin-13).

  • Signal Detection: After incubation (typically 60-90 minutes), add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated APJ receptor will generate a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Plot the signal intensity against the log concentration of the compounds. This compound should demonstrate a dose-dependent inhibition of the apelin-induced β-arrestin recruitment, whereas the inactive analog should have no significant effect.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the concepts discussed, the following diagrams illustrate the apelin receptor signaling pathway and a general experimental workflow for using a negative control.

APJ_Signaling_Pathway Apelin Receptor (APJ) Signaling Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin Apelin Apelin->APJ Activates This compound This compound This compound->APJ Inhibits Inactive_Analog Inactive Analog (Hydrolyzed this compound) Inactive_Analog->APJ No Effect AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Signaling Downstream Signaling (e.g., ERK activation) beta_arrestin->Signaling Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Apelin Receptor Signaling and Points of Intervention.

Experimental_Workflow Experimental Workflow with Negative Control cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_results Expected Results Cells Cells Expressing APJ Receptor Vehicle Vehicle Control (e.g., DMSO) Cells->Vehicle Treat Cells Active This compound (Active Compound) Cells->Active Treat Cells Inactive Inactive Analog (Negative Control) Cells->Inactive Treat Cells Assay cAMP Measurement or β-Arrestin Recruitment Vehicle->Assay Perform Assay Active->Assay Perform Assay Inactive->Assay Perform Assay Result_Vehicle Baseline Activity Assay->Result_Vehicle Analyze Data Result_Active Inhibition of Signal Assay->Result_Active Analyze Data Result_Inactive No Inhibition of Signal Assay->Result_Inactive Analyze Data

Caption: Workflow for Validating this compound's Specificity.

Conclusion

The use of a well-justified negative control is indispensable for the credible interpretation of data generated with small molecule probes. Based on structure-activity relationship studies, the hydrolyzed product of this compound, 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one , represents the most appropriate inactive analog for negative control experiments. By incorporating this inactive analog into experimental designs, researchers can confidently attribute the observed biological effects of this compound to its specific antagonism of the apelin receptor, thereby enhancing the validity and impact of their findings in the field of apelin/APJ signaling.

References

Validating ML221's Specificity: A Comparative Guide Using APJ Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological tool is paramount. This guide provides a framework for validating the effects of ML221, a small molecule antagonist of the Apelin Receptor (APJ), utilizing APJ knockout cells. By comparing the cellular responses to this compound in the presence and absence of its intended target, researchers can definitively attribute its biological effects.

This compound is a potent and selective antagonist of the APJ receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular regulation and angiogenesis.[1][2] While this compound has demonstrated efficacy in blocking apelin-induced signaling, robust validation of its specificity is crucial for interpreting experimental results accurately. The gold-standard for such validation is the use of a target-knockout cell line.

Principle of APJ Knockout Cell Validation

The core principle of using APJ knockout (KO) cells is straightforward: if this compound's effects are mediated through the APJ receptor, then these effects should be absent in cells lacking this receptor. Conversely, any effects observed in both wild-type (WT) and APJ KO cells may be attributable to off-target interactions.

dot

cluster_wt Wild-Type (WT) Cells cluster_ko APJ Knockout (KO) Cells wt_apj APJ Receptor wt_effect Biological Effect (e.g., Inhibition of Signaling) wt_apj->wt_effect Signal Transduction wt_this compound This compound wt_this compound->wt_apj Binds and antagonizes ko_this compound This compound ko_no_effect No Biological Effect ko_this compound->ko_no_effect No target to bind

Figure 1. Logical workflow for validating this compound effects using APJ knockout cells.

Comparative Performance: this compound vs. Alternatives

While direct comparative studies of this compound and other antagonists in APJ knockout models are not extensively available in the current literature, the following table summarizes the in vitro potency of this compound and other known APJ receptor modulators.

CompoundTypeTargetAssayPotency (IC50/Ki)
This compound Small Molecule AntagonistHuman APJcAMP Assay0.70 µM[3]
Human APJβ-arrestin Assay1.75 µM[3]
MM54 Peptide AntagonistHuman APJRadioligand BindingKi: 82 nM
ALX40-4C Small Molecule AntagonistHuman APJNot specifiedNot specified
Apelin-13 (B560349) Endogenous Peptide AgonistHuman APJcAMP AssayEC50: ~0.3-1 nM

Experimental Protocols

To validate the on-target effects of this compound, a series of experiments comparing its activity in wild-type and APJ knockout cells are recommended.

Cell Culture
  • Wild-Type (WT) Cells: A cell line endogenously expressing the APJ receptor (e.g., HEK293, CHO-K1, or specific endothelial cell lines).

  • APJ Knockout (KO) Cells: The same cell line in which the APJ receptor gene has been genetically deleted using CRISPR/Cas9 or other gene-editing technologies.

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the apelin-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of APJ activation.

  • Cell Seeding: Plate both WT and APJ KO cells in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with a dose-response range of this compound.

  • Agonist Stimulation: Add a fixed concentration of apelin-13 (e.g., EC80) to stimulate the receptor.

  • cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).

  • Expected Outcome: this compound should inhibit apelin-induced cAMP reduction in WT cells in a dose-dependent manner. This effect should be absent in APJ KO cells.

β-Arrestin Recruitment Assay

This assay quantifies the ability of this compound to block the apelin-induced recruitment of β-arrestin to the APJ receptor.

  • Cell Line: Utilize a cell line engineered to report on β-arrestin recruitment to the APJ receptor (e.g., PathHunter® β-arrestin assay). Create a corresponding APJ knockout version of this cell line.

  • Compound Treatment: Pre-treat both WT and APJ KO reporter cells with varying concentrations of this compound.

  • Agonist Stimulation: Add apelin-13 to induce β-arrestin recruitment.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence).

  • Expected Outcome: this compound should block apelin-induced β-arrestin recruitment in the WT reporter cells, but not in the APJ KO reporter cells.

dot

cluster_workflow Experimental Workflow start Start culture Culture WT and APJ KO Cells start->culture plate Plate Cells culture->plate treat Treat with this compound (Dose-Response) plate->treat stimulate Stimulate with Apelin-13 treat->stimulate measure Measure Downstream Signaling (cAMP or β-arrestin) stimulate->measure analyze Analyze Data (Compare WT vs. KO) measure->analyze end End analyze->end

Figure 2. A generalized experimental workflow for validating this compound's effects.

Visualizing the Signaling Pathway

The following diagram illustrates the apelin-APJ signaling cascade and the point of inhibition by this compound. In APJ knockout cells, this pathway is non-functional.

dot

cluster_pathway Apelin-APJ Signaling Pathway Apelin Apelin APJ APJ Receptor Apelin->APJ Activates G_protein Gαi/β-arrestin APJ->G_protein Activates This compound This compound This compound->APJ Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits beta_arrestin_signal β-arrestin Signaling G_protein->beta_arrestin_signal cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response beta_arrestin_signal->Cellular_Response

Figure 3. The apelin-APJ signaling pathway and the inhibitory action of this compound.

Conclusion

The use of APJ knockout cells provides an unequivocal method for validating the on-target effects of this compound. By demonstrating a lack of activity in cells devoid of the APJ receptor, researchers can confidently attribute the observed biological effects of this compound to its intended mechanism of action. This rigorous validation is a critical step in the utilization of this compound as a reliable pharmacological tool for probing the physiological and pathological roles of the apelin/APJ system. While direct experimental data comparing this compound in wild-type versus APJ knockout cells is not yet widely published, the experimental frameworks outlined in this guide provide a clear path for researchers to perform this essential validation.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for ML221 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of ML221, a potent and selective antagonist of the Apelin Receptor (APJ). The Apelin Receptor is a G protein-coupled receptor (GPCR) implicated in various physiological processes, making it a key target in drug discovery.[1] Verifying that a compound like this compound directly binds to its intended target within a cellular environment is a critical step in its development as a research tool and potential therapeutic.

Introduction to this compound and Target Engagement

This compound was identified through high-throughput screening as a functional antagonist of the Apelin Receptor.[2] It has been shown to inhibit both the Gαi-mediated signaling pathway, which leads to a decrease in cyclic AMP (cAMP), and the β-arrestin recruitment pathway.[2][3] While functional assays demonstrate the downstream effects of this compound, biophysical methods are essential to confirm direct physical interaction with the APJ receptor in a cellular context.

Cellular Thermal Shift Assay (CETSA): A Method for In-Cell Target Engagement

CETSA is a powerful technique for assessing the direct binding of a ligand to its target protein within intact cells. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[4]

While specific CETSA data for this compound has not been published, its application to other GPCRs and membrane proteins has been demonstrated, suggesting its feasibility for the Apelin Receptor.[4]

Hypothetical CETSA Workflow for this compound

The following diagram illustrates a hypothetical workflow for a CETSA experiment to validate this compound engagement with the Apelin Receptor.

CETSA Workflow for this compound Target Engagement cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction & Quantification cluster_3 Analysis cell_culture Culture APJ-expressing cells treatment Treat cells with this compound or Vehicle (DMSO) cell_culture->treatment heat Heat cell suspensions at a range of temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect soluble fraction centrifugation->supernatant quantification Protein quantification supernatant->quantification western_blot Western Blot for APJ Receptor quantification->western_blot analysis Densitometry and plotting of melt curves western_blot->analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Comparison of Target Engagement Assays

While CETSA provides direct evidence of target binding in a cellular context, other methods are commonly used to characterize compounds like this compound. This section compares CETSA with key alternative assays.

FeatureCellular Thermal Shift Assay (CETSA)Radioligand Binding AssayFunctional Assays (cAMP, β-arrestin)
Principle Measures ligand-induced thermal stabilization of the target protein in cells.Measures the displacement of a radiolabeled ligand from the receptor by the test compound.Measures the compound's effect on downstream signaling pathways.
Readout Change in protein melting temperature (Tm).Inhibition of radioligand binding (Ki).Inhibition of agonist-induced signaling (IC50).
Cellular Context Intact cells, providing a physiologically relevant environment.Typically performed on cell membranes or purified receptors.Intact cells, measures a physiological response.
Information Provided Direct evidence of target engagement.Binding affinity and specificity.Functional potency and mechanism of action (antagonism).
Labeling Requirement Label-free for the compound. Requires a specific antibody for the target protein.Requires a radiolabeled ligand.Typically uses labeled reagents for detection (e.g., HTRF, luminescence).
Throughput Can be adapted for high-throughput screening.Moderate to high throughput.High throughput.

Quantitative Data Comparison

The following table summarizes the quantitative data for this compound from functional assays, which can be compared to the expected outcomes of a CETSA experiment.

Assay TypeParameterValueCell Line
cAMP AssayIC500.70 µMCHO-K1
β-Arrestin Recruitment AssayIC501.75 µMCHO-K1
Angiotensin II Type 1 (AT1) Receptor AssayIC50>79 µMCell-based

Data sourced from MedchemExpress and R&D Systems.[3]

Apelin Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the Apelin Receptor and the point of inhibition by this compound.

Apelin Receptor Signaling and this compound Inhibition Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ Activates This compound This compound This compound->APJ Inhibits G_protein Gαi/Gq APJ->G_protein Activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream Beta_arrestin->Downstream β-Arrestin Recruitment Assay Workflow cluster_0 Cell Seeding cluster_1 Compound Incubation cluster_2 Agonist Stimulation cluster_3 Detection seed Seed engineered cells expressing APJ and β-arrestin fusion proteins add_this compound Add varying concentrations of this compound seed->add_this compound incubate1 Incubate add_this compound->incubate1 add_apelin Add Apelin-13 (EC80 concentration) incubate1->add_apelin incubate2 Incubate add_apelin->incubate2 add_reagents Add detection reagents incubate2->add_reagents read_signal Read luminescent signal add_reagents->read_signal

References

A Comparative Guide to Small-Molecule Apelin Inhibitors: ML221 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin/APJ receptor system has emerged as a critical regulator in a multitude of physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis. Consequently, the development of selective inhibitors for the apelin receptor (APJ) is of significant interest for both basic research and therapeutic applications. This guide provides a detailed comparison of ML221, a widely used small-molecule apelin receptor antagonist, with other notable small-molecule and peptide-based inhibitors. The information presented is supported by experimental data to facilitate an objective evaluation of their respective performance.

Quantitative Comparison of Apelin Inhibitors

The following tables summarize the key quantitative data for this compound and its alternatives based on in vitro and in vivo studies. Direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

In Vitro Potency and Selectivity
CompoundTypeTargetAssayIC50SelectivityReference(s)
This compound Small-MoleculeApelin Receptor (APJ)cAMP Assay0.70 µM>37-fold over AT1 receptor[1]
β-arrestin Assay1.75 µM, 0.88 µM[1][2]
Compound 21 Small-Molecule (this compound Analog)Apelin Receptor (APJ)β-arrestin Assay3.1 µMNot Reported[2]
Compound 22 Small-Molecule (this compound Analog)Apelin Receptor (APJ)β-arrestin Assay3.2 µMNot Reported[2]
MM54 PeptideApelin Receptor (APJ)cAMP Assay93 nMNot Reported[3][4]
F13A PeptideApelin Receptor (APJ)Functional AssaysAntagonistic activity demonstratedSelective for apelin-induced responses[5][6]
Protamine PeptideApelin Receptor (APJ)Binding Assay390 nM (Affinity)Not Reported[7][8]
Metabolic Stability
CompoundTypeParameterResultReference(s)
This compound Small-MoleculePlasma Stability<1% remaining after 1 hour[2]
Microsomal Stabilityt1/2 < 1 minute[2]
Compound 21 Small-Molecule (this compound Analog)Plasma Stability100% remaining after 1 hour[2]
Microsomal Stabilityt1/2 = 5 minutes[2]
Compound 22 Small-Molecule (this compound Analog)Plasma Stability100% remaining after 1 hour[2]
Microsomal Stabilityt1/2 = 5 minutes[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the apelin receptor signaling pathway and a general workflow for antagonist characterization.

Apelin Receptor Signaling and Inhibition Apelin Apelin APJ APJ Receptor Apelin->APJ Binds and Activates G_protein Gαi/Gαq APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits This compound This compound This compound->APJ Binds and Inhibits AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC Downstream Downstream Signaling (e.g., ERK, Akt) G_protein->Downstream cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG beta_arrestin->Downstream Experimental Workflow for Antagonist Evaluation Start Start: Select Apelin Receptor-Expressing Cells Assay_Selection Select Assay: cAMP or β-arrestin Recruitment Start->Assay_Selection Antagonist_Incubation Incubate cells with varying concentrations of antagonist (e.g., this compound) Assay_Selection->Antagonist_Incubation Agonist_Stimulation Stimulate with a fixed concentration of Apelin (e.g., EC80) Antagonist_Incubation->Agonist_Stimulation Signal_Detection Measure Assay Signal (e.g., Luminescence, Fluorescence) Agonist_Stimulation->Signal_Detection Data_Analysis Analyze Data: Generate dose-response curves and calculate IC50 Signal_Detection->Data_Analysis End End: Determine Antagonist Potency Data_Analysis->End

References

Head-to-Head Comparison: ML221 vs. MM54 in Apelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the apelin/APJ receptor system, the choice of a suitable antagonist is critical. This guide provides a detailed head-to-head comparison of two prominent apelin receptor antagonists: the small molecule ML221 and the peptide-based MM54. This comparison is based on available experimental data to facilitate an informed decision for future research and development.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and MM54, highlighting their potency and mechanism of action. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Parameter This compound MM54 Reference
Molecule Type Small MoleculePeptide[1]
Target Apelin (APJ) ReceptorApelin (APJ) Receptor[2]
Mechanism of Action Functional AntagonistCompetitive Antagonist[2][3]
IC50 (cAMP Assay) 0.70 µM93 nM[4]
IC50 (β-arrestin Assay) 1.75 µM10.1 µM[4][5]
Ki Not Reported82 nM
Selectivity >37-fold selective over AT1 receptorPotent and selective inhibitor of apelin binding[3][6]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and MM54 are provided below. These protocols are based on descriptions in the primary literature and serve as a guide for replicating these experiments.

cAMP Inhibition Assay

This assay quantifies the ability of an antagonist to block the apelin-induced inhibition of cyclic AMP (cAMP) production. The apelin receptor is coupled to the inhibitory G protein, Gαi, which, upon activation, inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[2]

  • Cell Culture: CHO-K1 cells stably expressing the human apelin receptor (CHO-K1-APJ) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

  • Compound Treatment: Cells are pre-treated with serial dilutions of the antagonist (this compound or MM54) for a specified period (e.g., 30-60 minutes) at 37°C.[7]

  • Agonist Stimulation: Forskolin (an adenylyl cyclase activator) and an apelin agonist (e.g., Apelin-13) are added to the wells to stimulate cAMP production and subsequent inhibition by the activated APJ receptor.

  • Signal Detection: Intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles or luminescence (e.g., LANCE Ultra cAMP kit). The signal is read on a plate reader.[2]

  • Data Analysis: The luminescence or fluorescence signal is plotted against the log concentration of the antagonist, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

β-Arrestin Recruitment Assay

This assay measures the antagonist's ability to block the recruitment of β-arrestin to the activated apelin receptor. This process is crucial for receptor desensitization and G protein-independent signaling.[2]

  • Cell Line: A cell line engineered to express the apelin receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., DiscoveRx PathHunter® β-arrestin assay).

  • Cell Plating: Cells are seeded in a microplate.

  • Compound Treatment: Varying concentrations of the antagonist (this compound or MM54) are added to the wells.

  • Agonist Stimulation: An apelin agonist is added to stimulate β-arrestin recruitment.

  • Detection: Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal. After incubation, detection reagents are added, and the chemiluminescent signal is measured using a luminometer.[8]

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the antagonist's inhibition of the agonist-induced signal.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and MM54 and a typical experimental workflow for their evaluation.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits Apelin Apelin (Agonist) Apelin->APJ Activates ML221_MM54 This compound / MM54 (Antagonist) ML221_MM54->APJ Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream_Signaling Downstream Signaling (e.g., ERK activation) Beta_Arrestin->Downstream_Signaling

Apelin-APJ signaling pathway and the inhibitory action of this compound/MM54.

start Start: Hypothesis assay_dev Assay Development (e.g., cAMP, β-arrestin) start->assay_dev screening Compound Screening (this compound or MM54) assay_dev->screening dose_response Dose-Response Analysis (IC50 Determination) screening->dose_response selectivity Selectivity Profiling (vs. other receptors) dose_response->selectivity in_vivo In Vivo Studies (e.g., animal models) selectivity->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

A typical experimental workflow for evaluating apelin receptor antagonists.

Summary and Conclusion

Both this compound and MM54 are potent antagonists of the apelin receptor, albeit with different molecular characteristics.

  • This compound , as a small molecule, offers the potential advantages of better pharmacokinetic properties, including the possibility of oral bioavailability, which is a significant limitation for many peptide-based drugs.[8] It acts as a functional antagonist, inhibiting both G protein-dependent and β-arrestin-mediated signaling pathways.[2]

  • MM54 , a peptide-based antagonist, generally exhibits very high potency, particularly in cAMP inhibition assays.[8] Peptide antagonists are known for their high specificity.[8] However, they are often prone to rapid degradation in vivo, which may necessitate modifications for improved stability.[8]

The choice between this compound and MM54 will ultimately depend on the specific research or therapeutic application. For in vitro studies requiring a well-characterized, cell-permeable antagonist, this compound is an excellent tool. For applications where high potency is paramount and delivery methods can be optimized, MM54 remains a strong option. Further direct, head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative merits.

References

A Comparative Guide to ML221's Selectivity and the Angiotensin II Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of the compound ML221's known selectivity profile and a comprehensive overview of the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While this compound's selectivity has been characterized against the AT1 receptor, it is crucial to note that its primary target is the apelin receptor (APJ). Data on its activity at the AT2 receptor is not available in the current literature.

This compound: Selectivity for the Apelin Receptor over the AT1 Receptor

This compound is a potent and selective functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Its selectivity has been primarily established against the structurally related angiotensin II type 1 (AT1) receptor.[1][2]

Quantitative Data on this compound Selectivity

The inhibitory activity of this compound has been quantified in cell-based functional assays, demonstrating significant selectivity for the apelin receptor over the AT1 receptor.

CompoundTarget ReceptorAssay TypeParameterValue (µM)Fold Selectivity (AT1/APJ)
This compound Apelin (APJ)cAMP AssayIC500.70>37
Apelin (APJ)β-arrestin AssayIC501.75
Angiotensin II Type 1 (AT1)β-arrestin AssayIC50>79

Data sourced from multiple references.[1]

Note: There is no publicly available data on the binding affinity or functional activity of this compound at the angiotensin II type 2 (AT2) receptor.

Comparative Analysis of Angiotensin II Receptors: AT1 vs. AT2

Given the interest in this compound's activity relative to the AT1 receptor, a direct comparison between the two major angiotensin II receptor subtypes, AT1 and AT2, is valuable for researchers in cardiovascular and related fields. These two receptors often have opposing physiological effects.

FeatureAngiotensin II Type 1 (AT1) ReceptorAngiotensin II Type 2 (AT2) Receptor
Primary Signaling Gq/11, Gi/oGi/o, Phosphatases
Second Messengers ↑ IP3, ↑ DAG, ↑ Ca2+, ↓ cAMP↑ cGMP, ↑ Nitric Oxide (NO)
Key Downstream Effects Vasoconstriction, Aldosterone secretion, Cell proliferation, Inflammation, Oxidative stress.Vasodilation, Anti-proliferation, Apoptosis, Cellular differentiation.
Selective Antagonists Losartan, Valsartan, IrbesartanPD123319
Tissue Expression (Adult) High in vascular smooth muscle, heart, kidney, adrenal gland, brain.Lower in most adult tissues, but upregulated in pathological conditions.

Signaling Pathways of AT1 and AT2 Receptors

The distinct physiological roles of the AT1 and AT2 receptors are a direct consequence of their divergent signaling pathways.

AT1 Receptor Signaling Pathway

Activation of the AT1 receptor by angiotensin II primarily occurs through Gq/11 and Gi/o proteins. The Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a range of cellular responses including vasoconstriction, inflammation, and cellular growth.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction, Inflammation, Cell Growth Ca2->Response PKC->Response

AT1 Receptor Signaling Cascade
AT2 Receptor Signaling Pathway

The signaling mechanisms of the AT2 receptor are less completely understood but are known to counteract many of the effects of AT1 receptor activation. AT2 receptor stimulation is often associated with the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules. A significant pathway involves the stimulation of bradykinin (B550075) and nitric oxide (NO) production, which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, promoting vasodilation.

AT2_Signaling_Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Phosphatases Protein Phosphatases (SHP-1, PP2A) AT2R->Phosphatases Bradykinin ↑ Bradykinin AT2R->Bradykinin Response Vasodilation, Anti-proliferation, Apoptosis Phosphatases->Response NO_Synthase Nitric Oxide Synthase (NOS) Bradykinin->NO_Synthase NO ↑ Nitric Oxide (NO) NO_Synthase->NO Guanylyl_Cyclase Guanylyl Cyclase NO->Guanylyl_Cyclase cGMP ↑ cGMP Guanylyl_Cyclase->cGMP cGMP->Response

AT2 Receptor Signaling Cascade

Experimental Protocols

To determine the selectivity of a compound like this compound for different receptor subtypes, a radioligand binding assay is a standard and essential experimental procedure.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the AT1 and AT2 receptors.

Materials:

  • Membrane preparations from cells expressing either human AT1 or AT2 receptors.

  • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

  • Unlabeled competitor (test compound, e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Plate Preparation Total Total Binding: Radioligand + Buffer Membranes Add Receptor Membrane Preparation Total->Membranes NSB Non-Specific Binding: Radioligand + Excess Unlabeled Ligand NSB->Membranes Compound Competition: Radioligand + Test Compound Compound->Membranes Incubate Incubate (e.g., 60 min at 25°C) Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counter) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

Radioligand Competition Binding Assay Workflow

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add the appropriate amount of assay buffer.

    • To the total binding wells, add buffer.

    • To the non-specific binding wells, add a high concentration of an unlabeled AT1 or AT2 specific ligand (e.g., Losartan for AT1, PD123319 for AT2) to saturate the receptors.

    • To the competition wells, add the test compound at varying concentrations.

    • Add the radioligand to all wells at a concentration near its Kd.

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By performing this assay for both AT1 and AT2 receptors, the selectivity of a compound can be quantitatively determined.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ML221

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of ML221, a potent and selective small-molecule functional antagonist of the apelin receptor (APJ). Adherence to these protocols is crucial for personnel safety and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent accidental exposure:

  • Eye Protection: Safety goggles are required to protect the eyes from any airborne particles of the compound.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their durability and resistance.

  • Body Protection: A laboratory coat must be worn to protect the skin and clothing from potential contamination.

  • Respiratory Protection: To avoid inhalation of fine particles, a dust mask or a respirator should be used, especially when weighing or transferring the powder.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound will minimize risks within the laboratory.

Handling Procedures:
  • Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE and waste containers, readily available.

  • Weighing and Reconstitution: When weighing the powdered form of this compound, perform the task in a well-ventilated area or a chemical fume hood to minimize inhalation risks. When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[1]

  • Spill Management: In the event of a spill, calmly assess the situation. For small powder spills, gently cover with a damp paper towel to avoid creating dust, and then wipe the area clean. For liquid spills, absorb with an inert material and place it in a sealed container for disposal. Always wear appropriate PPE during cleanup.

Disposal Plan:

This compound is classified as a combustible solid and is severely hazardous to water (Water Hazard Class 3).[2] Therefore, it is imperative to follow proper disposal protocols and never dispose of this compound down the drain or in regular trash.[2]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[2]

    • The container must be clearly labeled as "Hazardous Waste," "Combustible Solid," and "Marine Pollutant," and include the full chemical name "this compound".[2]

    • Ensure the container has a secure lid to prevent spills and the release of dust.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.[2]

    • The container should be leak-proof and stored in secondary containment to prevent spills.[2]

    • Label the container with "Hazardous Waste," the name of the solvent(s) used, and "Contains this compound (Water Hazard Class 3)".[2]

    • Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

  • Storage Pending Disposal:

    • Store all hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

    • Keep the storage area away from sources of ignition, such as open flames or hot plates, due to the combustible nature of this compound.[2]

    • Arrange for timely pickup of hazardous waste by your institution's Environmental Health and Safety (EHS) department.[2]

Quantitative Data Summary

For quick reference, the key physicochemical and in vitro activity data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₁N₃O₆S[1][3]
Molecular Weight 385.35 g/mol [1][3]
Physical Form Powder[2]
Color White to beige[2]
Solubility in DMSO 5 mg/mL (clear, warmed)[2]
Storage Temperature 2-8°C[2]
IC₅₀ (cAMP Assay) 0.70 µM[3]
IC₅₀ (β-arrestin Assay) 1.75 µM[3]
Selectivity over AT₁ Receptor >37-fold (IC₅₀ > 79 µM)[3]
Hepatocyte Toxicity No toxicity observed at concentrations >50 µM[1][3][4]
Water Hazard Class (WGK) 3 - Severely hazardous to water[2]
Storage Class Code 11 - Combustible Solids[2]

Experimental Protocols

Detailed methodologies for key experiments characterizing this compound as an APJ receptor antagonist, such as cAMP and β-arrestin assays, can be found in the primary literature. A representative protocol for a GPCR antagonist using a Homogeneous Time Resolved Fluorescence (HTRF) format for a cAMP assay is as follows:

  • Cell Plating: Seed cells expressing the apelin receptor into an appropriate assay plate at a predetermined density and incubate overnight.

  • Compound Addition: Add serially diluted this compound or vehicle control to the respective wells.

  • Agonist Stimulation: Add a concentration of Apelin-13 that elicits a robust response to all wells except for the basal control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for the modulation of cAMP levels.

  • Lysis and Detection: Add a lysis buffer containing HTRF detection reagents (cAMP-d2 and an anti-cAMP antibody labeled with a fluorescent donor).

  • Data Acquisition: After another incubation period, read the HTRF signal on a compatible plate reader. The signal ratio is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Generate a dose-response curve to calculate the IC₅₀ value for this compound.

Safe Handling Workflow for this compound

ML221_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Mask) B Prepare Clean Workspace A->B C Weigh this compound Powder (in ventilated area) B->C D Reconstitute this compound (add solvent to solid) C->D E Perform Experiment D->E F Segregate Waste (Solid vs. Liquid) E->F Spill Spill Occurs E->Spill G_solid Solid Waste Container (Labeled: Hazardous, Combustible, Marine Pollutant) F->G_solid Solid Waste G_liquid Liquid Waste Container (Labeled: Hazardous, Solvent, Contains this compound) F->G_liquid Liquid Waste H Store in Designated Satellite Area G_solid->H G_liquid->H I Arrange EHS Pickup H->I Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.